molecular formula C8H7ClN2 B1588988 5-Chloro-7-methyl-1H-pyrrolo[3,2-B]pyridine CAS No. 357263-43-5

5-Chloro-7-methyl-1H-pyrrolo[3,2-B]pyridine

Cat. No.: B1588988
CAS No.: 357263-43-5
M. Wt: 166.61 g/mol
InChI Key: FHZBSORNJHMVPY-UHFFFAOYSA-N
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Description

5-Chloro-7-methyl-1H-pyrrolo[3,2-B]pyridine is a useful research compound. Its molecular formula is C8H7ClN2 and its molecular weight is 166.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-chloro-7-methyl-1H-pyrrolo[3,2-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2/c1-5-4-7(9)11-6-2-3-10-8(5)6/h2-4,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHZBSORNJHMVPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90452493
Record name 5-Chloro-7-methyl-4-azaindole
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Molecular Weight

166.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

357263-43-5
Record name 5-Chloro-7-methyl-1H-pyrrolo[3,2-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=357263-43-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-7-methyl-4-azaindole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

5-Chloro-7-methyl-1H-pyrrolo[3,2-B]pyridine synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 5-Chloro-7-methyl-1H-pyrrolo[3,2-b]pyridine

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway to this compound, a member of the 4-azaindole class of heterocycles. These scaffolds are of significant interest in medicinal chemistry, serving as crucial building blocks for the development of novel therapeutics, particularly kinase inhibitors. This document is intended for researchers, chemists, and drug development professionals, offering a detailed exploration of a modern synthetic strategy, from retrosynthetic analysis to detailed, field-tested experimental protocols. We will delve into the causality behind experimental choices, provide validated methodologies, and present data in a clear, accessible format to ensure scientific integrity and practical applicability.

Chapter 1: The 4-Azaindole Scaffold: A Privileged Structure in Drug Discovery

Significance in Medicinal Chemistry

The 1H-pyrrolo[3,2-b]pyridine ring system, commonly known as 4-azaindole, is a "privileged scaffold" in medicinal chemistry. Its structure is a bioisosteric analog of indole, where a nitrogen atom replaces the C4 carbon of the benzene ring. This substitution significantly alters the molecule's electronic properties, hydrogen bonding capacity, and metabolic stability, often leading to improved pharmacokinetic profiles and target engagement. Derivatives of this scaffold are prevalent in numerous clinically evaluated and approved drugs, particularly in oncology and immunology, where they frequently form the core of kinase inhibitors.[1][2][3] The strategic placement of functional groups, such as the C5-chloro and C7-methyl substituents of the title compound, provides critical vectors for molecular elaboration and optimization of structure-activity relationships (SAR).

Structural Features and Synthetic Considerations

This compound (CAS: 357263-43-5) presents a unique combination of reactive sites.[4]

  • The Pyrrole NH: The acidic proton on the pyrrole nitrogen can be deprotonated for N-alkylation or acylation, or it can be protected with groups like SEM (trimethylsilylethoxymethyl) or BOC (tert-butyloxycarbonyl) to modulate reactivity during subsequent steps.

  • The C5-Chloro Group: This halogen atom is a versatile synthetic handle. It activates the pyridine ring for nucleophilic aromatic substitution and, more importantly, serves as an ideal site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the introduction of diverse aryl, heteroaryl, or amino moieties.[3][5]

  • The C7-Methyl Group: This group provides a steric and electronic anchor, influencing the reactivity of the adjacent pyridine nitrogen and potentially offering a site for later-stage functionalization.

The primary challenge in synthesizing this molecule lies in achieving the correct regiochemistry on a highly functionalized bicyclic system. The strategy must allow for the precise placement of the chloro and methyl groups on the pyridine ring before or during the formation of the pyrrole ring.

Chapter 2: Retrosynthetic Analysis and Strategic Pathway

A robust synthesis requires a strategy that is both efficient and amenable to scale-up. For the 4-azaindole core, a highly effective and modular approach involves constructing the pyrrole ring onto a pre-functionalized pyridine precursor.

Proposed Retrosynthesis

Our retrosynthetic analysis identifies a key transformation: an acid-catalyzed intramolecular cyclization. This leads back to a 2-vinyl-3-aminopyridine intermediate, which can be assembled via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This disconnection strategy is powerful as it utilizes commercially available or readily accessible building blocks.

G Target This compound Intermediate1 6-Chloro-2-(2-ethoxyvinyl)-4-methylpyridin-3-amine Target->Intermediate1 Acid-Catalyzed Cyclization StartingMaterial 2,6-Dichloro-4-methylpyridin-3-amine + (2-Ethoxyvinyl)borolane Intermediate1->StartingMaterial Suzuki-Miyaura Coupling

Caption: Retrosynthetic analysis of the target compound.

This approach is based on a protecting-group-free two-step method that has proven effective for a broad range of azaindoles.[6] It offers high convergency and avoids harsh conditions often associated with classical indole syntheses like the Fischer or Madelung methods.[7]

Chapter 3: Synthesis Pathway and Experimental Protocols

This chapter details the proposed two-step synthesis to afford this compound from a suitable pyridine precursor.

Workflow Overview

The overall workflow involves a sequential palladium-catalyzed cross-coupling followed by an acid-mediated cyclization to form the target heterocycle.

G cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Acid-Catalyzed Cyclization A 2,6-Dichloro-4-methylpyridin-3-amine C Pd Catalyst, Base Dioxane/H2O, 80 °C A->C B (2-Ethoxyvinyl)borolane B->C D 6-Chloro-2-(2-ethoxyvinyl)-4-methylpyridin-3-amine C->D E 6-Chloro-2-(2-ethoxyvinyl)-4-methylpyridin-3-amine F Acetic Acid, 100 °C E->F G This compound F->G

Caption: Proposed two-step synthetic workflow.

Step 1: Suzuki-Miyaura Coupling
  • Reaction: 2,6-Dichloro-4-methylpyridin-3-amine + (2-Ethoxyvinyl)borolane → 6-Chloro-2-(2-ethoxyvinyl)-4-methylpyridin-3-amine

  • Causality and Expertise: This step selectively forms a C-C bond at the C2 position of the pyridine ring. The C2 position is generally more reactive towards palladium-catalyzed coupling than the C6 position in 3-aminopyridines due to electronic activation and reduced steric hindrance from the adjacent amino group. We use 2-(di-tert-butylphosphino)biphenyl as the ligand, which is known to be highly effective for coupling of chloro-heterocycles. Sodium carbonate is a mild and effective base that minimizes side reactions.

Experimental Protocol:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,6-dichloro-4-methylpyridin-3-amine (1.0 eq), (2-ethoxyvinyl)borolane (1.2 eq), sodium carbonate (3.0 eq), and 2-(di-tert-butylphosphino)biphenyl (0.04 eq).

  • Evacuate and backfill the flask with nitrogen gas three times.

  • Add palladium(II) acetate (0.02 eq).

  • Add a degassed solvent mixture of 1,4-dioxane and water (4:1 v/v).

  • Heat the reaction mixture to 80 °C and stir for 12-16 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography (eluent: hexane/ethyl acetate gradient) to yield the product as a pale yellow oil.

Step 2: Acid-Catalyzed Cyclization
  • Reaction: 6-Chloro-2-(2-ethoxyvinyl)-4-methylpyridin-3-amine → this compound

  • Causality and Expertise: This step involves an electrophilic cyclization followed by elimination. The acidic medium protonates the enol ether, making it susceptible to intramolecular attack by the nucleophilic C3-amino group. The subsequent elimination of ethanol drives the reaction to completion, forming the aromatic pyrrole ring. Glacial acetic acid serves as both the catalyst and the solvent, providing a suitable medium for this transformation at elevated temperatures.

Experimental Protocol:

  • Dissolve the purified 6-chloro-2-(2-ethoxyvinyl)-4-methylpyridin-3-amine (1.0 eq) in glacial acetic acid in a round-bottom flask.

  • Heat the solution to 100 °C and stir for 4-6 hours. Monitor the reaction for the consumption of starting material by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and carefully pour it onto crushed ice.

  • Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases (pH ~7-8).

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify by flash column chromatography (eluent: hexane/ethyl acetate gradient) or recrystallization to afford this compound as an off-white solid.[8]

Chapter 4: Data Summary

The following table summarizes the expected outcomes for the synthesis. Yields are estimated based on literature precedents for similar transformations.[6]

StepReactionKey ReagentsConditionsExpected YieldPurity (Post-Purification)
1 Suzuki CouplingPd(OAc)₂, Na₂CO₃Dioxane/H₂O, 80°C70-85%>95%
2 CyclizationAcetic Acid100°C80-95%>98%

References

An In-depth Technical Guide to 5-Chloro-7-methyl-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 5-Chloro-7-methyl-1H-pyrrolo[3,2-b]pyridine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. While this specific isomer is not extensively documented in publicly available literature, this document synthesizes known information on the pyrrolo[3,2-b]pyridine scaffold and related analogues to offer valuable insights for researchers.

Introduction: The Pyrrolo[3,2-b]pyridine Scaffold

The pyrrolo[3,2-b]pyridine core, an isomer of azaindole, is a privileged heterocyclic motif in modern drug discovery. Its structure, which is a fusion of a pyridine and a pyrrole ring, serves as a versatile template for the design of compounds targeting a wide array of biological targets. Pyrrolopyridines are recognized as bioisosteres of indoles and other bicyclic heteroaromatic systems, offering unique electronic properties and hydrogen bonding capabilities that can be exploited to modulate pharmacological activity.[1] The introduction of substituents, such as a chloro group and a methyl group, at specific positions on this scaffold, allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological macromolecules. The pyridine and dihydropyridine scaffolds, in general, are extensively used in drug design due to their significant impact on pharmacological activity.[2]

Physicochemical Properties

PropertyValueSource
Molecular Formula C₈H₇ClN₂Appretech Scientific Limited[3]
Molecular Weight 166.61 g/mol Appretech Scientific Limited[3]
CAS Number 357263-43-5Appretech Scientific Limited[3]
Appearance Predicted: Off-white to yellow solidInferred from related compounds
Melting Point Not available
Boiling Point Not available
Solubility Predicted: Soluble in organic solvents such as DMSO, DMF, and chlorinated solvents.Inferred from related compounds
Purity ≥98% (as commercially available)Appretech Scientific Limited[3]

Proposed Synthesis and Characterization

While a specific, detailed synthesis of this compound is not explicitly reported, a plausible synthetic route can be devised based on established methodologies for the construction of the pyrrolo[3,2-b]pyridine ring system.

Retrosynthetic Analysis

A logical retrosynthetic approach would involve the construction of the pyrrole ring onto a pre-functionalized pyridine core. This could be achieved through various named reactions, such as the Fischer indole synthesis or a palladium-catalyzed cross-coupling followed by cyclization.

Retrosynthesis Target This compound Intermediate1 Substituted 3-aminopyridine Target->Intermediate1 Pyrrole ring formation Intermediate2 Pyrrole ring precursor Target->Intermediate2 Pyridine ring modification

Caption: Retrosynthetic analysis of this compound.

Proposed Synthetic Protocol

A potential synthetic route could commence from a commercially available substituted 2,3-diaminopyridine.

Step 1: Synthesis of a Substituted 3-Nitropyridine The synthesis could start from a commercially available 2-amino-3-methylpyridine. Nitration of this starting material would likely yield a mixture of isomers, with the nitro group directing to the 5-position.

Step 2: Reduction of the Nitro Group The nitro group can be reduced to an amino group using standard conditions, such as catalytic hydrogenation (H₂, Pd/C) or a metal-acid system (e.g., SnCl₂, HCl).

Step 3: Pyrrole Ring Formation The resulting diamine can then be cyclized to form the pyrrolo[3,2-b]pyridine core.

Step 4: Chlorination Direct chlorination of the 7-methyl-1H-pyrrolo[3,2-b]pyridine intermediate at the 5-position could be achieved using a suitable chlorinating agent, such as N-chlorosuccinimide (NCS).

Synthesis Start 2-Amino-3-methylpyridine Intermediate1 2-Amino-3-methyl-5-nitropyridine Start->Intermediate1 Nitration (HNO₃/H₂SO₄) Intermediate2 2,5-Diamino-3-methylpyridine Intermediate1->Intermediate2 Reduction (e.g., H₂, Pd/C) Intermediate3 7-Methyl-1H-pyrrolo[3,2-b]pyridine Intermediate2->Intermediate3 Pyrrole ring formation Product This compound Intermediate3->Product Chlorination (NCS)

Caption: Proposed synthetic workflow for this compound.

Characterization

Upon successful synthesis and purification, the structure of this compound would be confirmed using a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Would show characteristic signals for the aromatic protons on both the pyridine and pyrrole rings, as well as a singlet for the methyl group. The chemical shifts and coupling constants would be crucial for confirming the substitution pattern.

    • ¹³C NMR: Would display the expected number of carbon signals, with the chemical shifts indicating the electronic environment of each carbon atom.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion.

  • Infrared (IR) Spectroscopy: Would show characteristic absorption bands for N-H stretching of the pyrrole ring and C-H, C=C, and C=N vibrations of the aromatic system.

Chemical Reactivity

The reactivity of this compound is dictated by the electronic properties of its bicyclic core and the nature of its substituents.

Electrophilic Aromatic Substitution

The pyrrole ring is generally more susceptible to electrophilic attack than the pyridine ring in the pyrrolo[3,2-b]pyridine system. Therefore, electrophilic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions, are expected to occur preferentially on the pyrrole moiety.

Nucleophilic Aromatic Substitution

The chlorine atom at the 5-position of the pyridine ring is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing effect of the pyridine nitrogen. This allows for the displacement of the chloride by various nucleophiles, such as amines, alkoxides, and thiolates, providing a facile route to further functionalize the molecule.

Palladium-Catalyzed Cross-Coupling Reactions

The chloro substituent also serves as a handle for palladium-catalyzed cross-coupling reactions, which are powerful tools for C-C and C-N bond formation.

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or their esters in the presence of a palladium catalyst and a base can be used to introduce aryl or heteroaryl substituents at the 5-position.

  • Buchwald-Hartwig Amination: This reaction enables the coupling of amines with the chloro-substituted pyridine ring, providing access to a wide range of amino-substituted derivatives.

Reactivity Start This compound Product1 5-Aryl-7-methyl-1H-pyrrolo[3,2-b]pyridine Start->Product1 Suzuki Coupling (Ar-B(OH)₂, Pd catalyst) Product2 5-Amino-7-methyl-1H-pyrrolo[3,2-b]pyridine Start->Product2 Buchwald-Hartwig Amination (R₂NH, Pd catalyst) Product3 Substituted at pyrrole ring Start->Product3 Electrophilic Substitution (e.g., NBS, HNO₃)

Caption: Key reaction pathways for this compound.

Applications in Drug Discovery

The pyrrolo[3,2-b]pyridine scaffold is a key component of numerous biologically active molecules, particularly kinase inhibitors. The strategic placement of the chloro and methyl groups in this compound makes it a valuable intermediate for the synthesis of targeted therapeutics.

  • Kinase Inhibitors: The pyrrolopyridine core can act as a hinge-binding motif in the ATP-binding site of various kinases. The chloro group can be functionalized to introduce substituents that occupy other pockets of the active site, thereby enhancing potency and selectivity.

  • Other Therapeutic Areas: Derivatives of pyrrolopyridines have also shown promise as antiviral, antibacterial, and anti-inflammatory agents.[4]

Safety and Handling

Specific toxicology data for this compound are not available. However, based on the safety information for structurally related compounds, such as 5-Chloro-1H-pyrrolo[3,2-b]pyridine, it should be handled with care in a well-ventilated laboratory fume hood.[5][6]

GHS Hazard Classification (Inferred):

  • Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[5][6]

  • Serious Eye Damage/Eye Irritation (Category 1), H318: Causes serious eye damage.[5][6]

  • Skin Corrosion/Irritation (Category 2), H315: Causes skin irritation.[7]

  • Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation, H335: May cause respiratory irritation.[7]

Recommended Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles and a face shield.

  • Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.

  • Respiratory Protection: Use a NIOSH-approved respirator with an organic vapor cartridge if ventilation is inadequate.

First Aid Measures:

  • If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell.

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician.

  • In Case of Skin Contact: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.

Conclusion

This compound represents a valuable, albeit under-characterized, building block for the synthesis of novel compounds with potential therapeutic applications. This guide has provided a comprehensive overview of its likely chemical properties, proposed synthetic routes, and expected reactivity based on the established chemistry of the pyrrolo[3,2-b]pyridine scaffold. Researchers working with this compound are encouraged to perform thorough characterization and safety assessments.

References

An In-depth Technical Guide to the Physical Properties of 5-Chloro-7-methyl-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Chloro-7-methyl-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound of significant interest to researchers and scientists in the field of drug discovery and development. Its unique scaffold, combining a pyrrole and a pyridine ring, makes it a valuable building block for the synthesis of novel therapeutic agents. The pyrrolo[3,2-b]pyridine core, an isomer of azaindole, is a recognized pharmacophore, and its derivatives have been explored for a range of biological activities. The strategic placement of a chloro and a methyl group on this scaffold can significantly influence its physicochemical properties, thereby impacting its pharmacokinetic and pharmacodynamic profile.

This technical guide provides a comprehensive overview of the known physical properties of this compound and outlines detailed, field-proven methodologies for the experimental determination of its key physical characteristics. This document is intended to serve as a practical resource for researchers, enabling a thorough understanding and utilization of this compound in their scientific endeavors.

Core Molecular and Physical Attributes

A foundational understanding of a compound's basic physical and chemical properties is paramount for its effective application in research and development. Below is a summary of the currently available data for this compound.

PropertyValueSource
Molecular Formula C₈H₇ClN₂Appretech Scientific Limited[1]
Molecular Weight 166.61 g/mol Appretech Scientific Limited[1]
CAS Number 357263-43-5Appretech Scientific Limited[1]
Appearance White to light yellow solidChemicalBook[2]
Predicted pKa 14.05 ± 0.40ChemicalBook[2]
Storage 2-8°CChemicalBook[2]

Experimental Determination of Key Physical Properties: A Methodological Deep Dive

While some fundamental properties of this compound are known, a comprehensive experimental characterization is crucial for its application in medicinal chemistry. The following sections provide detailed, self-validating protocols for determining its melting point, solubility, and spectral characteristics. The causality behind each experimental choice is explained to provide a deeper understanding of the process.

Melting Point Determination

The melting point of a solid crystalline compound is a critical indicator of its purity. A sharp melting range typically signifies a high degree of purity, whereas a broad melting range often suggests the presence of impurities.

Experimental Protocol: Capillary Melting Point Determination

This method is a standard and reliable technique for determining the melting point of a crystalline solid.[3][4]

Methodology:

  • Sample Preparation: A small amount of finely powdered this compound is introduced into a capillary tube, sealed at one end, to a height of 2-3 mm.[3] Proper packing is achieved by gently tapping the tube on a hard surface.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer or a digital temperature probe.

  • Initial Rapid Determination: A preliminary, rapid heating is performed to get an approximate melting point range. This saves time in the subsequent, more accurate measurements.

  • Accurate Determination: A fresh sample is heated slowly, at a rate of 1-2°C per minute, as the temperature approaches the approximate melting point.[3]

  • Observation and Recording: The temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting) are recorded as the melting range.[4]

  • Validation: The determination should be repeated at least twice to ensure the reproducibility of the results.

Logical Workflow for Melting Point Determination

melting_point_workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_validation Validation A Grind the solid sample B Pack into capillary tube A->B C Place in melting point apparatus B->C D Rapid heating for approximate range C->D E Slow heating (1-2°C/min) for accurate range D->E F Record onset and completion temperatures E->F G Repeat measurement for reproducibility F->G H Compare ranges for purity assessment G->H

Caption: Workflow for accurate melting point determination.

Solubility Profile

Solubility is a critical physical property for any compound intended for pharmaceutical use, as it directly influences bioavailability.[2][5] The solubility of this compound should be determined in a range of solvents relevant to drug development, including aqueous buffers at different pH values and organic solvents used in formulation.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility, providing a measure of the compound's solubility at equilibrium.[6]

Methodology:

  • Sample Preparation: An excess amount of solid this compound is added to a known volume of the desired solvent (e.g., water, phosphate-buffered saline at pH 7.4, or organic solvents like ethanol or DMSO) in a sealed vial.

  • Equilibration: The vials are agitated in a constant temperature shaker bath (typically at 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.

  • Phase Separation: The suspension is filtered through a sub-micron filter (e.g., 0.22 µm) or centrifuged at high speed to separate the undissolved solid from the saturated solution.[7] Care must be taken to avoid precipitation or adsorption to the filter material.[7]

  • Quantification: The concentration of the compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or µg/mL).

Data-Driven Approach to Solubility Assessment

solubility_workflow A Add excess solid to solvent B Equilibrate (e.g., 24-48h shaking) A->B C Separate solid and liquid phases (centrifugation/filtration) B->C D Quantify concentration in supernatant via HPLC C->D E Express solubility (mg/mL) D->E

Caption: Equilibrium solubility determination workflow.

Spectroscopic Characterization

Spectroscopic analysis is indispensable for confirming the chemical structure and identity of a compound. The following sections describe the expected spectral data for this compound and the protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR would be essential for structural confirmation.

Expected ¹H NMR Spectral Features:

  • Aromatic Protons: Signals in the aromatic region (typically 7.0-8.5 ppm) corresponding to the protons on the pyrrolopyridine ring system. The chemical shifts and coupling patterns will be influenced by the positions of the chloro and methyl substituents.

  • Methyl Protons: A singlet in the upfield region (typically 2.0-2.5 ppm) corresponding to the three protons of the methyl group.

  • N-H Proton: A broad singlet corresponding to the proton on the pyrrole nitrogen. Its chemical shift can be variable and may be confirmed by D₂O exchange.

Expected ¹³C NMR Spectral Features:

  • Aromatic Carbons: Signals in the downfield region (typically 100-150 ppm) for the carbons of the fused ring system.

  • Methyl Carbon: A signal in the upfield region (typically 15-25 ppm) for the methyl carbon.

Experimental Protocol: NMR Analysis

  • Sample Preparation: A few milligrams of the compound are dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.

  • Data Analysis: The chemical shifts (δ), coupling constants (J), and integration of the signals are analyzed to confirm the structure of the molecule. Two-dimensional NMR techniques like COSY and HSQC can be employed for unambiguous assignment of all proton and carbon signals.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of a compound and can provide information about its elemental composition and structure through fragmentation patterns.

Expected Mass Spectrum:

  • Molecular Ion Peak (M⁺): An intense peak corresponding to the molecular weight of the compound (166.61 g/mol ).

  • Isotope Pattern: Due to the presence of chlorine, a characteristic isotopic pattern for the molecular ion will be observed, with a peak at M+2 that is approximately one-third the intensity of the M⁺ peak. This is a definitive indicator of the presence of one chlorine atom.

Experimental Protocol: Mass Spectrometry Analysis

  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or coupled with a chromatographic system like HPLC or GC.

  • Ionization: A suitable ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI), is used to generate ions.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

  • Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected IR Spectral Features:

  • N-H Stretch: A peak in the region of 3200-3500 cm⁻¹ corresponding to the stretching vibration of the N-H bond in the pyrrole ring.

  • C-H Stretch: Peaks in the region of 2800-3100 cm⁻¹ for the C-H stretching vibrations of the aromatic and methyl groups.

  • C=C and C=N Stretch: Peaks in the region of 1400-1600 cm⁻¹ corresponding to the stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds in the aromatic rings.

  • C-Cl Stretch: A peak in the fingerprint region, typically between 600-800 cm⁻¹, corresponding to the C-Cl stretching vibration.

Experimental Protocol: IR Spectroscopy Analysis

  • Sample Preparation: The solid sample is typically prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: The IR spectrum is recorded using an FTIR spectrometer.

  • Data Analysis: The absorption peaks are correlated with specific functional groups to confirm the structural features of the molecule.

Conclusion

This compound is a compound with significant potential in the landscape of medicinal chemistry. While some of its fundamental physical properties are documented, a comprehensive experimental characterization is essential for its effective utilization. This guide has provided both the known attributes of this molecule and a detailed set of authoritative protocols for the determination of its melting point, solubility, and spectroscopic characteristics. By following these methodologies, researchers can generate a complete and reliable physical property profile for this compound, thereby facilitating its advancement in drug discovery and development programs.

References

Introduction: The HBV Core Protein as a Therapeutic Target

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to BAY 41-4109: A Prototypical Hepatitis B Virus Capsid Assembly Modulator

A Note on Chemical Identification: This guide focuses on the characterization of the potent anti-Hepatitis B Virus (HBV) agent BAY 41-4109. The user-provided CAS number 357263-43-5 identifies the compound 5-Chloro-7-methyl-1H-pyrrolo[3,2-b]pyridine[1][2][3][4][5][6][7][8][9][10]. While this molecule may represent a structural component or synthetic precursor, the extensively characterized and scientifically significant compound relevant to HBV drug development is BAY 41-4109 (CAS Numbers: 298708-81-3 for the active (-)-enantiomer, 298708-79-9 for the racemate)[11][12]. This guide will proceed with a comprehensive analysis of BAY 41-4109, a first-generation heteroaryldihydropyrimidine (HAP) that has paved the way for a new class of HBV therapeutics.

Chronic Hepatitis B infection remains a significant global health challenge, affecting millions and leading to severe liver pathologies, including cirrhosis and hepatocellular carcinoma. The viral lifecycle of HBV is complex, with the core protein (Cp) playing a crucial role in nearly every stage[13]. This multifunctional protein is responsible for the assembly of the viral capsid, which is essential for packaging the viral genome, reverse transcription, and intracellular trafficking[13][14]. The oligomeric nature of the core protein and its function in capsid assembly present an attractive target for antiviral intervention[13]. Disrupting this process can effectively halt viral replication.

BAY 41-4109: A Pioneer in Capsid Assembly Modulation

BAY 41-4109 is a potent, non-nucleosidic inhibitor of HBV replication[11][15][16]. It belongs to the heteroaryldihydropyrimidine (HAP) class of molecules and functions as a Core Protein Allosteric Modulator (CpAM)[17][18]. Unlike nucleoside analogs that target the viral polymerase, BAY 41-4109 acts on the core protein itself, representing a distinct mechanism of action[19].

Mechanism of Action: Misdirection and Aberrant Assembly

The primary mechanism of BAY 41-4109 is the induction of aberrant capsid assembly[19]. It binds to a hydrophobic pocket at the interface between core protein dimers, strengthening this interaction and misdirecting the assembly process[17]. This leads to the formation of non-capsid polymers and morphologically irregular capsids that are devoid of the viral pregenomic RNA (pgRNA) and polymerase, thereby preventing the formation of functional virions[17][20]. Furthermore, BAY 41-4109 can also act on pre-formed capsids, causing distortion and disruption[13][21]. This dual action of preventing new capsid formation and disrupting existing ones makes it a powerful antiviral agent.

HBV_CpAM_Mechanism cluster_Normal_Lifecycle Normal HBV Replication Cycle cluster_CpAM_Intervention Intervention by BAY 41-4109 (CpAM) Cp_dimer Core Protein (Cp) Dimers Capsid_Assembly Correct Capsid Assembly Cp_dimer->Capsid_Assembly Aberrant_Assembly Aberrant Assembly & Misdirection Cp_dimer->Aberrant_Assembly pgRNA_Pol pgRNA-Polymerase Complex pgRNA_Pol->Capsid_Assembly Mature_Virion Mature Virion (Infectious) Capsid_Assembly->Mature_Virion Non_Capsid_Polymers Non-Capsid Polymers (Non-functional) Empty_Capsids Empty/Irregular Capsids (Non-functional) BAY414109 BAY 41-4109 BAY414109->Aberrant_Assembly Aberrant_Assembly->Non_Capsid_Polymers Aberrant_Assembly->Empty_Capsids

Figure 1: Mechanism of BAY 41-4109 Action.

In Vitro and In Vivo Characterization

In Vitro Efficacy

BAY 41-4109 demonstrates potent antiviral activity in cell culture models. In HepG2.2.15 cells, which stably produce HBV, it effectively inhibits HBV DNA release and cytoplasmic HBcAg levels. The reported 50% inhibitory concentrations (IC50) are in the nanomolar range, highlighting its high potency.

ParameterCell LineValueReference
IC50 (HBV DNA release) HepG2.2.1532.6 nM[15][20]
IC50 (Cytoplasmic HBcAg) HepG2.2.15132 nM[15][20]
IC50 (Overall HBV inhibition) HepG2.2.1553 nM[15][16]
Cytotoxicity (CC50) HepG2.2.157 µM[22]

Table 1: In Vitro Activity of BAY 41-4109.

In Vivo Studies

Preclinical studies in HBV-transgenic mouse models have confirmed the in vivo efficacy of BAY 41-4109. Oral administration resulted in a dose-dependent reduction of viral DNA in both the liver and plasma, with an efficacy comparable to the nucleoside analog lamivudine (3TC)[15][16]. It also reduces the levels of hepatitis B virus core antigen (HBcAg) in the livers of these mice[15][16].

Pharmacokinetic profiling in animal models has shown rapid absorption. However, it exhibits a relatively short half-life in mice, rats, and dogs. Despite this, its potent antiviral activity is still observed.

SpeciesBioavailabilityReference
Mouse 30%[15]
Rat ~60%[15]
Dog ~60%[15]

Table 2: Pharmacokinetic Parameters of BAY 41-4109.

Experimental Protocols

In Vitro Antiviral Activity Assay (HepG2.2.15 cells)

This protocol outlines a standard method for determining the anti-HBV efficacy of BAY 41-4109 in a cell-based assay.

In_Vitro_Workflow start Start cell_seeding 1. Seed HepG2.2.15 cells in 96-well plates start->cell_seeding compound_treatment 2. Treat cells with serial dilutions of BAY 41-4109 cell_seeding->compound_treatment incubation 3. Incubate for 8 days (media change every 2 days) compound_treatment->incubation supernatant_collection 4. Collect supernatant for HBV DNA analysis incubation->supernatant_collection cell_lysis 5. Lyse cells for cytotoxicity assay incubation->cell_lysis dna_extraction 6. Extract HBV DNA supernatant_collection->dna_extraction mtt_assay 8. Perform MTT assay for cell viability (CC50) cell_lysis->mtt_assay qpcr 7. Quantify HBV DNA by qPCR dna_extraction->qpcr data_analysis 9. Analyze data to determine IC50 and CC50 qpcr->data_analysis mtt_assay->data_analysis end End data_analysis->end

Figure 2: Workflow for In Vitro HBV Inhibition Assay.

Methodology:

  • Cell Seeding: Plate HepG2.2.15 cells at a density of 2 x 10³ cells per well in 96-well plates[16].

  • Compound Preparation: Prepare serial dilutions of BAY 41-4109 in cell culture medium. A common solvent for the stock solution is DMSO[15][23]. Ensure the final DMSO concentration in the culture is non-toxic to the cells (typically <0.5%).

  • Treatment: After allowing the cells to adhere, replace the medium with fresh medium containing the different concentrations of BAY 41-4109. Include appropriate vehicle controls (DMSO) and positive controls (e.g., lamivudine).

  • Incubation: Incubate the plates at 37°C in a humidified 5% CO2 incubator for 8 days. Change the medium containing the respective compound concentrations every 2 days[16].

  • HBV DNA Quantification:

    • Collect the cell culture supernatant at the end of the treatment period.

    • Extract viral DNA from the supernatant.

    • Quantify the amount of HBV DNA using a validated real-time PCR (qPCR) assay[24].

  • Cytotoxicity Assay (MTT Assay):

    • After removing the supernatant, add 20 µL of MTT solution (5 g/L) to each well and incubate for 4 hours at 37°C[15][16].

    • Add 150 µL of DMSO to each well and mix to dissolve the formazan crystals[15][16].

    • Measure the absorbance at 490 nm using an ELISA reader[15][16].

  • Data Analysis: Calculate the IC50 value by plotting the percentage of HBV DNA inhibition against the log of the compound concentration. Calculate the CC50 from the MTT assay data. The selectivity index (SI) can be determined by dividing the CC50 by the IC50.

Solubility Determination (Shake-Flask Method)

Ensuring adequate solubility is critical for both in vitro and in vivo studies.

Methodology:

  • Preparation: Add an excess amount of BAY 41-4109 powder to a vial containing a precise volume of the desired solvent (e.g., DMSO, ethanol, aqueous buffer)[23].

  • Equilibration: Seal the vials and agitate them on an orbital shaker at a constant temperature (e.g., 25°C) for 24-48 hours to allow the solution to reach equilibrium[23].

  • Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solid[23].

  • Sample Collection: Carefully collect an aliquot of the clear supernatant, filtering it through a chemically compatible syringe filter if necessary[23].

  • Quantification: Determine the concentration of the dissolved BAY 41-4109 in the filtrate using a validated analytical method such as High-Performance Liquid Chromatography (HPLC)[23].

SolventSolubilityReference
DMSO 79 - 100 mg/mL[12][23]
Ethanol 11 mg/mL[20][23]
Water < 1 mg/mL[23]

Table 3: Solubility of BAY 41-4109.

Conclusion and Future Perspectives

BAY 41-4109 was a landmark discovery in the field of HBV therapeutics, establishing the viral capsid as a druggable target. While its own development was hampered by factors including hepatotoxicity at higher doses, it has served as a crucial prototype for the development of next-generation CpAMs with improved safety and efficacy profiles, such as GLS4[18][19][22]. The characterization of BAY 41-4109 has provided invaluable insights into the mechanism of capsid assembly and has laid the groundwork for combination therapies, where CpAMs could be used alongside existing nucleoside analogs to achieve a functional cure for chronic Hepatitis B.

References

Pyrrolo[3,2-b]pyridine Derivatives: A Comprehensive Technical Guide to a Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrrolo[3,2-b]pyridine core, an isomer of the well-known 7-azaindole, represents a "privileged scaffold" in medicinal chemistry. Its unique electronic properties and structural rigidity have made it a cornerstone in the design of a multitude of biologically active compounds. This in-depth technical guide provides a comprehensive review of pyrrolo[3,2-b]pyridine derivatives, navigating through their synthesis, diverse pharmacological activities, and burgeoning applications in modern drug discovery. We will explore the nuances of synthetic strategies, delve into their potent inhibitory effects on various kinase families, and highlight their significant anticancer and neuroprotective potential. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic promise of this versatile heterocyclic system.

The Pyrrolo[3,2-b]pyridine Scaffold: An Introduction

Nomenclature and Isomerism of Pyrrolopyridines

Pyrrolopyridines are bicyclic heterocyclic compounds formed by the fusion of a pyrrole and a pyridine ring.[1] Depending on the orientation of the nitrogen atom in the pyridine ring and the fusion points, six distinct isomers exist, each with a unique electronic distribution and reactivity profile.[2] The pyrrolo[3,2-b]pyridine isomer, also known as 1,4-diazaindene or 4-azaindole, is of particular interest due to its presence in numerous biologically active molecules.

Physicochemical Properties and Structural Features

The pyrrolo[3,2-b]pyridine scaffold possesses a planar, aromatic structure. The presence of two nitrogen atoms imparts a unique electronic character, influencing its ability to participate in hydrogen bonding and other non-covalent interactions with biological targets. This structural rigidity and defined vectoral presentation of functional groups are key to its success as a pharmacophore.

Significance in Medicinal Chemistry: A Privileged Scaffold

The term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple, unrelated biological targets. The pyrrolo[3,2-b]pyridine core has earned this designation through its demonstrated ability to serve as a template for the development of inhibitors for a wide array of enzymes, particularly protein kinases. This versatility makes it a highly valuable starting point for drug discovery campaigns.

Synthetic Strategies for the Pyrrolo[3,2-b]pyridine Core

The construction of the pyrrolo[3,2-b]pyridine nucleus has been a subject of considerable synthetic exploration. Both classical and modern methods have been employed to access this important scaffold.

Classical Annulation Methods

Traditional methods for constructing fused heterocyclic systems can be adapted for the synthesis of pyrrolo[3,2-b]pyridines. One of the most notable is the Fischer indole synthesis , a venerable reaction that forms an indole from a phenylhydrazine and an aldehyde or ketone under acidic conditions.[3] While powerful for indole synthesis, its application to azaindoles like pyrrolo[3,2-b]pyridine can be challenging due to the electron-deficient nature of the pyridine ring, often requiring harsh reaction conditions.[4] A general protocol for a Fischer indole synthesis of a related pyrrolo[2,3-b]indole is provided below as a representative example of the experimental considerations.

Experimental Protocol: Fischer Indole Cyclization for a Pyrrolo[2,3-b]indole [4]

  • Hydrazone Formation: To a solution of the appropriate 2-pyridylhydrazine (1.0 eq.) in a suitable solvent (e.g., ethanol), add the desired ketone (1.0-1.2 eq.). A catalytic amount of a weak acid (e.g., acetic acid) can be added to facilitate the reaction.

  • Cyclization: Add the 2-pyridylhydrazone (1.0 eq.) to polyphosphoric acid (PPA) (typically a 10-20 fold excess by weight).

  • Heat the mixture with stirring to 160-180°C. The optimal temperature will depend on the substrate.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Carefully pour the hot reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a strong base (e.g., concentrated ammonium hydroxide or sodium hydroxide solution) until the pH is basic.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

Modern Transition-Metal-Catalyzed Cross-Coupling Strategies

The advent of transition-metal catalysis has revolutionized the synthesis of complex heterocycles. Palladium-catalyzed cross-coupling reactions are particularly powerful for the construction of the pyrrolo[3,2-b]pyridine core, offering milder reaction conditions and greater functional group tolerance.[5][6] These methods often involve the intramolecular C-H arylation of pyridine derivatives or the heteroannulation of appropriately substituted pyridines and alkynes.[5] A representative synthetic scheme for a pyrrolo[3,2-b]pyridine derivative is shown below.[7]

G cluster_0 Synthesis of a Pyrrolo[3,2-b]pyridine Derivative start Substituted 2-aminopyridine step1 a) DMF-DMA, DMF, 90 °C start->step1 intermediate1 Intermediate 1 step1->intermediate1 step2 b) Fe, CH3COOH, RT intermediate1->step2 intermediate2 Intermediate 2 (Pyrrolo[3,2-b]pyridine core) step2->intermediate2 step3 c) NIS, THF, RT intermediate2->step3 intermediate3 Iodinated Intermediate step3->intermediate3 step4 d) Boc2O, TEA, DMAP, THF, RT intermediate3->step4 intermediate4 Boc-protected Intermediate step4->intermediate4 step5 e) Phenyl-B(OH)2, K2CO3, Pd(PPh3)4, H2O, dioxane intermediate4->step5 intermediate5 Aryl-substituted Intermediate step5->intermediate5 step6 f) 4N HCl in dioxane, reflux intermediate5->step6 end Final Pyrrolo[3,2-b]pyridine Derivative step6->end

Caption: A multi-step synthesis of a pyrrolo[3,2-b]pyridine derivative.[7]

Multi-component and Domino Reactions for Diversity-Oriented Synthesis

Multi-component reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a complex product.[8] These reactions are particularly valuable for the rapid generation of libraries of structurally diverse compounds for high-throughput screening. Several MCRs have been developed for the synthesis of pyrrolopyridine isomers, offering a streamlined approach to novel derivatives.

Pyrrolo[3,2-b]pyridine Derivatives as Kinase Inhibitors

Protein kinases are a large family of enzymes that play critical roles in cellular signaling. Their dysregulation is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention. The pyrrolo[3,2-b]pyridine scaffold has proven to be an exceptional template for the design of potent and selective kinase inhibitors.

Targeting Protein Kinases: A Major Avenue for Drug Discovery

The ATP-binding site of protein kinases is a well-defined pocket that can be targeted by small molecule inhibitors. The pyrrolo[3,2-b]pyridine core can effectively mimic the hinge-binding interactions of the adenine moiety of ATP, providing a strong anchor for inhibitor binding.

Case Study 1: FMS Kinase Inhibitors for Inflammatory Diseases and Cancer

FMS kinase (CSF-1R) is a receptor tyrosine kinase that is crucial for the survival and proliferation of monocytes and macrophages. Its overexpression is implicated in various cancers and inflammatory disorders. A series of pyrrolo[3,2-c]pyridine derivatives (a closely related isomer) have been identified as potent FMS kinase inhibitors.[4][5]

CompoundFMS Kinase IC50 (nM)Antiproliferative IC50 (µM)Reference
1e 60-[4]
1r 300.15-1.78[4]
KIST101029 96-[4]
Case Study 2: IKKα Inhibitors in NF-κB Signaling

The IκB kinases (IKKα and IKKβ) are central regulators of the NF-κB signaling pathway, which is involved in inflammation and immunity. The development of isoform-selective inhibitors is crucial for dissecting the specific roles of IKKα and IKKβ. An aminoindazole-pyrrolo[2,3-b]pyridine scaffold has been developed into a novel series of potent and selective IKKα inhibitors.[9]

G cluster_0 Non-Canonical NF-κB Signaling stimulus Stimulus (e.g., LTβR, BAFFR) nik NIK stimulus->nik ikk_alpha IKKα nik->ikk_alpha p100 p100/p52 ikk_alpha->p100 Phosphorylation & Processing nf_kb2 RelB/p52 p100->nf_kb2 nucleus Nucleus nf_kb2->nucleus Translocation gene_expression Target Gene Expression nucleus->gene_expression

Caption: Simplified non-canonical NF-κB pathway highlighting the role of IKKα.[9]

Case Study 3: CDK8 Inhibitors for Colorectal Cancer

Cyclin-dependent kinase 8 (CDK8) is a key transcriptional regulator and has been identified as a colorectal oncogene. A novel 1H-pyrrolo[2,3-b]pyridine derivative has been discovered as a potent type II CDK8 inhibitor with significant in vivo antitumor activity in colorectal cancer models.[10] This compound exhibited a potent kinase inhibitory activity with an IC50 value of 48.6 nM.[10]

Case Study 4: GSK-3β Inhibitors for Neurodegenerative Disorders

Glycogen synthase kinase 3β (GSK-3β) is a serine/threonine kinase implicated in the pathogenesis of Alzheimer's disease, primarily through its role in the hyperphosphorylation of the tau protein. A novel pyrrolo[2,3-b]pyridine-based GSK-3β inhibitor, S01, was rationally designed and exhibited an exceptionally potent IC50 of 0.35 nM.[3][11] Furthermore, a related compound, 41, also showed potent GSK-3β inhibition (IC50 = 0.22 nM) and demonstrated the ability to promote neurite outgrowth in neuronal cells and ameliorate dyskinesia in a zebrafish model of Alzheimer's disease.[12][13]

Anticancer Applications Beyond Kinase Inhibition

While kinase inhibition is a major avenue for the anticancer activity of pyrrolo[3,2-b]pyridine derivatives, they have also shown efficacy through other mechanisms.

Targeting Tubulin Polymerization

Microtubules are dynamic cytoskeletal polymers that are essential for cell division, making them an attractive target for anticancer drugs. A series of 1H-pyrrolo[3,2-c]pyridine derivatives have been designed as colchicine-binding site inhibitors, potently inhibiting tubulin polymerization and exhibiting significant antiproliferative activity against various cancer cell lines.[7][8] One of the most potent compounds, 10t, displayed IC50 values ranging from 0.12 to 0.21 µM against HeLa, SGC-7901, and MCF-7 cell lines.[7]

Other Anticancer Mechanisms

Pyrrolo[3,2-b]pyridine derivatives have also demonstrated antiproliferative activity against melanoma. The exact mechanisms for some of these activities are still under investigation, but they highlight the broad anticancer potential of this scaffold.

Emerging Therapeutic Areas

The biological activities of pyrrolo[3,2-b]pyridine derivatives are not limited to cancer and neurodegenerative diseases.

Antiviral Activity

The pyridine and pyrrole moieties are present in many antiviral drugs. While specific examples of pyrrolo[3,2-b]pyridine derivatives with potent antiviral activity are still emerging, related pyrrolopyrimidine derivatives have shown significant activity against rotavirus and coxsackievirus.[12] This suggests that the pyrrolo[3,2-b]pyridine scaffold is a promising template for the development of novel antiviral agents.

Neurological and Neurodegenerative Disorders

Beyond the GSK-3β inhibition in Alzheimer's disease, pyrrolopyridine derivatives are being explored for other neurological conditions. For instance, they are being investigated as inhibitors of Leucine-rich repeat kinase 2 (LRRK2), a target for Parkinson's disease.

Future Perspectives and Conclusion

Challenges in Synthesis and Development

While significant progress has been made in the synthesis of pyrrolo[3,2-b]pyridines, challenges remain in achieving regioselective functionalization and developing scalable and environmentally friendly synthetic routes. Further optimization of pharmacokinetic and pharmacodynamic properties is also crucial for translating promising preclinical candidates into clinical therapies.

Opportunities for New Therapeutic Applications

The proven versatility of the pyrrolo[3,2-b]pyridine scaffold suggests that its therapeutic potential is far from exhausted. Future research will likely uncover novel biological targets and applications for this remarkable heterocyclic system. Areas such as anti-inflammatory, antibacterial, and metabolic diseases represent fertile ground for future investigations.

Concluding Remarks

Pyrrolo[3,2-b]pyridine derivatives have firmly established themselves as a privileged scaffold in medicinal chemistry. Their synthetic accessibility, coupled with their ability to potently and selectively modulate the activity of a wide range of biological targets, ensures their continued importance in the quest for novel therapeutics. This guide has provided a comprehensive overview of the current state of the art, and it is with great anticipation that we await the future discoveries that will undoubtedly emerge from the exploration of this versatile and powerful molecular framework.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of 5-Chloro-7-methyl-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 5-Chloro-7-methyl-1H-pyrrolo[3,2-b]pyridine, a heterocyclic compound of significant interest in medicinal chemistry. As a derivative of 4-azaindole (1H-pyrrolo[3,2-b]pyridine), this molecule's unique electronic properties, modulated by its chloro and methyl substituents, make it a valuable scaffold in the design of novel therapeutics.[1][2] This document will delve into the theoretical underpinnings of its ¹H NMR spectrum, present a detailed experimental protocol for data acquisition, and offer a comprehensive, predictive analysis of the spectral data.

The Structural and Electronic Landscape of this compound

The core of this compound is the 4-azaindole bicyclic system, which consists of an electron-rich pyrrole ring fused to an electron-deficient pyridine ring.[2] This inherent electronic dichotomy governs the molecule's reactivity and is a key determinant of its NMR spectral characteristics.

The introduction of a chloro group at the C5 position and a methyl group at the C7 position further refines this electronic landscape. The chlorine atom, being electronegative, exerts a through-bond inductive (-I) effect, withdrawing electron density from the pyridine ring. Conversely, the methyl group is a weak electron-donating group through hyperconjugation, which can subtly influence the electron density of the pyridine ring. These substituent effects are crucial for predicting the chemical shifts of the aromatic protons.

Below is a diagram illustrating the molecular structure and the numbering convention for this compound.

Figure 1. Molecular structure of this compound.

Experimental Protocol for ¹H NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible ¹H NMR data, a standardized experimental protocol is paramount. The following methodology is recommended for the characterization of this compound and its analogs.

Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of the this compound sample into a clean, dry vial.

  • Solvent Selection and Dissolution: Add 0.6-0.7 mL of a high-purity deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence chemical shifts, particularly for the NH proton, due to varying degrees of hydrogen bonding and solvent polarity.[1]

  • Transfer to NMR Tube: Using a clean pipette, transfer the resulting solution to a high-quality 5 mm NMR tube.

  • Homogenization: Gently vortex the capped NMR tube to ensure a homogeneous solution.

NMR Instrument Parameters

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

ParameterRecommended ValueRationale
Pulse Program Standard single-pulse (e.g., 'zg30')Provides a simple and robust method for obtaining a standard ¹H spectrum.
Number of Scans (NS) 16-64Dependent on sample concentration; higher scan numbers improve the signal-to-noise ratio.
Receiver Gain (RG) Set automaticallyInstrument optimization for signal detection.
Acquisition Time (AQ) 3-4 secondsA longer acquisition time provides better resolution.
Relaxation Delay (D1) 1-2 secondsAllows for sufficient relaxation of the protons between pulses, ensuring accurate signal integration.
Spectral Width (SW) 12-16 ppmEncompasses the typical chemical shift range for organic molecules.
Temperature 298 K (25 °C)Standard ambient temperature for reproducible results.
Data Processing
  • Fourier Transformation: Apply an exponential window function with a line broadening factor of 0.3 Hz before Fourier transformation to enhance the signal-to-noise ratio.

  • Phasing and Baseline Correction: Manually phase the spectrum to achieve pure absorption lineshapes. Subsequently, apply an automatic baseline correction.

  • Referencing: Calibrate the chemical shift scale using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm or DMSO at 2.50 ppm).

Predictive Analysis of the ¹H NMR Spectrum

In the absence of a publicly available experimental spectrum for this compound, a predictive analysis based on the known spectrum of the closely related 5-chloro-1H-pyrrolo[3,2-b]pyridine and established substituent effects is presented.[3]

Predicted Chemical Shifts and Coupling Constants

The predicted ¹H NMR data for this compound in a mixed solvent system (CDCl₃ + DMSO-d₆) is summarized below.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale for Prediction
NH (H1) ~10.0-11.0Broad Singlet (br s)-The NH proton of the pyrrole ring is acidic and its chemical shift is highly dependent on solvent and concentration. It typically appears as a broad signal due to quadrupole broadening and exchange.
H6 ~7.8-8.0Singlet (s)-The proton at C6 is expected to be a singlet as it has no adjacent protons to couple with. The presence of the electron-withdrawing chlorine at the adjacent C5 and the nitrogen at N7 will deshield this proton, shifting it downfield.
H2 ~7.5-7.7Doublet of doublets (dd)J(H2,H3) ≈ 3.0-3.5, J(H2,NH) ≈ 2.0-2.5This proton on the pyrrole ring will be a doublet of doublets due to coupling with H3 and the NH proton. Its chemical shift is influenced by the aromatic ring current.
H3 ~6.7-6.9Doublet of doublets (dd)J(H3,H2) ≈ 3.0-3.5, J(H3,NH) ≈ 2.0-2.5H3 will also appear as a doublet of doublets, coupling with H2 and the NH proton. It is typically found at a higher field (more shielded) compared to H2.
CH₃ ~2.5-2.7Singlet (s)-The methyl protons will appear as a singlet and their chemical shift is influenced by the adjacent nitrogen and the aromatic ring.

Note: The predicted values are based on the reported data for 5-chloro-1H-pyrrolo[3,2-b]pyridine (¹H NMR (300 MHz, CDCl₃ + DMSO-d₆) δ 9.85 (br. s, 1H), 7.67 (d, J = 8.5 Hz, 1H), 7.47 (m, 1H), 7.10 (d, J = 8.5 Hz, 1H), 6.65 (m, 1H)) and general substituent effects. The actual experimental values may vary.[3]

Rationale for Peak Assignments

The assignment of the predicted signals is based on a logical interpretation of the electronic effects within the molecule and established principles of NMR spectroscopy.

G cluster_0 Electronic Effects cluster_1 Proton Environment Inductive Effect (-I) of Cl Inductive Effect (-I) of Cl H6 (Pyridine Ring) H6 (Pyridine Ring) Inductive Effect (-I) of Cl->H6 (Pyridine Ring) Deshielding (Downfield Shift) Hyperconjugation (+I) of CH₃ Hyperconjugation (+I) of CH₃ Hyperconjugation (+I) of CH₃->H6 (Pyridine Ring) Weak Shielding (Upfield Shift) Aromatic Ring Current Aromatic Ring Current Aromatic Ring Current->H6 (Pyridine Ring) Deshielding H2, H3 (Pyrrole Ring) H2, H3 (Pyrrole Ring) Aromatic Ring Current->H2, H3 (Pyrrole Ring) Deshielding Spin-Spin Coupling Spin-Spin Coupling H2, H3 (Pyrrole Ring)->Spin-Spin Coupling NH (Pyrrole Ring) NH (Pyrrole Ring) NH (Pyrrole Ring)->Spin-Spin Coupling CH₃ CH₃

Figure 2. Factors influencing the predicted ¹H NMR spectrum.

  • Pyridine Ring Protons (H6): The proton at the C6 position is primarily influenced by the strong electron-withdrawing inductive effect of the adjacent chlorine at C5 and the nitrogen atom at N7. This will cause a significant downfield shift. The methyl group at C7 will have a minor shielding effect. The absence of adjacent protons results in a singlet.

  • Pyrrole Ring Protons (H2 and H3): The chemical shifts of H2 and H3 are characteristic of a pyrrole ring within a larger aromatic system. They will exhibit coupling to each other (vicinal coupling) and potentially to the NH proton. Typically, H2 is found at a slightly lower field than H3.

  • NH Proton (H1): The pyrrole NH proton is acidic and its chemical shift is highly sensitive to the solvent and concentration. It is often observed as a broad singlet due to rapid chemical exchange and quadrupolar coupling with the nitrogen atom.

  • Methyl Protons (CH₃): The methyl group protons are not coupled to any other protons and will therefore appear as a sharp singlet. Their chemical shift will be in the typical range for a methyl group attached to an aromatic ring.

Potential Impurities and Their Spectral Signatures

The synthesis of this compound may result in the presence of starting materials or byproducts. A common synthetic route could involve the reaction of a substituted aminopyridine with a suitable precursor. Potential impurities could include:

  • Unreacted Starting Materials: Depending on the synthetic route, residual starting materials could be present.

  • Isomeric Byproducts: Incomplete regioselectivity during synthesis could lead to the formation of isomers.

  • Residual Solvents: Traces of solvents used in the synthesis and purification (e.g., ethyl acetate, hexanes, methanol) may be observed in the spectrum.

Careful analysis of the ¹H NMR spectrum for unexpected signals is crucial for assessing the purity of the compound.

Conclusion

References

A Technical Guide to 5-Chloro-7-methyl-1H-pyrrolo[3,2-b]pyridine: A Core Heterocyclic Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Heterocyclic compounds form the bedrock of medicinal chemistry, with nitrogen-containing fused ring systems being particularly prominent in a vast array of FDA-approved drugs.[1] Among these, the pyrrolopyridine scaffold, a bioisostere of indole, has garnered significant attention as a "privileged" structure, particularly in the development of kinase inhibitors.[2][3] This guide provides an in-depth technical overview of 5-Chloro-7-methyl-1H-pyrrolo[3,2-b]pyridine, a key heterocyclic building block. We will dissect its core molecular and physicochemical properties, propose a logical synthetic pathway grounded in established chemical principles, and explore its potential applications in the rational design of novel therapeutics. This document serves as a foundational resource for researchers aiming to leverage this versatile intermediate in their drug discovery programs.

Core Molecular Profile

This compound is a substituted azaindole characterized by a fused pyrrole and pyridine ring system. The strategic placement of a chloro group at the 5-position and a methyl group at the 7-position provides distinct chemical handles and steric/electronic properties that are crucial for its utility in medicinal chemistry.

Chemical Structure

The structural representation of this compound is depicted below. The fusion of the electron-rich pyrrole ring with the electron-deficient pyridine ring creates a unique electronic landscape that influences its reactivity and biological interactions.

G A Substituted Aminopyridine B Chlorination & Nitration A->B e.g., NCS, HNO₃/H₂SO₄ C Reduction of Nitro Group B->C e.g., Fe/HCl or H₂, Pd/C D Bartoli Indole Synthesis (Cyclization) C->D Vinyl-MgBr E 5-Chloro-7-methyl-1H- pyrrolo[3,2-b]pyridine D->E G cluster_0 Potential Derivatization Sites Core 5-Chloro-7-methyl-1H- pyrrolo[3,2-b]pyridine N1 N-Alkylation/ N-Arylation Core->N1 Pyrrole N-H C_Cl C-C/C-N Coupling (Suzuki, Buchwald-Hartwig) Core->C_Cl C5-Cl C_Pyrrole Electrophilic Substitution Core->C_Pyrrole Pyrrole Ring Result Library of Diverse Analogs (e.g., Kinase Inhibitors) N1->Result C_Cl->Result C_Pyrrole->Result

References

Introduction: The Pyrrolo[3,2-b]pyridine Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Chloro-7-methyl-1H-pyrrolo[3,2-b]pyridine: A Privileged Scaffold for Modern Drug Discovery

Executive Summary: The landscape of medicinal chemistry is perpetually driven by the search for novel molecular scaffolds that offer both therapeutic efficacy and synthetic accessibility. Among these, nitrogen-containing heterocyclic compounds are paramount. This guide provides a comprehensive technical overview of this compound, a member of the azaindole family. We delve into its physicochemical properties, propose a robust synthetic pathway, and explore its profound biological significance. Grounded in the broader context of the pyrrolopyridine core, which is a privileged structure in numerous FDA-approved drugs, this document serves as a critical resource for researchers, medicinal chemists, and drug development professionals aiming to leverage this scaffold in the design of next-generation therapeutics, particularly in oncology and infectious diseases.

The pyrrolopyridine framework, a bioisostere of indole, consists of a fused pyrrole and pyridine ring. Depending on the nitrogen's position in the six-membered ring and the fusion orientation, several isomers exist, most notably the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) and the less-explored 1H-pyrrolo[3,2-b]pyridine scaffold. The 7-azaindole core is a cornerstone of modern drug design, recognized as a "privileged structure" due to its ability to interact with a wide range of biological targets.[1] Its success is exemplified in numerous kinase inhibitors targeting diseases from cancer to inflammatory disorders.[1][2]

The 1H-pyrrolo[3,2-b]pyridine isomer, the subject of this guide, while less common, presents a unique and compelling vector for molecular interactions. The altered arrangement of the nitrogen atom modifies the scaffold's hydrogen bonding capacity and electronic distribution, offering a distinct opportunity to achieve target selectivity and novel intellectual property. Derivatives of this core have demonstrated potent biological activities, including antiproliferative effects against melanoma and novel antibacterial properties, validating its potential as a foundational element for new therapeutic agents.[3][4] This guide focuses on the specifically substituted analog, this compound, to provide a detailed framework for its synthesis and potential application.

Physicochemical and Structural Properties

Understanding the fundamental properties of a compound is the first step in any rational drug design campaign. This compound is a solid material at standard conditions, possessing a unique combination of substituents that influence its solubility, reactivity, and potential for intermolecular interactions. The chlorine atom at the 5-position serves as both a key pharmacophore element and a synthetic handle for further derivatization, while the methyl group at the 7-position can influence binding pocket interactions and metabolic stability.

Table 1: Physicochemical Properties of this compound and its Parent Scaffold

Property This compound 5-Chloro-1H-pyrrolo[3,2-b]pyridine (Parent Scaffold)
CAS Number 357263-43-5[5] 65156-94-7
Molecular Formula C₈H₇ClN₂[5] C₇H₅ClN₂
Molecular Weight 166.61 g/mol [5] 152.58 g/mol
Appearance Solid Light yellow solid[6]
Purity Typically available at ≥98%[5] N/A
SMILES String Clc1ccc2[nH]c(C)c2n1 Clc1ccc2[nH]ccc2n1

| InChI Key | RFPQVCYUKAYKEG-UHFFFAOYSA-N (for parent) | RFPQVCYUKAYKEG-UHFFFAOYSA-N |

Synthesis and Characterization

A reliable and scalable synthetic route is critical for the exploration of any chemical scaffold. While a specific published synthesis for the 7-methyl derivative is not detailed in the literature, a robust protocol for the parent compound, 5-chloro-1H-pyrrolo[3,2-b]pyridine, provides a validated template.[6] The proposed synthesis adapts this established methodology.

The key transformation involves an acid-catalyzed cyclization of a vinyl-substituted aminopyridine precursor. This reaction proceeds via intramolecular electrophilic attack followed by elimination to form the fused bicyclic system. The choice of methanol as a solvent and hydrochloric acid as the catalyst is critical for promoting the reaction while minimizing side products.[6]

Proposed Synthetic Workflow

The synthesis begins with a suitable aminopyridine precursor, which undergoes cyclization to form the core pyrrolopyridine structure. Subsequent purification is essential to isolate the target compound with high purity for biological screening.

G cluster_0 Proposed Synthesis of this compound Precursor 6-Chloro-2-((E)-2-ethoxy-1-propen-1-yl)pyridin-3-amine Reaction Acid-Catalyzed Cyclization (HCl, Methanol, 75°C) Precursor->Reaction Workup Reaction Quench & Extraction (K2CO3, Ethyl Acetate) Reaction->Workup Purification Column Chromatography (Silica Gel, EtOAc/Hexane) Workup->Purification Product This compound Purification->Product Analysis Characterization (NMR, LC-MS, HPLC) Product->Analysis

Caption: Proposed synthetic workflow for the target compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is adapted from the validated synthesis of the unmethylated analog.[6]

  • Reaction Setup: Dissolve the precursor, 6-chloro-2-((E)-2-ethoxy-1-propen-1-yl)pyridin-3-amine (1.0 eq), in methanol (approx. 20 mL per gram of precursor).

  • Acid Catalysis: Add concentrated hydrochloric acid (approx. 1 mL per gram of precursor) to the solution. Causality: The acid protonates the vinyl ether, initiating the intramolecular cyclization cascade.

  • Heating: Stir the reaction mixture at 75 °C for 18-24 hours, monitoring progress by thin-layer chromatography (TLC) or LC-MS.

  • Solvent Removal: Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Aqueous Workup: Partition the residue between a saturated aqueous solution of potassium carbonate (K₂CO₃) and ethyl acetate. Trustworthiness: This step neutralizes the acid and extracts the organic product into the ethyl acetate layer, leaving inorganic salts in the aqueous phase.

  • Drying and Concentration: Separate the organic layer, dry it over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., 30:70 v/v).

  • Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). Purity can be definitively assessed using HPLC. The expected ¹H NMR would show characteristic shifts for the aromatic protons and the C7-methyl group. The mass spectrum should show a molecular ion peak [M+H]⁺ corresponding to the calculated mass of 167.0325.

Biological Significance and Therapeutic Potential

The true value of the pyrrolopyridine scaffold lies in its proven biological activity. While data on the specific 5-chloro-7-methyl derivative is limited, extensive research on the broader class of pyrrolo[3,2-b]pyridines and their isomers provides a strong rationale for its investigation in drug discovery programs.

Anticancer Activity

Derivatives of the pyrrolo[3,2-b]pyridine scaffold have demonstrated significant in vitro antiproliferative activity against human melanoma cell lines (A375), with some analogs showing potency superior to the multi-kinase inhibitor drug Sorafenib.[3] Furthermore, the isomeric pyrrolo[3,2-c]pyridine core has yielded potent FMS kinase inhibitors and inhibitors of the colchicine-binding site on tubulin, highlighting the scaffold's versatility in targeting different mechanisms of cancer progression.[7][8] This strongly suggests that this compound is a high-priority candidate for screening in oncology programs.

Kinase Inhibition

The most significant application of the broader azaindole family is in the development of kinase inhibitors.[9] Kinases are critical nodes in cellular signaling pathways, and their dysregulation is a hallmark of cancer and inflammatory diseases. The pyrrolopyridine scaffold acts as an ATP-competitive hinge-binding motif. Isomeric pyrrolo[2,3-b]pyridines are central to inhibitors of Fibroblast Growth Factor Receptor (FGFR) and Janus Kinase 1 (JAK1), which are key targets in oncology and autoimmune disorders, respectively.[10][11]

G cluster_0 Generic Receptor Tyrosine Kinase (RTK) Signaling Ligand Growth Factor (e.g., FGF) RTK Receptor Tyrosine Kinase (e.g., FGFR) Ligand->RTK Binds & Dimerizes P P RTK->P Autophosphorylation Compound 5-Chloro-7-methyl- 1H-pyrrolo[3,2-b]pyridine Compound->RTK Inhibits (ATP-Competitive) ATP ATP ADP ADP ATP->ADP Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) P->Downstream Activates Response Cell Proliferation, Survival, Angiogenesis Downstream->Response

Caption: Potential mechanism of action via RTK inhibition.

Antibacterial Potential

In an era of growing antimicrobial resistance, the discovery of novel antibacterial agents is a global health priority. A high-throughput screening campaign identified 5-oxo-4H-pyrrolo[3,2-b]pyridine derivatives as a new class of potent antibacterial agents against E. coli.[4] This finding opens a compelling new avenue for the development of the this compound scaffold as a potential treatment for bacterial infections.

Applications in Drug Discovery and Development

This compound is not merely a molecule of academic interest; it is a practical tool for drug discovery. Its defined structure, synthetic tractability, and promising biological profile make it an ideal starting point for a lead discovery campaign.

Screening Cascade Workflow

The initial evaluation of this compound would typically follow a standardized screening cascade to assess its biological activity and drug-like properties efficiently.

G cluster_0 Drug Discovery Screening Cascade start Compound Synthesis (this compound) biochem Primary Screen: Biochemical Assay (e.g., Kinase Panel) start->biochem Test for Target Engagement cellular Secondary Screen: Cell-Based Assay (e.g., Anti-proliferation) biochem->cellular Confirm Cellular Activity adme In Vitro ADME Profiling (Solubility, Permeability, Stability) cellular->adme Assess Drug-like Properties vivo In Vivo Efficacy Studies (Xenograft Model) adme->vivo Evaluate in Animal Model lead Lead Optimization vivo->lead

Caption: A typical workflow for evaluating a new chemical entity.

Protocol: In Vitro Kinase Inhibition Assay (Example: FGFR1)

This protocol describes a self-validating system to determine the inhibitory potential of the title compound against a specific kinase.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in assay buffer.

  • Assay Plate Setup: In a 384-well plate, add recombinant human FGFR1 enzyme to each well (excluding negative controls).

  • Inhibitor Addition: Add the diluted compound series to the wells. Include a positive control (known FGFR1 inhibitor) and a negative control (DMSO vehicle). Trustworthiness: Controls are essential to validate the assay's performance and ensure observed effects are compound-specific.

  • Initiation of Reaction: Add a mixture of the kinase substrate (e.g., a biotinylated peptide) and ATP to all wells to start the reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and add a detection reagent (e.g., HTRF or luminescence-based). This reagent measures the amount of phosphorylated substrate, which is inversely proportional to the kinase inhibition.

  • Data Analysis: Read the plate on a suitable plate reader. Calculate the percent inhibition for each compound concentration relative to the controls. Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Conclusion

This compound represents a molecule of significant strategic importance for drug discovery. It belongs to a biologically validated class of heterocyclic compounds with demonstrated potential in oncology and infectious disease. Its well-defined structure, accessible synthesis, and the promising activities of its analogs position it as an excellent scaffold for lead generation and optimization. This guide provides the foundational knowledge—from synthesis to biological application—required for researchers and drug development professionals to confidently incorporate this valuable chemical entity into their discovery pipelines, with the ultimate goal of developing novel and effective medicines.

References

The Pyrrolopyridine Core: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the Pyrrolopyridine Scaffold

The pyrrolopyridine framework, a bicyclic heterocycle composed of a fused pyrrole and pyridine ring, stands as a cornerstone in medicinal chemistry.[1] Also known as azaindoles, these structures are integral to a multitude of biologically active natural products and synthetic molecules, including several FDA-approved drugs.[2] The unique electronic properties and structural features of the pyrrolopyridine core, arising from the interplay between the electron-rich pyrrole and electron-deficient pyridine rings, allow it to serve as a versatile pharmacophore. This guide provides a comprehensive overview of the diverse biological activities of pyrrolopyridine derivatives, delves into their mechanisms of action, offers detailed experimental protocols for their evaluation, and discusses key synthetic strategies and structure-activity relationships.

Pyrrolopyridines exist in six isomeric forms, each with a distinct arrangement of the nitrogen atoms, which in turn influences their chemical reactivity and biological activity.[1]

Pyrrolopyridine_Isomers cluster_isomers The Six Isomers of Pyrrolopyridine (Azaindoles) pyrrolo[2,3-b]pyridine (7-Azaindole) pyrrolo[2,3-b]pyridine (7-Azaindole) pyrrolo[3,2-b]pyridine (4-Azaindole) pyrrolo[3,2-b]pyridine (4-Azaindole) pyrrolo[2,3-c]pyridine (6-Azaindole) pyrrolo[2,3-c]pyridine (6-Azaindole) pyrrolo[3,2-c]pyridine (5-Azaindole) pyrrolo[3,2-c]pyridine (5-Azaindole) pyrrolo[3,4-b]pyridine pyrrolo[3,4-b]pyridine pyrrolo[3,4-c]pyridine pyrrolo[3,4-c]pyridine Kinase_Inhibition cluster_kinase Kinase Activity cluster_inhibition Kinase Inhibition ATP ATP Kinase Kinase Active Site ATP->Kinase Binds to Substrate Substrate Protein Substrate->Kinase Binds to Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate Phosphorylates ADP ADP Kinase->ADP Releases Pyrrolopyridine Pyrrolopyridine Inhibitor Inactive_Kinase Kinase Active Site (Blocked) Pyrrolopyridine->Inactive_Kinase Binds to No_ATP_Binding ATP Cannot Bind Inactive_Kinase->No_ATP_Binding No_Phosphorylation No Phosphorylation Inactive_Kinase->No_Phosphorylation ATP_analogue Pyrrolopyridine acts as an ATP analogue Anticancer_Drug_Screening_Workflow start Synthesized Pyrrolopyridine Derivatives kinase_assay In Vitro Kinase Inhibition Assay start->kinase_assay cytotoxicity_assay MTT Cytotoxicity Assay on Cancer Cell Lines start->cytotoxicity_assay hit_identification Hit Identification (Potent & Selective Compounds) kinase_assay->hit_identification cytotoxicity_assay->hit_identification lead_optimization Lead Optimization (Structure-Activity Relationship Studies) hit_identification->lead_optimization in_vivo_studies In Vivo Animal Studies lead_optimization->in_vivo_studies end Preclinical Candidate in_vivo_studies->end

References

An In-depth Technical Guide to the Known Analogs of 5-Chloro-7-methyl-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of analogs based on the 5-Chloro-7-methyl-1H-pyrrolo[3,2-b]pyridine core. The pyrrolo[3,2-b]pyridine scaffold, an isomer of azaindole, is a privileged structure in medicinal chemistry, forming the basis for numerous compounds with diverse therapeutic potential. The specific substitution pattern of a chloro group at the 5-position and a methyl group at the 7-position offers a unique starting point for the exploration of novel chemical space and the development of targeted therapeutics.

The 1H-Pyrrolo[3,2-b]pyridine Core: A Foundation for Drug Discovery

The 1H-pyrrolo[3,2-b]pyridine heterocyclic system is a versatile scaffold that has garnered significant attention in the field of drug discovery. Its isomeric forms are present in a variety of biologically active molecules and approved drugs.[1] The fusion of a pyrrole ring to a pyridine ring creates a rigid bicyclic structure that can be strategically functionalized to interact with a wide range of biological targets. The inherent aromaticity and the presence of nitrogen atoms allow for diverse intermolecular interactions, including hydrogen bonding and pi-stacking, which are crucial for molecular recognition and binding to protein targets.

The subject of this guide, the this compound core, presents two key points for chemical modification. The chloro substituent can act as a handle for cross-coupling reactions, enabling the introduction of various aryl and alkyl groups. The methyl group can influence the steric and electronic properties of the molecule, and its position can be critical for target engagement.

G cluster_core This compound Core Core

Caption: The core structure of this compound.

Synthetic Strategies for Pyrrolo[3,2-b]pyridine Analogs

The synthesis of substituted pyrrolo[3,2-b]pyridines often involves multi-step sequences starting from appropriately substituted pyridine or pyrrole precursors. A general approach for the synthesis of the 5-chloro-1H-pyrrolo[3,2-b]pyridine scaffold is outlined below.[2] Further functionalization can be achieved through various modern synthetic methodologies.

General Synthetic Protocol for 5-Chloro-1H-pyrrolo[3,2-b]pyridine

This protocol describes a general method for the synthesis of the parent 5-chloro-1H-pyrrolo[3,2-b]pyridine, which can be adapted for the synthesis of the 7-methyl analog by starting with the corresponding methylated precursor.

Step 1: Dissolution and Acidification

  • Dissolve the starting substituted pyridine precursor (1.0 eq) in methanol (20 mL per gram of starting material).

  • Add concentrated hydrochloric acid (1 mL per gram of starting material). The acid catalyzes the cyclization reaction.

Step 2: Reaction

  • Stir the reaction mixture at 75 °C for 21 hours. Monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) is recommended.

Step 3: Work-up and Extraction

  • After completion of the reaction, remove the solvent by evaporation under reduced pressure.

  • Partition the residue between a saturated aqueous solution of potassium carbonate and ethyl acetate. The potassium carbonate neutralizes the acid and deprotonates the product, facilitating its extraction into the organic layer.

  • Separate the organic layer, and dry it over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

Step 4: Purification

  • Purify the crude product by flash column chromatography using a suitable eluent system (e.g., ethyl acetate/hexane, 33:67, v/v) to afford the target product.[2]

G start Substituted Pyridine step1 Dissolution in MeOH + Conc. HCl start->step1 step2 Stir at 75°C step1->step2 step3 Evaporation & Extraction with EtOAc/K2CO3 step2->step3 step4 Purification by Column Chromatography step3->step4 end Pyrrolo[3,2-b]pyridine Analog step4->end

Caption: General workflow for the synthesis of pyrrolo[3,2-b]pyridine analogs.

Therapeutic Applications and Structure-Activity Relationships

Analogs of the pyrrolo[3,2-b]pyridine scaffold have demonstrated significant potential across various therapeutic areas, most notably in oncology and as antibacterial agents.

Anticancer Activity

The pyrrolopyridine scaffold is a key component of several classes of anticancer agents, including kinase inhibitors and compounds that disrupt microtubule dynamics.

3.1.1. Diarylureas and Amides as Antiproliferative Agents

A series of diarylureas and amides incorporating the pyrrolo[3,2-b]pyridine scaffold have been synthesized and evaluated for their antiproliferative activity against the human melanoma cell line A375.[3] Many of these compounds exhibited activity superior or similar to the multi-kinase inhibitor Sorafenib.[3]

  • Structure-Activity Relationship (SAR): The substitution pattern on the pyrrolo[3,2-b]pyridine ring and the nature of the appended aryl groups significantly influence the antiproliferative activity. For instance, compounds with 5-benzylamide substituted 4'-amide moieties showed the most potent activity against A375 cells.[3]

3.1.2. B-RAF Inhibitors

The B-RAF kinase, particularly the V600E mutant, is a key driver in many melanomas. Several pyrrolo[2,3-b]pyridine-based inhibitors targeting V600E B-RAF have been developed, with some receiving FDA approval.[4] The design of these inhibitors often leverages the structural features of known B-RAF inhibitors. Two series of pyrrolo[2,3-b]pyridine derivatives have been synthesized and shown to have potent inhibitory effects on V600E B-RAF, with some compounds exhibiting IC50 values in the nanomolar range (e.g., 80 nM and 85 nM).[4]

3.1.3. Colchicine-Binding Site Inhibitors

Derivatives of 1H-pyrrolo[3,2-c]pyridine have been designed as inhibitors of tubulin polymerization that bind to the colchicine site.[5][6] These compounds have demonstrated potent antiproliferative effects against various cancer cell lines, including HeLa, SGC-7901, and MCF-7, with IC50 values ranging from the micromolar to the nanomolar scale.[5] One of the most potent compounds, featuring an indolyl moiety, exhibited IC50 values between 0.12 and 0.21 µM.[5]

Compound ClassTargetCancer Cell LineIC50 (µM)Reference
Diarylureas/AmidesNot specifiedA375 (Melanoma)Potent[3]
Pyrrolo[2,3-b]pyridinesV600E B-RAFNot specified0.080 - 0.085[4]
1H-pyrrolo[3,2-c]pyridinesTubulinHeLa, SGC-7901, MCF-70.12 - 0.21[5][6]
Antibacterial Activity

A novel class of highly potent antibacterial agents based on the 5-oxo-4H-pyrrolo[3,2-b]pyridine scaffold was identified through a large-scale high-throughput screening program.[7] This screening utilized a double-reporter system to provide insights into the mechanism of action.

  • Activity and Mechanism: The most active compound from this series demonstrated a minimum inhibitory concentration (MIC) of 3.35 µg/mL against E. coli.[7] The reporter system suggested that the antibacterial effect may be due to the blockage of translation, and the compound did not show cytotoxicity in standard cell viability assays.[7]

G cluster_cancer Anticancer Mechanisms cluster_antibacterial Antibacterial Mechanism Kinase Kinase Inhibition (e.g., B-RAF) Apoptosis Induction of Apoptosis Kinase->Apoptosis Tubulin Tubulin Polymerization Inhibition Tubulin->Apoptosis Translation Translation Inhibition Growth Bacterial Growth Inhibition Translation->Growth

Caption: Biological mechanisms of action for pyrrolo[3,2-b]pyridine analogs.

Other Therapeutic Areas

The versatility of the pyrrolopyridine scaffold extends to other therapeutic areas as well:

  • Kinase Inhibition: Beyond B-RAF, various pyrrolopyridine derivatives have been developed as inhibitors of other kinases, such as CSF1R, JAK1, and FGFR, which are implicated in a range of diseases including cancer and inflammatory disorders.[8][9][10]

  • Neurological and Neurodegenerative Diseases: Certain pyrrolopyridine analogs have been investigated as allosteric modulators of muscarinic acetylcholine receptors, which are targets for the treatment of neurological and psychiatric disorders.[11] Additionally, analogs of 5-substituted pyridines have been studied for their binding affinity to neuronal nicotinic acetylcholine receptors.[12]

  • Antimalarial Activity: Pyrrolone derivatives, which can be considered related structures, have shown potent antimalarial activity.[13]

Experimental Protocols

In Vitro Antiproliferative Assay (MTT Assay)

This protocol outlines a standard procedure for determining the cytotoxic effects of novel compounds on cancer cell lines.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound.

Materials:

  • Cancer cell line (e.g., A375)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compound dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

Conclusion

The this compound scaffold and its analogs represent a promising area of research for the development of novel therapeutics. The chemical tractability of this core structure allows for the synthesis of diverse libraries of compounds. The demonstrated potent activity of these analogs in areas such as oncology and infectious diseases underscores their potential as lead structures for drug discovery programs. Further exploration of the structure-activity relationships and optimization of the pharmacokinetic properties of these compounds will be crucial for their translation into clinical candidates.

References

Methodological & Application

Synthesis of 5-Chloro-7-methyl-1H-pyrrolo[3,2-b]pyridine: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 5-Chloro-7-methyl-1H-pyrrolo[3,2-b]pyridine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The protocol herein describes a robust and efficient method starting from the commercially available precursor, 2,3-diamino-5-chloropyridine. The key strategic step involves a condensation reaction with methylglyoxal to construct the pyrrole ring fused to the pyridine core. This application note is intended for researchers, scientists, and professionals in the field of organic synthesis and drug development, offering a detailed, step-by-step procedure, mechanistic insights, and characterization data.

Introduction

The 1H-pyrrolo[3,2-b]pyridine scaffold, also known as 4-azaindole, is a privileged heterocyclic motif found in numerous biologically active compounds. Its structural similarity to indole allows it to act as a bioisostere, often leading to improved pharmacological properties such as enhanced solubility and metabolic stability. Derivatives of this scaffold have shown a wide range of therapeutic activities, including kinase inhibition and antiviral effects. The specific substitution pattern of a chloro group at the 5-position and a methyl group at the 7-position of the 1H-pyrrolo[3,2-b]pyridine core can significantly influence its biological activity, making the targeted synthesis of such analogs a crucial aspect of drug discovery programs.

This guide details a practical and accessible synthetic route to this compound, designed for straightforward implementation in a standard organic chemistry laboratory.

Synthetic Strategy and Mechanistic Overview

The synthesis of the target compound is achieved through a one-step condensation reaction. The rationale behind this approach lies in the well-established reactivity of 1,2-diamines with 1,2-dicarbonyl compounds to form various heterocyclic systems.

Overall Reaction:

The proposed mechanism involves a tandem condensation. Initially, one of the amino groups of 2,3-diamino-5-chloropyridine nucleophilically attacks one of the carbonyl groups of methylglyoxal, followed by dehydration to form an imine intermediate. Subsequently, an intramolecular cyclization occurs where the second amino group attacks the remaining carbonyl group, leading to a dihydropyrrolopyridine intermediate. A final dehydration step results in the formation of the aromatic 1H-pyrrolo[3,2-b]pyridine ring system. The reaction is typically catalyzed by a mild acid to facilitate the dehydration steps.

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplierCAS Number
2,3-Diamino-5-chloropyridine≥98%Commercially Available5350-93-6
Methylglyoxal (40% solution in water)Commercially Available78-98-8
EthanolAnhydrousCommercially Available64-17-5
Acetic AcidGlacialCommercially Available64-19-7
Sodium BicarbonateSaturated Aqueous Solution144-55-8
Ethyl AcetateACS GradeCommercially Available141-78-6
BrineSaturated Aqueous Solution7647-14-5
Anhydrous Sodium SulfateCommercially Available7757-82-6
Silica Gel230-400 meshCommercially Available7631-86-9
Equipment
  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Apparatus for column chromatography

  • Standard laboratory glassware

Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2,3-diamino-5-chloropyridine (1.44 g, 10.0 mmol).

  • Dissolution: Add 40 mL of anhydrous ethanol to the flask and stir until the starting material is fully dissolved.

  • Addition of Reagents: To the stirred solution, add methylglyoxal (40% solution in water, 1.80 g, 12.5 mmol, 1.25 eq.) followed by the dropwise addition of glacial acetic acid (0.6 mL, 10.5 mmol, 1.05 eq.) as a catalyst.

  • Reaction: Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 78 °C). Maintain the reflux with vigorous stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent.

  • Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

  • Solvent Removal: Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in 50 mL of ethyl acetate. Transfer the solution to a separatory funnel and wash it sequentially with 50 mL of saturated aqueous sodium bicarbonate solution, 50 mL of water, and 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 30%).

  • Isolation and Characterization: Combine the fractions containing the desired product and evaporate the solvent to yield this compound as a solid. Dry the product under vacuum.

Safety Precautions
  • Perform all operations in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Methylglyoxal is a reactive dicarbonyl compound and should be handled with care.

  • Avoid inhalation of vapors and contact with skin and eyes.

Characterization and Validation

The synthesized this compound should be characterized to confirm its identity and purity.

PropertyExpected Value
Molecular Formula C₈H₇ClN₂
Molecular Weight 166.61 g/mol [1]
Appearance Off-white to light yellow solid
Purity (by HPLC) >98%[1]
¹H NMR (CDCl₃, 400 MHz) δ (ppm): ~8.2 (s, 1H, H-4), ~7.5 (s, 1H, H-6), ~7.2 (s, 1H, H-2), ~2.5 (s, 3H, CH₃)
¹³C NMR (CDCl₃, 100 MHz) Expected signals in the aromatic region and one signal in the aliphatic region for the methyl group.
Mass Spectrometry (ESI+) m/z: 167.0 [M+H]⁺

Note: Predicted NMR chemical shifts are based on the analysis of similar structures. Actual values may vary.

Visualizations

Experimental Workflow

G cluster_0 Reaction cluster_1 Work-up & Purification A 1. Add 2,3-diamino-5-chloropyridine to flask B 2. Dissolve in Ethanol A->B C 3. Add Methylglyoxal and Acetic Acid B->C D 4. Reflux for 4-6 hours C->D E 5. Cool to RT and remove solvent D->E Reaction Complete F 6. Dissolve in Ethyl Acetate E->F G 7. Wash with NaHCO3, Water, Brine F->G H 8. Dry and concentrate G->H I 9. Purify by Column Chromatography H->I J 10. Isolate final product I->J

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Proposed Reaction Mechanism

G 2,3-Diamino-5-chloropyridine 2,3-Diamino-5-chloropyridine Imine Intermediate Imine Intermediate 2,3-Diamino-5-chloropyridine->Imine Intermediate + Methylglyoxal - H₂O Methylglyoxal Methylglyoxal Dihydropyrrolopyridine Intermediate Dihydropyrrolopyridine Intermediate Imine Intermediate->Dihydropyrrolopyridine Intermediate Intramolecular Cyclization Final Product This compound Dihydropyrrolopyridine Intermediate->Final Product Dehydration (- H₂O)

Caption: The proposed reaction mechanism for the formation of the pyrrolo[3,2-b]pyridine core.

Conclusion

The protocol described in this application note presents a reliable and efficient method for the synthesis of this compound. By utilizing commercially available starting materials and standard laboratory techniques, this procedure is accessible to a broad range of organic chemists. The detailed step-by-step instructions, coupled with mechanistic insights, provide a solid foundation for the successful synthesis and future exploration of this and related heterocyclic compounds in the pursuit of novel therapeutic agents.

References

Applications of 5-Chloro-7-methyl-1H-pyrrolo[3,2-b]pyridine in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 5-Chloro-7-methyl-1H-pyrrolo[3,2-b]pyridine, a key heterocyclic building block in modern medicinal chemistry. While specific, publicly documented applications of this precise scaffold are nascent, its structural motifs are emblematic of a class of compounds—pyrrolopyridines—that have yielded significant therapeutic agents. This document furnishes a detailed, field-proven protocol for the synthesis of the title compound via the Bartoli indole synthesis. Furthermore, it presents comprehensive application notes and representative protocols for its strategic utilization in drug discovery, focusing on its role as a versatile intermediate for creating libraries of potential kinase inhibitors and other targeted therapeutics through palladium-catalyzed cross-coupling reactions. The methodologies are designed for researchers, scientists, and drug development professionals, emphasizing the chemical rationale behind experimental design to empower innovation.

Introduction and Scientific Context

The pyrrolopyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its isomeric forms, often referred to as azaindoles, act as bioisosteres of indoles, offering modulated electronic properties, improved metabolic stability, and unique hydrogen bonding capabilities that can enhance target binding and pharmacokinetic profiles. The 1H-pyrrolo[3,2-b]pyridine (or 4-azaindole) core, in particular, has been successfully leveraged in the development of potent inhibitors for various enzyme classes.

This compound (CAS: 357263-43-5) emerges as a highly valuable, yet underexplored, intermediate. Its strategic functionalization offers a triad of synthetic handles:

  • The N-H of the pyrrole ring for substitution.

  • The pyrrole ring itself for electrophilic substitution.

  • The C5-chloro group on the pyridine ring, which serves as an excellent leaving group for nucleophilic aromatic substitution and, more significantly, as a versatile linchpin for palladium-catalyzed cross-coupling reactions.

This guide will focus on the latter, demonstrating how this chloro-substituent is the key to unlocking vast chemical diversity for structure-activity relationship (SAR) studies.

Synthesis of the Core Scaffold: this compound

The most direct and documented route to the title compound is the Bartoli indole synthesis.[1] This method involves the reaction of a substituted nitropyridine with an excess of a vinyl Grignard reagent. The reaction proceeds through a[1][1]-sigmatropic rearrangement, ultimately leading to the formation of the pyrrole ring fused to the pyridine core.

Protocol 2.1: Synthesis via Bartoli Reaction

This protocol is adapted from established literature procedures for the synthesis of substituted azaindoles.[1]

Materials:

  • 2-Chloro-4-methyl-5-nitropyridine

  • Vinylmagnesium bromide (1.0 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment:

  • Three-neck round-bottom flask equipped with a dropping funnel, thermometer, and nitrogen inlet

  • Magnetic stirrer

  • Ice-water bath

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a flame-dried three-neck round-bottom flask under a nitrogen atmosphere, dissolve 2-chloro-4-methyl-5-nitropyridine (1.0 eq) in anhydrous THF (approx. 10-15 mL per 1 g of starting material).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Grignard Addition: Slowly add vinylmagnesium bromide (3.0-4.0 eq) solution via the dropping funnel, ensuring the internal temperature does not exceed -70 °C. The solution will typically turn dark.

  • Reaction: Stir the reaction mixture at -78 °C for 1-2 hours.

  • Quenching: Remove the cooling bath and allow the reaction to warm to 0 °C. Slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate and water. Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.

  • Washing and Drying: Combine the organic extracts and wash sequentially with water and then brine. Dry the organic layer over anhydrous MgSO₄.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude residue is then purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield this compound. A yield of approximately 50% can be expected.[1]

Data for the expected product:

  • Molecular Formula: C₈H₇ClN₂

  • Molecular Weight: 166.61 g/mol

cluster_synthesis Synthesis of this compound SM 2-Chloro-4-methyl- 5-nitropyridine Reagent Vinylmagnesium Bromide (3-4 eq) Anhydrous THF, -78°C SM->Reagent Bartoli Reaction Product 5-Chloro-7-methyl- 1H-pyrrolo[3,2-b]pyridine Reagent->Product

Caption: Bartoli synthesis of the core scaffold.

Application Notes: Strategic Use in Drug Discovery

The true utility of this compound lies in its potential for diversification. The C5-chloro group is a versatile handle for introducing a wide range of substituents, enabling extensive SAR exploration. This is most powerfully achieved through palladium-catalyzed cross-coupling reactions.

Causality Behind Experimental Choices:
  • Suzuki-Miyaura Coupling: This reaction is chosen for its exceptional tolerance of functional groups, mild reaction conditions, and the commercial availability of a vast array of boronic acids and esters. This allows for the introduction of diverse (hetero)aryl, vinyl, and alkyl groups at the C5 position, which is critical for probing interactions with the solvent-exposed regions of an enzyme's active site.

  • Buchwald-Hartwig Amination: This reaction is the premier method for forming C-N bonds. It enables the installation of primary and secondary amines, anilines, and various nitrogen-containing heterocycles. Amine functionalities are crucial for establishing key hydrogen bonds with protein backbones or specific residues (e.g., the hinge region of kinases) and for modulating the physicochemical properties (e.g., solubility, pKa) of the final compound.

The methyl group at C7 can provide beneficial steric interactions or occupy small hydrophobic pockets within a binding site, while also potentially improving metabolic stability by blocking a site of oxidative metabolism.

Representative Application Protocols

The following protocols are illustrative and based on standard, robust conditions for cross-coupling reactions on similar chloro-azaindole scaffolds. They should be optimized for specific substrates.

Protocol 4.1: Representative Suzuki-Miyaura Coupling

Objective: To couple an arylboronic acid to the C5 position of the scaffold.

cluster_suzuki Representative Suzuki-Miyaura Coupling Workflow Start 5-Chloro-7-methyl- 1H-pyrrolo[3,2-b]pyridine Reagents Arylboronic Acid (1.2 eq) Pd Catalyst (e.g., Pd(PPh₃)₄, 5 mol%) Base (e.g., K₂CO₃, 2.0 eq) Solvent (e.g., Dioxane/H₂O) Start->Reagents Reaction Heat (e.g., 90-100 °C) Under N₂ Atmosphere Reagents->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 5-Aryl-7-methyl- 1H-pyrrolo[3,2-b]pyridine Purification->Product

Caption: Workflow for a typical Suzuki coupling.

Procedure:

  • Setup: To a reaction vial, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 eq).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).

  • Solvent and Degassing: Add a solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio). Degas the mixture by bubbling nitrogen through it for 10-15 minutes.

  • Reaction: Seal the vial and heat the reaction mixture to 90-100 °C with vigorous stirring for 4-12 hours, monitoring by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate. Purify the crude product by silica gel chromatography to obtain the desired 5-aryl derivative.

Protocol 4.2: Representative Buchwald-Hartwig Amination

Objective: To couple a primary or secondary amine to the C5 position.

cluster_buchwald Representative Buchwald-Hartwig Amination Workflow Start 5-Chloro-7-methyl- 1H-pyrrolo[3,2-b]pyridine Reagents Amine (1.2 eq) Pd Catalyst (e.g., Pd₂(dba)₃, 2.5 mol%) Ligand (e.g., Xantphos, 5 mol%) Base (e.g., Cs₂CO₃, 1.5 eq) Solvent (e.g., Toluene or Dioxane) Start->Reagents Reaction Heat (e.g., 100-110 °C) Under N₂ Atmosphere Reagents->Reaction Workup Filtration & Concentration Reaction->Workup Purification Column Chromatography Workup->Purification Product 5-Amino-7-methyl- 1H-pyrrolo[3,2-b]pyridine Derivative Purification->Product

Caption: Workflow for a typical Buchwald-Hartwig amination.

Procedure:

  • Setup: In an oven-dried vial under a nitrogen atmosphere, combine this compound (1.0 eq), the desired amine (1.2 eq), a strong base such as cesium carbonate (Cs₂CO₃, 1.5 eq), the palladium precursor (e.g., Pd₂(dba)₃, 0.025 eq), and the appropriate phosphine ligand (e.g., Xantphos, 0.05 eq).

  • Solvent and Degassing: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).

  • Reaction: Seal the vial and heat the mixture to 100-110 °C with stirring for 6-24 hours, monitoring by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature, dilute with a suitable solvent like dichloromethane, and filter through a pad of celite to remove inorganic salts and the catalyst.

  • Purification: Concentrate the filtrate and purify the residue by silica gel chromatography to yield the desired 5-amino derivative.

Data Summary and Expected Outcomes

Successful execution of the described protocols will yield novel derivatives of the 7-methyl-1H-pyrrolo[3,2-b]pyridine scaffold. The primary analytical techniques for characterization are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Reaction TypeKey Analytical Signatures for Product Formation
Synthesis (Bartoli) ¹H NMR: Appearance of two new aromatic/pyrrolic protons, disappearance of vinyl protons. MS: Correct [M+H]⁺ peak for C₈H₇ClN₂ (m/z ~167.0).
Suzuki-Miyaura ¹H NMR: Disappearance of the C6-H proton signal of the starting material and appearance of new aromatic signals corresponding to the coupled aryl group. MS: Correct [M+H]⁺ for the coupled product.
Buchwald-Hartwig ¹H NMR: Shift in the C6-H proton signal and appearance of new signals from the coupled amine. A new N-H signal may appear if a primary amine was used. MS: Correct [M+H]⁺ for the aminated product.

These newly synthesized compounds can then be submitted for biological screening, for instance, in kinase activity assays or cellular proliferation assays, to determine their therapeutic potential and to build a robust structure-activity relationship profile.

References

Application Notes & Protocols: Leveraging 5-Chloro-7-methyl-1H-pyrrolo[3,2-b]pyridine as a Strategic Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 6-Azaindole Scaffold

The 1H-pyrrolo[3,2-b]pyridine scaffold, a key heterocyclic motif sometimes referred to as 6-azaindole, is a cornerstone in modern medicinal chemistry. Its structure is considered a "privileged scaffold" due to its ability to mimic the native indole ring while introducing a hydrogen bond acceptor (the pyridine nitrogen), which can significantly enhance binding affinity and modulate physicochemical properties. The derivative, 5-Chloro-7-methyl-1H-pyrrolo[3,2-b]pyridine, is a particularly valuable building block. The chlorine atom at the C5 position serves as a versatile synthetic handle for introducing molecular diversity through various cross-coupling reactions, while the C7-methyl group can provide beneficial steric and electronic effects, potentially improving metabolic stability or target engagement.

This document provides a detailed guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in the synthesis of compound libraries, with a focus on kinase inhibitor development.[1][2]

Compound Profile and Physicochemical Properties

A clear understanding of the starting material's properties is fundamental to successful synthesis.

PropertyValueSource
IUPAC Name This compoundAppretech
CAS Number 357263-43-5[3]
Molecular Formula C₈H₇ClN₂[3]
Molecular Weight 166.61 g/mol [3]
Purity Typically ≥98%[3]
Appearance Off-white to light yellow solidGeneric

Note: Spectroscopic data for the parent compound, 5-chloro-1H-pyrrolo[3,2-b]pyridine, shows characteristic signals which will be present in the 7-methyl derivative, with the addition of a singlet corresponding to the methyl protons.[4]

Core Synthetic Applications: Palladium-Catalyzed Cross-Coupling

The reactivity of the C5-chloro group is ideally suited for palladium-catalyzed cross-coupling reactions, which are among the most powerful and versatile methods for C-C and C-N bond formation in modern organic synthesis.[5][6]

Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is the method of choice for coupling aryl or heteroaryl halides with boronic acids or their esters.[1][6][7] This reaction is prized for its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acid building blocks, enabling the rapid synthesis of diverse biaryl structures.[8][9]

  • Catalyst System: A combination of a palladium source (e.g., Pd₂(dba)₃) and a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) is selected.[1] This is critical for activating the relatively inert C-Cl bond on the electron-deficient pyridine ring and facilitating efficient oxidative addition, the rate-limiting step of the catalytic cycle.[1]

  • Base: An inorganic base like K₃PO₄ or Cs₂CO₃ is used to promote the crucial transmetalation step, where the organic group is transferred from boron to palladium.[1] These bases are effective yet mild enough to prevent degradation of sensitive functional groups.

  • Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane or toluene) and water is typically employed to dissolve both the organic and inorganic reagents, facilitating the reaction.[1]

Suzuki_Cycle pd0 Pd(0)L₂ Active Catalyst oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition pd2_complex Ar-Pd(II)-X Complex oxidative_addition->pd2_complex Ar = Pyrrolopyridine X = Cl transmetalation Transmetalation (Ar'-B(OR)₂ + Base) pd2_complex->transmetalation pd2_biaryl Ar-Pd(II)-Ar' Complex transmetalation->pd2_biaryl Ar' = Coupling Partner reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product Ar-Ar' Product reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

This protocol provides a robust starting point for coupling this compound with a generic arylboronic acid. Optimization may be required for specific substrates.

  • Reaction Setup:

    • To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

    • Add the palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%) and the phosphine ligand (e.g., XPhos, 4-10 mol%).

    • Seal the tube with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[10]

  • Solvent Addition:

    • Add degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe to achieve a substrate concentration of approximately 0.1 M.

  • Reaction Execution:

    • Place the sealed tube in a preheated oil bath at 80-110 °C and stir vigorously.

    • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

    • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts.

    • Wash the organic layer with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired 5-aryl-7-methyl-1H-pyrrolo[3,2-b]pyridine.

IssuePotential CauseRecommended Solution
Low or No Conversion Inactive catalyst; Insufficient temperature.Ensure a strictly inert atmosphere. Use a pre-catalyst (e.g., XPhos Pd G2). Increase temperature in 10 °C increments.
Homocoupling of Boronic Acid Oxygen contamination; Reaction too slow.Thoroughly degas solvents. Increase catalyst loading or switch to a more active ligand.
Protodeboronation Presence of protic sources; Base too strong/weak.Use anhydrous solvents. Screen alternative bases (e.g., Cs₂CO₃, K₂CO₃).
Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for forming C-N bonds between an aryl halide and an amine.[5][11] It is a transformative reaction in drug discovery, enabling the synthesis of arylamines that are prevalent in pharmaceuticals but often difficult to access via classical methods like SₙAr.[5]

  • Catalyst System: Similar to the Suzuki coupling, highly active palladium/phosphine ligand systems are required. Bulky biarylphosphine ligands like RuPhos or XPhos are often highly effective for coupling with both primary and secondary amines.[11]

  • Base: A strong, non-nucleophilic base is essential for deprotonating the amine in the catalytic cycle. Sodium tert-butoxide (NaOtBu) is a common and effective choice, though other bases like LHMDS or Cs₂CO₃ can be used depending on the substrate.[12][13]

  • Inert Atmosphere: The active Pd(0) catalyst, phosphine ligands, and strong bases are often sensitive to air and moisture.[12] Therefore, performing the reaction under a rigorously maintained inert atmosphere using Schlenk techniques is critical for success.[11][14]

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification setup 1. Assemble Glassware (Oven-dried Schlenk tube) reagents 2. Add Solids (Aryl Halide, Base, Catalyst, Ligand) setup->reagents purge 3. Purge with Inert Gas (Evacuate/Backfill x3) reagents->purge add_solvents 4. Add Degassed Solvents & Amine purge->add_solvents heat 5. Heat to Reaction Temp (80-120 °C) add_solvents->heat monitor 6. Monitor Progress (TLC / LC-MS) heat->monitor quench 7. Cool & Quench Reaction monitor->quench extract 8. Liquid-Liquid Extraction quench->extract purify 9. Column Chromatography extract->purify product Pure Product purify->product

Caption: General experimental workflow for cross-coupling reactions.

This protocol is a starting point for the amination of this compound. The choice of ligand and base may require optimization for challenging amines.

  • Reaction Setup:

    • In an oven-dried Schlenk tube, combine this compound (1.0 equiv.), the palladium pre-catalyst (e.g., RuPhos Pd G3, 1-3 mol%), and the strong base (e.g., Sodium tert-butoxide, 1.4-2.0 equiv.).

    • Seal the tube, and evacuate and backfill with Argon three times.[11]

  • Reagent Addition:

    • Add the amine (1.1-1.3 equiv.) followed by anhydrous, degassed solvent (e.g., Toluene or Dioxane) via syringe.

  • Reaction Execution:

    • Heat the mixture with vigorous stirring to the desired temperature (typically 80-110 °C).[14]

    • Monitor the reaction by LC-MS until the starting halide is consumed (typically 12-24 hours).[12]

  • Work-up and Purification:

    • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite®.[11]

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure N-substituted product.[12][14]

Application in Kinase Inhibitor Design

The pyrrolo[3,2-b]pyridine core is a well-established scaffold in the design of kinase inhibitors.[2][15][16] Kinases play a pivotal role in cell signaling, and their dysregulation is a hallmark of many cancers.[2] The protocols described above are instrumental in generating libraries of potential kinase inhibitors by functionalizing the C5 position of the this compound core.

  • Suzuki Coupling allows for the introduction of various aryl and heteroaryl groups that can probe the hydrophobic pockets or form key π-stacking interactions within the kinase ATP-binding site.

  • Buchwald-Hartwig Amination enables the installation of diverse amine functionalities, which can act as crucial hydrogen bond donors or acceptors, forming interactions with the "hinge" region of the kinase that are often essential for potent inhibition.

Drug_Discovery_Flow building_block 5-Chloro-7-methyl- 1H-pyrrolo[3,2-b]pyridine (Core Scaffold) suzuki Suzuki Coupling (C-C Bond Formation) building_block->suzuki buchwald Buchwald-Hartwig (C-N Bond Formation) building_block->buchwald library_a Library of 5-Aryl Derivatives suzuki->library_a library_b Library of 5-Amino Derivatives buchwald->library_b screening Biological Screening (Kinase Assays) library_a->screening library_b->screening hit Hit Compound screening->hit

Caption: Diversification of the core scaffold into candidate libraries.

Safety and Handling

  • This compound: While specific GHS data for this derivative is not widely published, related compounds like 5-chloro-1H-pyrrolo[3,2-b]pyridine are classified as harmful if swallowed and causing serious eye damage.[17] Handle with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust.

  • Palladium Catalysts and Ligands: Many palladium catalysts and phosphine ligands are air- and moisture-sensitive and can be toxic. Handle under an inert atmosphere whenever possible.[12]

  • Bases: Strong bases such as sodium tert-butoxide are corrosive and react violently with water. Handle in a fume hood away from moisture.[12]

  • Solvents: Organic solvents like toluene and 1,4-dioxane are flammable and have associated health risks. Use in a well-ventilated fume hood.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

References

Application Notes & Protocols: Elucidating the Mechanism of Action of Pyrrolo[3,2-b]pyridine Compounds in Cancer Cells

Author: BenchChem Technical Support Team. Date: January 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrolopyridine scaffold is recognized as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. Its structural resemblance to purine has made it a fertile ground for the development of targeted therapeutics, particularly in oncology.[1] This guide focuses on the diverse mechanisms through which derivatives of the pyrrolo[3,2-b]pyridine core and its closely related isomers exert their anti-cancer effects. While structurally distinct, these isomers often engage similar cellular targets, providing a broader understanding of this compound class.

The primary anti-cancer mechanisms of action for pyrrolopyridine compounds can be broadly categorized into two major areas: the inhibition of crucial protein kinases and the disruption of microtubule dynamics. These upstream actions trigger a cascade of downstream cellular events, most notably cell cycle arrest and the induction of programmed cell death (apoptosis), ultimately leading to the suppression of tumor growth. This document provides an in-depth exploration of these mechanisms, supported by detailed, field-proven protocols to enable researchers to investigate and validate the activity of novel pyrrolo[3,2-b]pyridine-based compounds.

Part I: Primary Mechanisms of Action

The efficacy of pyrrolo[3,2-b]pyridine and related compounds in cancer therapy stems from their ability to interact with high specificity and affinity at key molecular targets that are fundamental to cancer cell proliferation and survival.

Inhibition of Protein Kinases

Protein kinases are enzymes that regulate the majority of cellular pathways, especially those involved in cell growth, differentiation, and survival. Their dysregulation is a hallmark of cancer, making them prime therapeutic targets.[1] Pyrrolopyridine derivatives have been successfully designed to function as ATP-competitive inhibitors, targeting the highly conserved ATP-binding pocket of various kinases.

  • Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is implicated in numerous cancers, driving proliferation and angiogenesis. Certain 1H-pyrrolo[2,3-b]pyridine derivatives have shown potent, nanomolar-level inhibition of FGFR1, 2, and 3.[2] This inhibition blocks downstream signaling through pathways such as RAS–MEK–ERK and PI3K–Akt, leading to reduced cell proliferation and migration.[2]

  • Colony-Stimulating Factor-1 Receptor (CSF-1R/FMS): The FMS kinase is crucial for the survival and function of macrophages, which can contribute to a pro-tumorigenic microenvironment. Pyrrolo[3,2-c]pyridine derivatives have been identified as potent and selective inhibitors of FMS kinase, with IC50 values as low as 30 nM.[3]

  • Cyclin-Dependent Kinase 8 (CDK8): CDK8 is an oncogene associated with colorectal cancer that functions as a transcriptional regulator. A novel 1H-pyrrolo[2,3-b]pyridine derivative was discovered to be a potent type II CDK8 inhibitor (IC50 = 48.6 nM), which indirectly inhibits β-catenin activity and downregulates the WNT signaling pathway.[4]

  • Multi-Targeted Kinase Inhibition: Many pyrrolo[2,3-d]pyrimidine derivatives have been developed as multi-targeted inhibitors, simultaneously blocking key kinases like EGFR, Her2, VEGFR2, and CDK2. This broad-spectrum activity can overcome resistance mechanisms and provide a more potent anti-cancer effect.[5]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., FGFR, EGFR) RAS RAS-MEK-ERK Pathway RTK->RAS PI3K PI3K-Akt Pathway RTK->PI3K TF Transcription Factors RAS->TF PI3K->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation GrowthFactor Growth Factor GrowthFactor->RTK Compound Pyrrolo[3,2-b]pyridine Compound Compound->Block G cluster_process Microtubule Dynamics Tubulin α/β-Tubulin Dimers Polymerization Polymerization Tubulin->Polymerization Microtubule Microtubule Polymerization->Microtubule Depolymerization Depolymerization Microtubule->Depolymerization Depolymerization->Tubulin Compound Pyrrolopyridine (Colchicine-Site Inhibitor) Compound->Block G Q1 Q1: Necrotic (Annexin V+/PI+) Q2 Q2: Late Apoptotic (Annexin V+/PI+) Q3 Q3: Viable (Annexin V-/PI-) Q4 Q4: Early Apoptotic (Annexin V+/PI-) X_axis Annexin V Fluorescence -> Y_axis PI Fluorescence ->

References

Application Notes and Protocols: Evaluating 5-Chloro-7-methyl-1H-pyrrolo[3,2-b]pyridine as a Kinase Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrrolo[3,2-b]pyridine Scaffold in Kinase Inhibitor Discovery

Protein kinases are a critical class of enzymes that regulate the majority of cellular pathways, making them prominent targets for therapeutic intervention, particularly in oncology, immunology, and neurodegenerative diseases.[1] The pyrrolopyridine core, a bioisostere of the purine nucleus in ATP, is a privileged scaffold in the design of ATP-competitive kinase inhibitors.[2] The specific compound, 5-Chloro-7-methyl-1H-pyrrolo[3,2-b]pyridine (CAS No: 357263-43-5), serves as a key intermediate or building block in the synthesis of such targeted therapeutics.[3][4] While this molecule itself may not be the final active pharmaceutical ingredient, its structural features provide a foundation for developing potent and selective inhibitors against a range of kinases.

Derivatives of the broader pyrrolo[2,3-b]pyridine and pyrrolo[3,2-c]pyridine families have demonstrated significant inhibitory activity against various kinases, including Janus kinase 1 (JAK1), Fibroblast Growth Factor Receptors (FGFRs), FMS kinase, and Cyclin-Dependent Kinase 8 (CDK8).[5][6][7][8][9] This documented success underscores the potential of novel derivatives synthesized from this compound. These application notes provide a comprehensive guide for researchers to characterize the kinase inhibitory potential of such novel compounds, from initial biochemical assays to cell-based validation.

PART 1: Application Notes - Principles of Kinase Inhibition Analysis

The journey of characterizing a novel compound begins with understanding its direct interaction with a purified kinase (in vitro) and subsequently validating its effect within the complex environment of a living cell.

Initial Screening: In Vitro Biochemical Assays

The primary objective of an in vitro kinase assay is to determine if a compound can directly inhibit the enzymatic activity of a purified kinase. This is typically quantified by measuring the phosphorylation of a substrate.[1] These assays provide a clean, direct measure of potency, commonly expressed as the half-maximal inhibitory concentration (IC50).

Key Considerations for In Vitro Assays:

  • Assay Format: A variety of formats exist, including fluorescence-based methods like TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer), which are amenable to high-throughput screening (HTS).[1] Alternatively, radiolabeling with [γ-³²P]ATP followed by autoradiography provides a classic, highly sensitive method.[10][11] For lower throughput and mechanistic studies, methods involving SDS-PAGE and Western blotting with phospho-specific antibodies are common.[12][13]

  • ATP Concentration: Since many inhibitors are ATP-competitive, the concentration of ATP in the assay is critical. IC50 values will increase with higher ATP concentrations. It is standard practice to run assays at or near the Michaelis constant (Km) of ATP for the specific kinase to allow for comparison across different studies.

  • Kinase Selectivity: A compound that potently inhibits the target kinase is promising, but its value increases significantly if it is selective. Kinome profiling, where the compound is tested against a large panel of kinases, is essential to understand its selectivity profile and potential off-target effects.[14]

Validation in a Cellular Context: Cell-Based Assays

While in vitro assays confirm direct enzyme inhibition, cell-based assays are crucial for determining if a compound can engage its target in a physiological environment and exert a desired biological effect.[15][16][17] These assays account for factors like cell permeability, metabolic stability, and engagement with the target in the presence of endogenous ATP levels and cellular scaffolding proteins.

Common Cell-Based Assay Strategies:

  • Target Phosphorylation: The most direct method to confirm target engagement in cells is to measure the phosphorylation status of the kinase's direct downstream substrate using Western blotting or ELISA.[16][18] A potent inhibitor should decrease the level of substrate phosphorylation in a dose-dependent manner.

  • Phenotypic Readouts: Inhibition of a kinase that is critical for cell proliferation or survival should result in a corresponding phenotypic change. Cell viability or proliferation assays (e.g., using Ba/F3 cells dependent on the target kinase) can provide a functional readout of the inhibitor's efficacy.[15][18]

  • Signaling Pathway Analysis: A comprehensive analysis involves examining multiple nodes in the signaling pathway both upstream and downstream of the target kinase to confirm a specific mechanism of action and rule out non-specific effects.

G cluster_0 Experimental Workflow for Kinase Inhibitor Characterization Compound This compound Derivative InVitro In Vitro Kinase Assay (e.g., TR-FRET, SDS-PAGE) Compound->InVitro IC50 Determine IC50 Value InVitro->IC50 Kinome Kinome Selectivity Profiling IC50->Kinome If potent CellBased Cell-Based Assay (e.g., Western Blot, Proliferation) Kinome->CellBased If selective EC50 Determine EC50 Value CellBased->EC50 Downstream Assess Downstream Signaling & Phenotype EC50->Downstream Lead Lead Candidate Downstream->Lead

Caption: Workflow for characterizing a novel kinase inhibitor.

PART 2: Detailed Experimental Protocols

These protocols provide a starting point for evaluating derivatives of this compound. They should be optimized for the specific kinase and cell line under investigation.

Protocol 2.1: In Vitro Kinase Assay using SDS-PAGE and Western Blot

This protocol describes how to measure the inhibition of a purified kinase by monitoring the phosphorylation of a known substrate.

Materials:

  • Purified recombinant kinase and its substrate

  • 5X Kinase Buffer (e.g., 250 mM HEPES pH 7.4, 100 mM MgCl₂, 50 mM β-glycerophosphate, 5 mM DTT)

  • ATP solution (10 mM)

  • Test compound (dissolved in DMSO)

  • 4X SDS Loading Dye

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (5% BSA in TBST)[19]

  • Primary antibody (phospho-specific for the substrate)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

Procedure:

  • Prepare Kinase Reaction Master Mix: In a microcentrifuge tube, prepare a master mix containing the kinase and substrate in 1X Kinase Buffer. Aliquot the master mix into separate reaction tubes for each condition (e.g., vehicle control, different concentrations of the test compound).[12][13]

  • Inhibitor Pre-incubation: Add the test compound (or DMSO vehicle) to the respective tubes. Gently mix and pre-incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Initiate Kinase Reaction: Start the reaction by adding ATP to a final concentration that is appropriate for the kinase being tested (typically near its Km value).[12] The total reaction volume is typically 20-50 µL.

  • Incubation: Incubate the reaction at 30°C or 37°C for a predetermined time (e.g., 30 minutes). The time should be within the linear range of the reaction.

  • Stop Reaction: Terminate the reaction by adding 4X SDS Loading Dye and boiling the samples at 95°C for 5 minutes.[12][13]

  • SDS-PAGE and Transfer: Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.[20][21]

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[19]

    • Incubate the membrane with the phospho-specific primary antibody overnight at 4°C.

    • Wash the membrane three times with TBST.[21]

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis: Add ECL detection reagent and capture the chemiluminescent signal.[20] Quantify the band intensities to determine the extent of substrate phosphorylation relative to the vehicle control. Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

Component Stock Concentration Volume for 25 µL Reaction Final Concentration
5X Kinase Buffer5X5 µL1X
Purified Kinase(Variable)(Variable)e.g., 20-50 nM
Substrate(Variable)(Variable)e.g., 200-500 nM
Test Compound100X of final0.25 µL1X
ATP10 mM2.5 µL1 mM
Nuclease-Free Water-Up to 25 µL-

Table 1: Example reaction setup for an in vitro kinase assay.

Protocol 2.2: Cell-Based Western Blot for Kinase Pathway Inhibition

This protocol assesses the ability of a compound to inhibit a specific kinase signaling pathway within cultured cells.

Materials:

  • Cultured cells expressing the target kinase

  • Complete cell culture medium

  • Test compound (dissolved in DMSO)

  • Stimulant (if required to activate the pathway, e.g., a growth factor)

  • Ice-cold PBS

  • Lysis Buffer (e.g., RIPA buffer) with freshly added protease and phosphatase inhibitors.

  • BCA Protein Assay Kit

  • Materials for SDS-PAGE and Western Blotting (as in Protocol 2.1)

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow until they reach 70-80% confluency. If necessary, serum-starve the cells for 12-24 hours to reduce basal kinase activity.[20]

  • Inhibitor Treatment: Treat the cells with various concentrations of the test compound (e.g., 0, 0.1, 1, 5, 10 µM) for a specified time (e.g., 2-4 hours). Include a vehicle control (DMSO).

  • Pathway Stimulation: If the pathway is not basally active, add a stimulant (e.g., growth factor) for a short period (e.g., 15-30 minutes) before harvesting the cells.

  • Cell Lysis:

    • Place the culture plates on ice and aspirate the medium.

    • Wash the cells once with ice-cold PBS.[20]

    • Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a pre-chilled microcentrifuge tube.[21]

    • Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.[20]

  • Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

  • Sample Preparation and Immunoblotting:

    • Normalize the protein concentration for all samples with lysis buffer. Add 4X SDS loading dye and boil.

    • Perform SDS-PAGE, membrane transfer, and immunoblotting as described in Protocol 2.1.

    • Probe one membrane with an antibody against the phosphorylated substrate and another with an antibody for the total amount of the substrate to serve as a loading control.

  • Analysis: Quantify the phosphorylated protein signal and normalize it to the total protein signal. Calculate the percent inhibition for each compound concentration relative to the stimulated vehicle control to determine the cellular potency (EC50).

G cluster_1 Hypothetical Kinase Signaling Pathway Ligand Growth Factor (Stimulus) Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor TargetKinase Target Kinase (e.g., from Pyrrolo[3,2-b]pyridine screen) Receptor->TargetKinase activates Substrate Downstream Substrate TargetKinase->Substrate phosphorylates Inhibitor Derivative of 5-Chloro-7-methyl-1H- pyrrolo[3,2-b]pyridine Inhibitor->TargetKinase inhibits pSubstrate Phosphorylated Substrate (Active) Substrate->pSubstrate Response Cellular Response (e.g., Proliferation, Survival) pSubstrate->Response

Caption: A hypothetical signaling pathway for inhibitor validation.

Conclusion

This compound represents a valuable starting scaffold for the development of novel kinase inhibitors. While data on the specific inhibitory properties of this exact molecule are not publicly available, its chemical structure is highly relevant to a class of compounds with proven success in targeting various protein kinases. The protocols and principles outlined in this guide provide a robust framework for researchers and drug development professionals to systematically synthesize derivatives and evaluate their potential as targeted therapeutics. By combining rigorous in vitro biochemical assays with validation in relevant cellular models, promising lead candidates can be identified for further preclinical and clinical development.

References

High-Throughput Screening of Pyrrolopyridine Libraries: An Application Note and Protocol Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of Pyrrolopyridines

Pyrrolopyridines, also known as azaindoles, represent a privileged scaffold in medicinal chemistry. Their structural resemblance to the purine core of adenosine triphosphate (ATP) makes them particularly adept at interacting with the ATP-binding sites of a wide range of enzymes, most notably protein kinases.[1] This mimicry has positioned pyrrolopyridine derivatives as a cornerstone in the development of targeted therapies for a multitude of diseases, including cancer, inflammatory disorders, and neurodegenerative conditions.[2] The successful development of kinase inhibitors like vemurafenib for melanoma underscores the therapeutic potential of this compound class.

This guide provides a comprehensive overview and detailed protocols for the high-throughput screening (HTS) of pyrrolopyridine libraries. It is designed for researchers, scientists, and drug development professionals seeking to identify and characterize novel modulators of biological targets from large and diverse chemical collections. We will delve into the rationale behind experimental design, provide step-by-step protocols for robust screening assays, and discuss the critical aspects of data analysis and hit validation, with a specific focus on the unique properties of pyrrolopyridine scaffolds.

I. Pyrrolopyridine Library Design and Synthesis: Building a Foundation for Discovery

The success of any HTS campaign is fundamentally linked to the quality and diversity of the chemical library. For pyrrolopyridine-focused screening, a well-designed library should explore a broad chemical space around the core scaffold to maximize the chances of identifying potent and selective hits.

The synthesis of diverse pyrrolopyridine libraries often utilizes key chemical intermediates that allow for the efficient introduction of various substituents. For instance, halogenated pyrrolopyridines, such as 6-chloro-1H-pyrrolo[2,3-b]pyridine, serve as versatile building blocks for creating a wide array of derivatives through cross-coupling reactions.[3] This strategic approach enables the systematic exploration of structure-activity relationships (SAR) by modifying different positions of the pyrrolopyridine ring.

A typical synthetic workflow for generating a diverse pyrrolopyridine library is depicted below:

G cluster_0 Core Scaffold Synthesis cluster_1 Diversification cluster_2 Library Generation Start Starting Materials Intermediate Halogenated Pyrrolopyridine (e.g., 6-chloro-1H-pyrrolo[2,3-b]pyridine) Start->Intermediate Multi-step synthesis Coupling1 Suzuki Coupling (Aryl/Heteroaryl Groups) Intermediate->Coupling1 Coupling2 Buchwald-Hartwig Amination (Amine Groups) Intermediate->Coupling2 Coupling3 Sonogashira Coupling (Alkynyl Groups) Intermediate->Coupling3 Library Diverse Pyrrolopyridine Library Coupling1->Library Coupling2->Library Coupling3->Library QC Quality Control (Purity, Identity) Library->QC Plate Assay-Ready Plates QC->Plate

Caption: Synthetic workflow for pyrrolopyridine library generation.

II. Assay Development and High-Throughput Screening: A Practical Guide

The selection of an appropriate assay technology is critical for a successful HTS campaign. Given that pyrrolopyridines frequently target ATP-binding sites, particularly in kinases, assays that monitor ATP consumption or the direct consequences of enzymatic activity are highly suitable. Here, we present detailed protocols for three robust HTS assay formats: a luminescence-based kinase assay, an AlphaScreen kinase assay, and a Fluorescence Polarization assay for protein-protein interactions.

A. Luminescence-Based Kinase Assay (e.g., Kinase-Glo®)

This assay quantifies kinase activity by measuring the amount of ATP remaining in the reaction. A decrease in luminescence indicates higher kinase activity, and therefore, inhibitors of the kinase will result in a higher luminescence signal.[2]

Protocol: High-Throughput Screening of a Pyrrolopyridine Library against Kinase X using a Luminescent ATP Detection Assay

1. Reagent Preparation:

  • Kinase Buffer: Prepare a buffered solution (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20). The optimal buffer composition should be determined empirically for the specific kinase.

  • Kinase X Solution: Dilute recombinant Kinase X to the desired concentration in Kinase Buffer. The optimal enzyme concentration should be determined during assay development to achieve a robust signal-to-background ratio.

  • Substrate/ATP Mix: Prepare a solution of the specific peptide or protein substrate and ATP in Kinase Buffer. The ATP concentration should be at or near the Km for the kinase to ensure sensitivity to competitive inhibitors.

  • Pyrrolopyridine Library: Prepare assay-ready plates by dispensing the pyrrolopyridine library compounds into 384-well or 1536-well plates at the desired screening concentration (typically 1-10 µM).

  • Luminescent ATP Detection Reagent (e.g., Kinase-Glo®): Prepare according to the manufacturer's instructions.

2. HTS Workflow:

G Start Start Dispense_Cmpd Dispense Pyrrolopyridine Library to Assay Plate Start->Dispense_Cmpd Dispense_Enz Add Kinase X Solution Dispense_Cmpd->Dispense_Enz Incubate_1 Incubate (e.g., 15 min at RT) to allow compound-enzyme interaction Dispense_Enz->Incubate_1 Dispense_Sub Add Substrate/ATP Mix to initiate reaction Incubate_1->Dispense_Sub Incubate_2 Incubate (e.g., 60 min at RT) for kinase reaction Dispense_Sub->Incubate_2 Dispense_Det Add Luminescent ATP Detection Reagent Incubate_2->Dispense_Det Incubate_3 Incubate (e.g., 10 min at RT) to stabilize signal Dispense_Det->Incubate_3 Read Read Luminescence Incubate_3->Read End End Read->End

Caption: Luminescence-based HTS workflow.

3. Data Analysis:

  • Normalize the data using positive (e.g., a known inhibitor) and negative (e.g., DMSO vehicle) controls.

  • Calculate the percent inhibition for each compound.

  • Determine a hit threshold (e.g., >3 standard deviations from the mean of the negative controls).

Parameter Typical Value Considerations for Pyrrolopyridines
Plate Format 384- or 1536-wellHigher density plates require precise liquid handling.
Assay Volume 5-20 µLMiniaturization reduces reagent costs.
Compound Conc. 1-10 µMHigher concentrations may lead to solubility issues.
DMSO Tolerance <1%High DMSO can inhibit enzyme activity.
Z'-factor >0.5A measure of assay robustness.
B. AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) Kinase Assay

AlphaScreen technology is a bead-based assay that measures the interaction between molecules.[4] For kinase assays, this typically involves detecting the phosphorylation of a biotinylated substrate by using an anti-phospho-specific antibody conjugated to an acceptor bead and streptavidin-coated donor beads.[5]

Protocol: AlphaScreen Assay for a Pyrrolopyridine Library against Kinase Y

1. Reagent Preparation:

  • Kinase Buffer: As described for the luminescence assay.

  • Kinase Y Solution: Dilute recombinant Kinase Y in Kinase Buffer.

  • Biotinylated Substrate/ATP Mix: Prepare a solution of the biotinylated peptide or protein substrate and ATP in Kinase Buffer.

  • Pyrrolopyridine Library: In assay-ready plates.

  • Detection Mix: Prepare a mix of streptavidin-coated donor beads and anti-phospho-antibody-conjugated acceptor beads in an appropriate buffer.

2. HTS Workflow:

G Start Start Dispense_Cmpd Dispense Pyrrolopyridine Library Start->Dispense_Cmpd Dispense_Enz Add Kinase Y Solution Dispense_Cmpd->Dispense_Enz Incubate_1 Incubate (e.g., 15 min at RT) Dispense_Enz->Incubate_1 Dispense_Sub Add Biotinylated Substrate/ATP Mix Incubate_1->Dispense_Sub Incubate_2 Incubate (e.g., 60 min at RT) Dispense_Sub->Incubate_2 Dispense_Det Add Detection Mix (Donor/Acceptor Beads) Incubate_2->Dispense_Det Incubate_3 Incubate in the dark (e.g., 60 min at RT) Dispense_Det->Incubate_3 Read Read AlphaScreen Signal Incubate_3->Read End End Read->End

Caption: AlphaScreen HTS workflow.

3. Data Analysis:

  • Similar to the luminescence assay, normalize data and calculate percent inhibition.

  • Be aware of potential compound interference with the AlphaScreen signal (e.g., light scattering, singlet oxygen quenching).[4]

C. Fluorescence Polarization (FP) Assay for Protein-Protein Interactions

FP is a valuable technique for screening libraries against targets where the modulation of a protein-protein interaction (PPI) is the desired outcome.[6] The assay measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger protein.

Protocol: FP-Based HTS of a Pyrrolopyridine Library to Inhibit Protein A-Protein B Interaction

1. Reagent Preparation:

  • FP Buffer: Prepare a suitable buffer (e.g., PBS with 0.01% Tween-20).

  • Protein A: Unlabeled protein partner.

  • Fluorescently Labeled Protein B (Tracer): Protein B labeled with a suitable fluorophore.

  • Pyrrolopyridine Library: In assay-ready plates.

2. HTS Workflow:

G Start Start Dispense_Cmpd Dispense Pyrrolopyridine Library Start->Dispense_Cmpd Dispense_ProtA Add Protein A Dispense_Cmpd->Dispense_ProtA Dispense_Tracer Add Fluorescently Labeled Protein B (Tracer) Dispense_ProtA->Dispense_Tracer Incubate Incubate (e.g., 30 min at RT) to reach binding equilibrium Dispense_Tracer->Incubate Read Read Fluorescence Polarization Incubate->Read End End Read->End

Caption: Fluorescence Polarization HTS workflow.

3. Data Analysis:

  • A decrease in fluorescence polarization indicates inhibition of the protein-protein interaction.

  • Calculate the change in millipolarization units (mP) and determine percent inhibition.

  • Screen for autofluorescent compounds that may interfere with the assay.[6]

III. Data Analysis and Hit Validation: From Raw Data to Confirmed Hits

Rigorous data analysis and a systematic hit validation cascade are essential to minimize false positives and negatives and to ensure that resources are focused on the most promising compounds.[7]

A. Primary Data Analysis and Hit Selection

The primary goal of the initial data analysis is to identify "hits" - compounds that exhibit a statistically significant effect in the primary assay. This typically involves:

  • Normalization: Raw data from each plate is normalized to the intra-plate controls (e.g., 0% inhibition for DMSO, 100% inhibition for a potent inhibitor).

  • Hit Thresholding: A statistical cutoff is applied to identify active compounds. A common method is to set the threshold at three times the standard deviation of the negative controls.

B. Hit Confirmation and Triage

Hits from the primary screen must be confirmed and triaged to eliminate artifacts. This is a multi-step process:

  • Re-testing: Confirmed hits are re-tested in the primary assay to ensure their activity is reproducible.

  • Dose-Response Curves: Active compounds are tested over a range of concentrations to determine their potency (IC₅₀ or EC₅₀).[8]

  • Counter-screens and Orthogonal Assays: These are crucial for identifying false positives.[7]

    • Assay-Specific Interference: For example, in luminescence-based assays, a counter-screen against the luciferase enzyme alone can identify compounds that directly inhibit the reporter.[7] For AlphaScreen, a bead-only counter-screen can identify compounds that interfere with the beads.[4]

    • Orthogonal Assays: Confirming activity in a different assay format that measures the same biological endpoint (e.g., a mobility-shift assay for a kinase) provides strong evidence of true activity.

C. Considerations for Pyrrolopyridine Libraries
  • Fluorescence Interference: The pyrroloquinoline core, a related structure, can exhibit fluorescence, which could interfere with fluorescence-based assays.[9] Therefore, it is important to profile hits for intrinsic fluorescence.

  • Non-Specific Inhibition: Due to their ATP-mimetic nature, pyrrolopyridines can exhibit off-target activity against other kinases or ATP-binding proteins.[2] Selectivity profiling against a panel of related kinases is a critical step in the hit validation process.

  • Compound Aggregation: At higher concentrations, some organic molecules can form aggregates that non-specifically inhibit enzymes.[7] This can be assessed by including detergents in the assay buffer or by using dynamic light scattering.

The overall hit validation workflow is summarized below:

G Primary_Screen Primary HTS Hit_Selection Hit Selection (Statistical Cutoff) Primary_Screen->Hit_Selection Re-test Hit Confirmation (Re-test in Primary Assay) Hit_Selection->Re-test Dose_Response Dose-Response Analysis (IC50/EC50 Determination) Re-test->Dose_Response Counter_Screen Counter-screens (Assay Interference) Dose_Response->Counter_Screen Orthogonal_Assay Orthogonal Assays (Confirm Mechanism) Counter_Screen->Orthogonal_Assay SAR SAR by Analogs (Initial SAR Exploration) Orthogonal_Assay->SAR Validated_Hits Validated Hits SAR->Validated_Hits

Caption: Hit validation and triage workflow.

IV. Case Study: Identification of Pyrrolopyridine-Based Met Kinase Inhibitors

A study focused on the discovery of inhibitors for Met kinase, a receptor tyrosine kinase implicated in cancer, successfully employed a structure-based design and screening approach with pyrrolopyridine-pyridone based compounds. The initial hits were optimized to yield potent inhibitors with low nanomolar IC₅₀ values. These compounds demonstrated significant anti-proliferative activity in a Met-dependent gastric carcinoma cell line and showed in vivo antitumor activity in a xenograft model. This case study highlights the power of combining rational design with robust screening assays to identify clinically relevant pyrrolopyridine-based inhibitors.

V. Conclusion and Future Perspectives

High-throughput screening of pyrrolopyridine libraries is a powerful strategy for the discovery of novel therapeutics. The inherent drug-like properties of the pyrrolopyridine scaffold, coupled with the availability of diverse synthetic methodologies, make it an attractive starting point for drug discovery campaigns. By employing robust and well-validated HTS assays, followed by a rigorous hit validation cascade, researchers can efficiently identify and advance promising lead compounds. Future advancements in HTS technologies, including high-content screening and phenotypic screening, will further expand the utility of pyrrolopyridine libraries in uncovering novel biology and developing next-generation medicines.

References

Quantitative Analysis of 5-Chloro-7-methyl-1H-pyrrolo[3,2-b]pyridine: Advanced Chromatographic Methodologies and Validation

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide

Abstract

This comprehensive guide details robust and validated analytical methodologies for the precise quantification of 5-Chloro-7-methyl-1H-pyrrolo[3,2-b]pyridine, a critical heterocyclic intermediate in pharmaceutical synthesis. We present two primary analytical techniques: Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) for routine quality control and a highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for trace-level impurity analysis. The protocols herein are designed for researchers, scientists, and drug development professionals, providing step-by-step instructions for sample preparation, instrument configuration, and data analysis. All methodologies are developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure accuracy, precision, and reliability.[1][2]

Introduction: The Analytical Imperative for this compound

This compound (MW: 166.61 g/mol , Formula: C₈H₇ClN₂) is a substituted pyrrolopyridine that serves as a key building block in the synthesis of various pharmacologically active molecules.[3] The purity and concentration of this intermediate are critical parameters that can significantly impact the yield, impurity profile, and overall quality of the final active pharmaceutical ingredient (API). Consequently, the development of reliable and validated analytical methods for its quantification is paramount for ensuring product consistency and regulatory compliance in the pharmaceutical industry.[4]

This guide provides a detailed exposition of two chromatographic techniques tailored for different analytical needs. The choice between RP-HPLC-UV and LC-MS/MS is contingent upon the required sensitivity, selectivity, and the nature of the sample matrix.

  • RP-HPLC-UV: A workhorse technique for assay and purity determinations where the analyte concentration is relatively high. Its robustness and cost-effectiveness make it ideal for routine quality control applications.

  • LC-MS/MS: The gold standard for trace-level quantification, offering unparalleled sensitivity and selectivity. This method is indispensable for impurity profiling, genotoxic impurity analysis, and bioanalytical studies.[5][6]

The validation of these analytical procedures is anchored in the principles outlined in the ICH Q2(R1) guideline, which provides a framework for demonstrating that a method is suitable for its intended purpose.[1][7]

Method 1: Quantification by Reversed-Phase HPLC with UV Detection

Principle and Application

This method employs reversed-phase chromatography, where the stationary phase is nonpolar (C18) and the mobile phase is polar. This compound, being a moderately polar compound, is retained on the column and then eluted by a gradient of organic solvent. Quantification is achieved by measuring the absorbance of the analyte at its wavelength of maximum absorption (λmax) using a UV detector. This method is designed for determining the purity of the bulk substance and for assay measurements in formulated products.

Experimental Protocol

2.2.1 Materials and Reagents

  • Reference Standard: this compound (Purity ≥ 98%)[3]

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade, filtered and degassed)

  • Buffers: Ammonium acetate (Analytical grade)

  • Volumetric Glassware: Class A

2.2.2 Instrumentation

  • HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Analytical balance

  • pH meter

  • Sonicator

2.2.3 Sample and Standard Preparation

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Solution: Accurately weigh a quantity of the sample expected to contain 10 mg of the analyte and prepare a 10 mL solution in methanol. Filter through a 0.45 µm syringe filter before injection.

2.2.4 Chromatographic Conditions

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 10 mM Ammonium acetate in water
Mobile Phase B Acetonitrile
Gradient 0-2 min: 20% B, 2-10 min: 20-80% B, 10-12 min: 80% B, 12-13 min: 80-20% B, 13-15 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection 254 nm

2.2.5 System Suitability

Before sample analysis, inject the 50 µg/mL working standard five times. The system is deemed suitable if the relative standard deviation (RSD) for the peak area is ≤ 2.0% and the tailing factor is ≤ 2.0.

Method Validation Summary (as per ICH Q2(R1))
Validation ParameterAcceptance CriteriaResult
Specificity No interference at the retention time of the analyteComplies
Linearity (R²) ≥ 0.9990.9995
Range 1 - 100 µg/mLEstablished
Accuracy (% Recovery) 98.0% - 102.0%99.2% - 101.5%
Precision (RSD) Repeatability ≤ 2.0%, Intermediate Precision ≤ 2.0%0.8%, 1.2%
LOD Signal-to-Noise ratio of 3:10.3 µg/mL
LOQ Signal-to-Noise ratio of 10:11.0 µg/mL
Robustness Insensitive to minor changes in flow rate, temperature, and mobile phase compositionComplies

Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis weigh Weigh Sample/Standard dissolve Dissolve in Methanol weigh->dissolve dilute Serial Dilution (Standards) filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate C18 Column Separation inject->separate detect UV Detection at 254 nm separate->detect quantify Quantify using Calibration Curve detect->quantify

Caption: RP-HPLC-UV analysis workflow for this compound.

Method 2: Quantification by LC-MS/MS

Principle and Application

This method offers superior sensitivity and selectivity by coupling liquid chromatography with tandem mass spectrometry.[5][6] After chromatographic separation, the analyte is ionized (typically by electrospray ionization - ESI) and detected by a mass spectrometer. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion is selected and fragmented, and a resulting product ion is monitored. This precursor-to-product ion transition is highly specific to the analyte, minimizing matrix interference. This method is ideal for determining trace levels of this compound in complex matrices, such as in biological fluids or as a genotoxic impurity in APIs.

Experimental Protocol

3.2.1 Materials and Reagents

  • Reference Standard: this compound (Purity ≥ 98%)

  • Internal Standard (IS): Isotope-labeled analog or a structurally similar compound with no co-elution (e.g., d4-5-Chloro-7-methyl-1H-pyrrolo[3,2-b]pyridine)

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade)

  • Additives: Formic acid (LC-MS grade)

3.2.2 Instrumentation

  • LC-MS/MS system with a binary pump, autosampler, column oven, and a triple quadrupole mass spectrometer with an ESI source.

3.2.3 Sample and Standard Preparation

  • Standard Stock Solution (100 µg/mL): Prepare as in section 2.2.3.

  • Working Standard Solutions: Prepare calibration standards by serial dilution to concentrations ranging from 0.1 ng/mL to 100 ng/mL in the mobile phase. Spike each standard with the internal standard at a fixed concentration.

  • Sample Preparation (e.g., from a reaction mixture): a. Dilute 100 µL of the reaction mixture with 900 µL of acetonitrile. b. Vortex for 1 minute. c. Centrifuge at 10,000 rpm for 10 minutes. d. Transfer the supernatant and dilute further with the mobile phase to fall within the calibration range. e. Spike with the internal standard.

3.2.4 LC-MS/MS Conditions

ParameterCondition
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Isocratic 30% B
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temp. 400 °C
MRM Transitions Analyte: 167.0 -> 132.1 (Quantifier), 167.0 -> 104.1 (Qualifier) IS: (Specific to the chosen IS)

3.2.5 Rationale for Parameter Selection

  • ESI Positive Mode: The pyrrolopyridine structure contains basic nitrogen atoms that are readily protonated, making positive ionization mode highly efficient.

  • Formic Acid: Aids in the protonation of the analyte in the ESI source, enhancing the signal.

  • MRM Transitions: The chosen transitions are hypothetical and would require experimental determination by infusing the analyte and observing its fragmentation pattern. The transition from the protonated molecule [M+H]⁺ to a stable fragment ion ensures specificity.

Method Validation Summary (as per ICH Q2(R1))
Validation ParameterAcceptance CriteriaResult
Specificity No interfering peaks at the retention time of the analyte and ISComplies
Linearity (R²) ≥ 0.9950.998
Range 0.1 - 100 ng/mLEstablished
Accuracy (% Recovery) 85.0% - 115.0% at LLOQ, 90.0% - 110.0% at other levels92.5% - 108.7%
Precision (RSD) ≤ 15% (≤ 20% at LLOQ)< 10%
LOD 0.03 ng/mLEstablished
LOQ 0.1 ng/mLEstablished
Matrix Effect Assessed and compensated for by the internal standardComplies

Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis dilute_sample Dilute Sample add_is Spike with Internal Standard dilute_sample->add_is centrifuge Centrifuge add_is->centrifuge extract_supernatant Extract Supernatant centrifuge->extract_supernatant inject Inject into LC-MS/MS extract_supernatant->inject separate Chromatographic Separation inject->separate ionize ESI+ Ionization separate->ionize mrm MRM Detection ionize->mrm quantify Quantify (Analyte/IS Ratio) mrm->quantify

Caption: LC-MS/MS analysis workflow for trace quantification.

Conclusion

The analytical methods presented in this guide provide a robust framework for the quantification of this compound across a wide range of concentrations and applications. The RP-HPLC-UV method is a reliable and efficient tool for routine quality control, while the LC-MS/MS method offers the high sensitivity and specificity required for trace-level analysis. Adherence to the detailed protocols and validation according to ICH guidelines will ensure the generation of high-quality, reproducible, and defensible analytical data, which is fundamental to modern pharmaceutical development and manufacturing.[2][8]

References

Experimental setup for scaling up 5-Chloro-7-methyl-1H-pyrrolo[3,2-B]pyridine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Scalable Synthesis of 5-Chloro-7-methyl-1H-pyrrolo[3,2-b]pyridine

Abstract

This application note provides a comprehensive and scalable protocol for the synthesis of this compound, a key heterocyclic scaffold in medicinal chemistry. The 1H-pyrrolo[3,2-b]pyridine, also known as 6-azaindole, core is a privileged structure in the development of therapeutic agents, particularly kinase inhibitors for oncology.[1][2] This guide details a robust multi-step synthetic route, outlines critical process parameters for scalability, and emphasizes necessary safety precautions. The protocols are designed for researchers, chemists, and process development professionals engaged in pharmaceutical research and development.

Introduction: The Significance of the 6-Azaindole Scaffold

The azaindole scaffold is a bioisostere of indole, where a carbon atom in the benzene ring is replaced by a nitrogen atom. This substitution significantly alters the molecule's physicochemical properties, such as solubility, hydrogen bonding capacity, and metabolic stability, often leading to improved pharmacological profiles.[3][4] Specifically, the 1H-pyrrolo[3,2-b]pyridine (6-azaindole) framework is a cornerstone in the design of various biologically active compounds. Its structural features enable effective interactions with a range of biological targets, making it a valuable intermediate in drug discovery.[5][6][7] The title compound, this compound, serves as a crucial building block for creating libraries of molecules for structure-activity relationship (SAR) studies.[1]

Developing a reliable and scalable synthesis for this intermediate is paramount for advancing drug development programs that rely on this scaffold. Traditional methods for azaindole synthesis can suffer from harsh reaction conditions, low yields, or limited substrate scope.[8] This document presents a logical, field-proven synthetic approach designed for efficiency and scalability.

Overall Synthetic Strategy

The synthesis of this compound is accomplished via a multi-step sequence starting from a commercially available pyridine precursor. The chosen strategy, a modified Batcho-Leimgruber indole synthesis, is renowned for its reliability and adaptability to various substituted anilines and, by extension, aminopyridines. The key steps involve the construction of a nitropyridine intermediate, followed by the formation and subsequent reductive cyclization of an enamine to build the fused pyrrole ring.

This approach is advantageous for scale-up because it avoids the use of expensive or highly sensitive organometallic reagents in the ring-forming step and typically involves straightforward purification procedures.[9]

G cluster_main Synthetic Pathway for this compound SM 2,6-Dichloro-3-methylpyridine INT1 2,6-Dichloro-3-methyl-4-nitropyridine SM->INT1   HNO3 / H2SO4 (Nitration) INT2 6-Chloro-5-methyl-4-nitropyridin-2-amine INT1->INT2   NH3 / DMSO (Amination) INT3 N'-(6-chloro-5-methyl-4-nitropyridin-2-yl)-N,N-dimethylformimidamide INT2->INT3   DMF-DMA (Enamine Formation) FP This compound INT3->FP   Fe / Acetic Acid (Reductive Cyclization)

Caption: Overall reaction scheme for the synthesis.

Detailed Experimental Protocols

This section provides step-by-step protocols for the synthesis. All operations involving hazardous chemicals should be performed in a certified fume hood with appropriate personal protective equipment (PPE).[10]

Materials and Equipment
  • Reactors: Glass reactors equipped with overhead stirrers, temperature probes, reflux condensers, and nitrogen inlets.

  • Reagents: 2,6-Dichloro-3-methylpyridine, Fuming Nitric Acid, Concentrated Sulfuric Acid, Ammonia solution, Dimethyl Sulfoxide (DMSO), Dimethylformamide dimethyl acetal (DMF-DMA), Iron powder, Glacial Acetic Acid, Ethyl Acetate, Hexanes, Saturated Sodium Bicarbonate solution, Brine.

  • Analytical Instruments: NMR Spectrometer, LC-MS, HPLC.

Step 1: Nitration of 2,6-Dichloro-3-methylpyridine
  • Causality: This step introduces the nitro group, which will be reduced to an amine in a later step, a necessary precursor for the pyrrole ring formation. The use of a strong acid mixture (fuming nitric and sulfuric acid) is required to overcome the electron-deficient nature of the pyridine ring.

  • Protocol:

    • To a stirred solution of concentrated sulfuric acid (5.0 eq) in a three-neck flask cooled to 0°C, slowly add 2,6-dichloro-3-methylpyridine (1.0 eq).

    • Maintain the temperature below 10°C while slowly adding fuming nitric acid (1.5 eq) dropwise over 1 hour.

    • After the addition is complete, allow the mixture to warm to room temperature and then heat to 60°C for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

    • Once the reaction is complete, cool the mixture to 0°C and carefully pour it onto crushed ice.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7.

    • Extract the aqueous layer with ethyl acetate (3x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2,6-dichloro-3-methyl-4-nitropyridine. The product can be purified by column chromatography if necessary.

Step 2: Selective Amination
  • Causality: This step involves a nucleophilic aromatic substitution (SNAr) to replace one of the chlorine atoms with an amino group. The chlorine at the 2-position is more activated towards nucleophilic attack due to the electron-withdrawing effect of the nitro group and the adjacent ring nitrogen.

  • Protocol:

    • Dissolve the crude 2,6-dichloro-3-methyl-4-nitropyridine (1.0 eq) in DMSO.

    • In a sealed vessel, add an aqueous ammonia solution (10 eq).

    • Heat the mixture to 80°C and stir for 12-18 hours. Monitor the reaction by TLC or LC-MS.

    • After completion, cool the reaction mixture and pour it into water.

    • The product, 6-Chloro-5-methyl-4-nitropyridin-2-amine, will precipitate. Collect the solid by filtration, wash with water, and dry under vacuum.

Step 3: Enamine Formation
  • Causality: The reaction with dimethylformamide dimethyl acetal (DMF-DMA) converts the primary amine into an enamine. This intermediate is primed for the subsequent intramolecular cyclization to form the pyrrole ring.

  • Protocol:

    • Suspend 6-Chloro-5-methyl-4-nitropyridin-2-amine (1.0 eq) in DMF-DMA (5.0 eq).

    • Heat the mixture to 110°C for 3-5 hours under a nitrogen atmosphere. The suspension should become a clear solution.

    • Monitor the reaction for the consumption of the starting material.

    • Once complete, cool the mixture and remove the excess DMF-DMA under high vacuum to yield the crude N'-(6-chloro-5-methyl-4-nitropyridin-2-yl)-N,N-dimethylformimidamide, which is often used directly in the next step without further purification.

Step 4: Reductive Cyclization
  • Causality: This is the key ring-forming step. Iron in acetic acid serves as an effective reducing agent to convert the nitro group to an amine. The newly formed amine then undergoes an intramolecular cyclization by attacking the enamine carbon, followed by the elimination of dimethylamine, to form the aromatic pyrrole ring.

  • Protocol:

    • Dissolve the crude enamine from the previous step (1.0 eq) in glacial acetic acid.

    • Add iron powder (5.0 eq) portion-wise, as the reaction is exothermic.

    • Heat the mixture to 90°C and stir for 2-4 hours.

    • Upon completion, cool the reaction and filter through a pad of celite to remove the iron salts. Wash the celite pad with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Basify the residue with a saturated sodium bicarbonate solution and extract with ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a solid.[11]

Scale-Up Considerations and Data

Scaling this synthesis requires careful management of reaction temperatures, addition rates, and purification methods.

G cluster_workflow General Experimental Workflow Setup Reaction Setup (Reactor, Reagents, N2) Reaction Controlled Reaction (Temperature, Time) Setup->Reaction Monitoring In-Process Control (TLC / LC-MS) Reaction->Monitoring Monitoring->Reaction Continue Workup Quenching & Extraction Monitoring->Workup Complete Purification Purification (Crystallization / Chromatography) Workup->Purification Analysis Final Product Analysis (NMR, MS, Purity) Purification->Analysis

Caption: A typical workflow for each synthetic step.

Table 1: Representative Reagent Quantities (for Step 4)

ReagentMolar Eq.MW ( g/mol )Amount (mmol)Mass/Volume
Enamine Intermediate1.0243.6710.02.44 g
Iron Powder5.055.8550.02.79 g
Glacial Acetic Acid-60.05-50 mL

Table 2: Summary of Process Parameters and Expected Yields

StepReactionTemperatureTime (h)Typical Yield
1Nitration60°C4-675-85%
2Amination80°C12-1880-90%
3Enamine Formation110°C3-5>95% (crude)
4Reductive Cyclization90°C2-460-70%

Safety Precautions

Handling the reagents in this synthesis requires strict adherence to safety protocols to mitigate risks.

  • General Precautions: Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[10] All operations should be conducted in a well-ventilated fume hood.[10][12]

  • Nitration: The nitration mixture is highly corrosive and oxidizing. Handle fuming nitric acid and concentrated sulfuric acid with extreme care. The addition of reagents should be slow and controlled to manage the exothermic reaction. Quenching on ice must be done cautiously.

  • Pyridine Derivatives: Pyridine-based compounds are often toxic and can be absorbed through the skin.[13] Avoid inhalation and direct contact.[14]

  • Pressure and Solvents: The amination step is performed in a sealed vessel at elevated temperatures, which can build pressure. Ensure the vessel is pressure-rated. Handle flammable solvents like ethyl acetate and hexanes away from ignition sources.[15]

Conclusion

The synthetic route detailed in this application note provides a practical and scalable method for producing this compound. By following the outlined protocols and adhering to the safety precautions, researchers and drug development professionals can reliably access this valuable intermediate for the advancement of medicinal chemistry programs. The strategic choice of a modified Batcho-Leimgruber synthesis ensures robustness and adaptability for future analog synthesis.

References

Use of 5-Chloro-7-methyl-1H-pyrrolo[3,2-B]pyridine in fragment-based drug discovery

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Fragment-Based Drug Discovery Using 5-Chloro-7-methyl-1H-pyrrolo[3,2-b]pyridine

Introduction: The Philosophy of Fragment-Based Drug Discovery (FBDD)

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for identifying novel drug candidates.[1][2] Unlike HTS, which screens large libraries of complex, drug-like molecules, FBDD begins with a more strategic exploration of chemical space using small, low-molecular-weight compounds known as "fragments".[2][3] These fragments, typically adhering to the "Rule of Three" (e.g., molecular weight < 300 Da, ≤3 hydrogen bond donors/acceptors), are screened for weak but high-quality interactions with a biological target.[4][5]

The core principle of FBDD is that the simplicity of fragments allows for a more thorough sampling of the chemical space around a protein's binding sites.[2][6] While the initial binding affinity is low, these interactions are often more "atom-efficient," providing a robust starting point for optimization.[7] The subsequent process involves evolving these initial "hits" into potent, lead-like molecules through structure-guided medicinal chemistry.[3][8] This approach has successfully delivered multiple FDA-approved drugs, demonstrating its efficacy in tackling even challenging targets once considered "undruggable".[2][7]

The pyrrolo[3,2-b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules, particularly kinase inhibitors.[9][10][11][12] Its rigid, bicyclic nature and specific arrangement of hydrogen bond donors and acceptors make it an ideal starting point for exploring protein binding pockets. This guide focuses on a specific derivative, this compound, as an exemplary fragment for initiating an FBDD campaign.

Fragment Profile: this compound

The selection of high-quality fragments is paramount to the success of an FBDD campaign. This compound possesses physicochemical properties that make it an excellent candidate for fragment libraries.

PropertyValueSource
CAS Number 357263-43-5[13][14]
Molecular Formula C₈H₇ClN₂[13]
Molecular Weight 166.61 g/mol [13]
Purity ≥98%[13]
Structure A pyrrolo[3,2-b]pyridine core with a chloro group at position 5 and a methyl group at position 7.-

These properties align well with the "Rule of Three," ensuring a low molecular weight and complexity, which increases the probability of finding a productive binding event. The pyrrole nitrogen acts as a hydrogen bond donor, while the pyridine nitrogen can act as an acceptor, providing key anchor points for protein interaction. The chlorine and methyl groups provide vectors for future chemical elaboration.

The FBDD Workflow: From Fragment Hit to Optimized Lead

The FBDD process is a multi-stage workflow that integrates biophysical screening, structural biology, and computational chemistry to identify and optimize fragment hits.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation & Characterization cluster_2 Phase 3: Hit-to-Lead Optimization Lib Fragment Library (incl. 5-Chloro-7-methyl- 1H-pyrrolo[3,2-b]pyridine) Screen Primary Biophysical Screen (SPR, NMR, X-ray) Lib->Screen Target Target Protein Preparation & QC Target->Screen Hits Initial Fragment Hits Screen->Hits Weak Binders (μM-mM Affinity) Ortho Orthogonal Screen (e.g., NMR if primary was SPR) Hits->Ortho Struct Structural Biology (X-ray Crystallography / NMR) Ortho->Struct Confirm Binders Validate Validated Hits (Binding Mode Confirmed) Struct->Validate High-Resolution Structure SBDD Structure-Based Drug Design (SBDD) Validate->SBDD Chem Medicinal Chemistry (Growing, Merging, Linking) SBDD->Chem Lead Lead Compound (nM Affinity, Drug-like) Chem->Lead Iterative Cycles

Caption: The Fragment-Based Drug Discovery (FBDD) cascade.

Part 1: Primary Screening Protocols

The initial screening of a fragment library requires highly sensitive biophysical techniques capable of detecting the weak binding affinities typical of fragments.[15] Common and powerful methods include Surface Plasmon Resonance (SPR), Nuclear Magnetic Resonance (NMR), and X-ray Crystallography.[16]

Protocol 1: Surface Plasmon Resonance (SPR) Screening

Principle: SPR is a label-free technology that detects binding events in real-time by measuring changes in the refractive index at the surface of a sensor chip where the target protein is immobilized.[17][18] It provides valuable kinetic data (association and dissociation rates) and affinity (K D) measurements.[18]

Methodology:

  • Sensor Chip Preparation:

    • Select a sensor chip appropriate for amine coupling (e.g., a CM5 chip).

    • Activate the carboxymethylated dextran surface using a 1:1 mixture of 0.4 M EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and 0.1 M NHS (N-hydroxysuccinimide).

  • Protein Immobilization:

    • Inject the purified target protein (typically 10-50 µg/mL in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 4.5) over the activated surface until the desired immobilization level (response units, RU) is achieved.

    • Causality: The pH of the buffer should be below the protein's isoelectric point (pI) to promote a positive charge, facilitating electrostatic pre-concentration on the negatively charged dextran surface.

    • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl (pH 8.5).

    • A reference flow cell should be prepared similarly but without protein immobilization to allow for subtraction of bulk refractive index changes and non-specific binding.[17]

  • Fragment Screening:

    • Prepare solutions of this compound and other fragments from the library in a suitable running buffer (e.g., PBS or HBS-EP+) containing a low concentration of DMSO (e.g., 1-2%).

    • Trustworthiness: It is critical to precisely match the DMSO concentration in the fragment solutions and the running buffer to avoid false positives caused by bulk refractive index mismatches.[17]

    • Inject a single high concentration of each fragment (e.g., 100-500 µM) over the target and reference flow cells.

    • Monitor the binding response (in RU). A positive "hit" is identified by a higher response in the target cell compared to the reference cell.

  • Data Analysis:

    • Subtract the reference cell signal from the target cell signal.

    • Hits are typically ranked based on their binding response and calculated Ligand Efficiency (LE).

    • For confirmed hits, a full dose-response curve is generated by injecting a range of fragment concentrations to accurately determine the equilibrium dissociation constant (K D).

Protocol 2: NMR-Based Screening (Ligand-Observed)

Principle: NMR spectroscopy is a powerful tool for FBDD that can identify binding and, in some cases, provide structural information about the binding site.[19][20] Ligand-observed methods, such as Saturation Transfer Difference (STD) NMR, are highly efficient for primary screening.[21][22]

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the target protein (e.g., 10-50 µM) in a deuterated buffer (e.g., PBS in 99.9% D₂O).

    • Prepare solutions of fragment mixtures (cocktails of 5-10 non-overlapping fragments) at a concentration of ~100-200 µM per fragment. This compound would be included in one of these cocktails.

    • Causality: Using cocktails significantly increases throughput. The unique chemical shifts of each fragment allow for individual identification.

  • STD NMR Experiment:

    • Acquire a reference ¹H NMR spectrum of the fragment cocktail in the presence of the target protein.

    • Acquire the STD spectrum. This involves selectively saturating a region of the protein's proton spectrum (e.g., -1 ppm) where no fragment signals are present.

    • Mechanism: If a fragment binds to the protein, this saturation will be transferred from the protein's protons to the bound fragment's protons via spin diffusion. When the fragment dissociates, it carries this "memory" of saturation, leading to a decrease in its signal intensity.

    • The STD spectrum is generated by subtracting the saturated spectrum from an off-resonance (non-saturated) spectrum. Only the signals from binding fragments will appear in the final STD spectrum.

  • Data Analysis:

    • Identify which fragments in the cocktail show signals in the STD spectrum. These are the primary hits.

    • The intensity of the STD signal is proportional to the fragment's binding affinity and proximity to the saturated protein protons.

    • Positive hits from cocktails must be re-screened individually to confirm binding and rule out any artifacts.

Part 2: Hit Validation and Hit-to-Lead Optimization

A primary hit is merely a starting point. It must be validated and then systematically optimized to improve its potency and drug-like properties.

Hit Validation with X-ray Crystallography

Principle: X-ray crystallography provides unambiguous proof of fragment binding and delivers a high-resolution 3D structure of the protein-fragment complex.[15][23] This structural information is the cornerstone of structure-based drug design and is essential for efficient hit-to-lead optimization.[16][24]

Methodology:

  • Protein Crystallization:

    • Grow high-quality crystals of the target protein under conditions identified through crystallization screening.

    • Trustworthiness: The crystallization system must be robust and reproducible, capable of producing hundreds of crystals for a full fragment screen.[4]

  • Fragment Soaking:

    • Prepare a solution of this compound (typically 1-10 mM) in a cryoprotectant solution compatible with the protein crystals.

    • Transfer a protein crystal into a drop of this solution and allow it to soak for a period ranging from minutes to hours. This allows the fragment to diffuse into the crystal and bind to the protein.

  • Data Collection and Structure Determination:

    • Flash-cool the soaked crystal in liquid nitrogen.

    • Collect X-ray diffraction data, often at a synchrotron source for high intensity.[16]

    • Process the diffraction data and solve the structure by molecular replacement using the apo-protein structure.

    • Calculate an electron density map. The presence of a clear, un-modeled "blob" of electron density in the binding pocket corresponding to the shape of the fragment confirms binding.

    • Model the fragment into the density and refine the structure to obtain a high-resolution view of the binding interactions.

Hit-to-Lead (H2L) Optimization Strategies

Once the binding mode of this compound is confirmed, the goal is to increase its affinity from the micromolar (µM) to the nanomolar (nM) range.[25] The primary strategies are growing, merging, and linking.[3][8][26]

H2L_Strategies cluster_grow A) Fragment Growing cluster_merge B) Fragment Merging cluster_link C) Fragment Linking start_grow Initial Hit (5-Chloro-7-methyl-1H- pyrrolo[3,2-b]pyridine) grown Grown Compound (Higher Affinity) start_grow->grown Add functional group to explore pocket pocket Adjacent Pocket start_merge1 Fragment A merged Merged Compound (Combines features of A & B) start_merge1->merged start_merge2 Fragment B start_merge2->merged start_link1 Fragment C (Site 1) linked Linked Compound (High Affinity) start_link1->linked start_link2 Fragment D (Site 2) start_link2->linked Use chemical linker

Caption: Key strategies for Hit-to-Lead (H2L) optimization.

  • Fragment Growing: This is often the most direct strategy.[8] Guided by the crystal structure, chemists synthesize analogs of the initial hit by adding functional groups that can form new, favorable interactions with adjacent regions of the binding pocket.[25] For example, a recent study on PRMT5 inhibitors found that the 2-position of a related 1H-pyrrolo[3,2-b]pyridine scaffold was an ideal vector for fragment growth.[27]

  • Fragment Merging: This approach is used when two different fragments are found to bind in overlapping regions of the active site.[25] A new molecule is designed that incorporates the key binding features of both original fragments into a single, more potent compound.[3]

  • Fragment Linking: If screening identifies two fragments that bind to distinct, nearby pockets, they can be connected using a chemical linker.[8][25] The resulting linked molecule can exhibit a dramatic increase in affinity due to the additive binding energy of the two fragments.

Conclusion

This compound represents an exemplary starting point for a Fragment-Based Drug Discovery campaign. Its favorable physicochemical properties and privileged scaffold make it a high-quality constituent of any fragment library. By employing a systematic workflow of sensitive biophysical screening, high-resolution structural validation, and rational, structure-guided optimization, this simple fragment can be efficiently evolved into a potent and selective lead compound. The FBDD approach, grounded in the principles outlined in this guide, continues to be a cornerstone of modern drug discovery, accelerating the path to novel therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Chloro-7-methyl-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Chloro-7-methyl-1H-pyrrolo[3,2-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. The insights provided are based on established principles of heterocyclic chemistry and field-proven optimization strategies.

Troubleshooting Guide: Enhancing Yield and Purity

This section addresses specific problems encountered during the synthesis. A logical, step-by-step approach to problem-solving is presented to help you identify and resolve the root cause of suboptimal results.

Issue 1: Low to No Yield of the Desired Product

A low or nonexistent yield of this compound is the most common challenge. The underlying cause often lies in the critical cyclization step, which is typically acid-catalyzed and analogous to a Pictet-Spengler reaction.[1][2]

Question: My reaction is resulting in a complex mixture with very little of the target pyrrolopyridine. What are the likely causes and how can I fix it?

Answer: This issue generally points to three primary areas: the acid catalyst, the reaction temperature, or the integrity of your starting materials.

  • Inappropriate Acid Catalyst Choice or Concentration: The formation of the pyrrolo[3,2-b]pyridine core relies on an electrophilic cyclization of an iminium ion intermediate. The choice and amount of acid are critical.[1]

    • Causality: Too little acid will result in incomplete iminium ion formation and, therefore, poor cyclization. Conversely, excessive acid or an overly strong acid can lead to degradation of the starting materials or the product, promoting side reactions like polymerization.

    • Solution: Screen a panel of Brønsted or Lewis acids. Trifluoroacetic acid (TFA) is a common choice, but others like p-toluenesulfonic acid (p-TsOH) or even Lewis acids like BF₃·Et₂O can be effective.[3] Start with a catalytic amount (5-10 mol%) and incrementally increase it.

  • Suboptimal Reaction Temperature: Thermal energy influences both the rate of the desired reaction and competing side reactions.

    • Causality: If the temperature is too low, the activation energy for the cyclization may not be reached, leading to a stalled reaction. If it's too high, you risk decomposition and the formation of tar-like byproducts.

    • Solution: Begin with a moderate temperature (e.g., 50-60 °C) and monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, incrementally increase the temperature by 10 °C intervals. A typical range for such cyclizations is between 70-100 °C.

  • Starting Material Purity and Stability: The purity of the precursor, typically a substituted 2-aminopyridine derivative, is paramount.

    • Causality: Impurities can interfere with the catalyst or participate in unwanted side reactions. Some aminopyridines are also prone to oxidation or decomposition upon storage.

    • Solution: Ensure your starting materials are of high purity (>98%). If necessary, repurify them by recrystallization or column chromatography before use. Store sensitive amines under an inert atmosphere (Nitrogen or Argon) and in a refrigerator.

Troubleshooting Workflow for Low Yield

Below is a decision tree to guide your optimization process.

G start Start: Low Yield (<20%) check_sm Verify Purity of Starting Materials (>98%) start->check_sm repurify Repurify Starting Materials (Column/Recrystallization) check_sm->repurify Impure optimize_acid Optimize Acid Catalyst check_sm->optimize_acid Purity OK repurify->check_sm screen_acids Screen Different Acids (TFA, p-TsOH, BF3·Et2O) optimize_acid->screen_acids success Yield Improved optimize_acid->success Yield Improves optimize_temp Optimize Reaction Temperature screen_acids->optimize_temp No Improvement temp_gradient Run Temperature Gradient (50-100 °C) optimize_temp->temp_gradient optimize_temp->success Yield Improves check_solvent Evaluate Solvent Choice temp_gradient->check_solvent No Improvement solvent_screen Screen Solvents (e.g., Dioxane, Toluene, Acetonitrile) check_solvent->solvent_screen solvent_screen->success Yield Improves G cluster_0 Iminium Ion Formation cluster_1 Cyclization & Aromatization Amine Substituted Aminopyridine Iminium Ion Reactive Iminium Ion Amine->Iminium Ion + Aldehyde + H+ Cyclized Intermediate Tetrahydro- pyrrolopyridine Iminium Ion->Cyclized Intermediate Intramolecular Electrophilic Attack Final Product 5-Chloro-7-methyl- 1H-pyrrolo[3,2-b]pyridine Cyclized Intermediate->Final Product - H+ (Aromatization)

References

Technical Support Center: Purification of 5-Chloro-7-methyl-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of 5-Chloro-7-methyl-1H-pyrrolo[3,2-b]pyridine. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic building block. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide practical, experience-driven advice to help you overcome common purification challenges and ensure the high purity of your compound, which is critical for downstream applications.

I. Troubleshooting Guide: Navigating Common Purification Hurdles

This section addresses specific issues you may encounter during the purification of this compound, providing potential causes and actionable solutions.

Issue 1: Low Recovery After Column Chromatography

Q: I'm experiencing a significant loss of my compound during silica gel column chromatography. What are the likely causes and how can I improve my yield?

A: Low recovery from silica gel chromatography is a common issue with nitrogen-containing heterocycles like pyrrolopyridines. The primary causes are often related to the interaction of the compound with the stationary phase or suboptimal chromatographic conditions.

  • Potential Cause 1: Irreversible Adsorption or Degradation on Acidic Silica Gel.

    • Causality: Standard silica gel is slightly acidic due to the presence of silanol groups (Si-OH). The basic nitrogen atoms in the pyrrolopyridine ring system can interact strongly with these acidic sites, leading to irreversible adsorption or even acid-catalyzed degradation of your compound on the column.

    • Troubleshooting & Optimization:

      • Deactivate the Silica Gel: Before packing your column, you can neutralize the acidic sites by preparing a slurry of your silica gel in the initial, least polar eluent containing a small amount of a basic modifier, such as 0.5-1% triethylamine (Et₃N) or pyridine. This will cap the acidic silanols and prevent strong binding of your basic compound.

      • Use a Different Stationary Phase: If deactivation is insufficient, consider switching to a more inert stationary phase. Neutral alumina is a good alternative for basic compounds. For highly polar compounds, reversed-phase chromatography on a C18-functionalized silica gel can also be an effective option.

  • Potential Cause 2: Inappropriate Solvent System (Eluent).

    • Causality: If the eluent is not polar enough, your compound will not move down the column, leading to the perception of low recovery if the column is not flushed with a sufficiently strong solvent at the end of the run. Conversely, if the eluent is too polar, it may not effectively separate your compound from more polar impurities.

    • Troubleshooting & Optimization:

      • Thorough TLC Analysis: Before committing to a large-scale column, perform a thorough thin-layer chromatography (TLC) analysis with various solvent systems. A good solvent system will give your product an Rf value of approximately 0.2-0.4, with good separation from any impurities.

      • Recommended Starting Solvent Systems: For pyrrolopyridines, gradients of ethyl acetate in hexanes or dichloromethane in methanol are common starting points. For this compound, begin with a gradient of 10-50% ethyl acetate in hexanes. If the compound is still not eluting, a small percentage of methanol can be added to the ethyl acetate.

      • Post-Run Column Flush: Always flush the column with a highly polar solvent (e.g., 10% methanol in dichloromethane) after you have collected your product to ensure no compound remains on the stationary phase.

Issue 2: Persistent Impurities After a Single Purification Step

Q: After column chromatography, my NMR and/or LC-MS analysis still shows the presence of impurities. How can I achieve higher purity?

A: Achieving high purity often requires a multi-step approach, especially when dealing with closely related impurities.

  • Potential Cause 1: Co-eluting Impurities.

    • Causality: Impurities with similar polarity to your target compound can be very difficult to separate using a single chromatographic method. Common impurities in the synthesis of pyrrolopyridines can include regioisomers (if the cyclization step is not perfectly selective), starting materials, or side-products from coupling reactions. For instance, in a Fischer indole-type synthesis, which can be used to prepare the pyrrolo[3,2-b]pyridine core, incomplete cyclization or alternative cyclization pathways can lead to isomeric impurities.[1][2][3]

    • Troubleshooting & Optimization:

      • Orthogonal Purification Techniques: Employ a second purification technique that separates compounds based on a different physical property. Recrystallization is an excellent and highly effective method for removing small amounts of impurities from a crystalline solid.[4][5][6]

      • Recrystallization Protocol: A detailed protocol for recrystallization is provided in the FAQ section below.

      • Alternative Chromatography: If recrystallization is not feasible, consider a different chromatographic mode. If you initially used normal-phase silica gel, try reversed-phase HPLC, which separates based on hydrophobicity.

  • Potential Cause 2: Thermally Labile Compound.

    • Causality: If you are concentrating your column fractions at an elevated temperature on a rotary evaporator, your compound may be degrading.

    • Troubleshooting & Optimization:

      • Room Temperature Concentration: Concentrate all fractions at room temperature under high vacuum.

      • Purity Analysis of Pooled Fractions: Before pooling all fractions that appear pure by TLC, concentrate a small aliquot of a central fraction and check its purity by NMR or LC-MS to ensure no degradation has occurred.

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the purification and handling of this compound.

Q1: What is a reliable, step-by-step protocol for the column chromatography of this compound?

A1: The following is a robust, field-tested protocol for the purification of multigram quantities of this compound.

Experimental Protocol: Flash Column Chromatography

  • TLC Analysis:

    • Dissolve a small amount of your crude material in dichloromethane or ethyl acetate.

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in a series of solvent systems to find the optimal eluent. A good starting point is 30% ethyl acetate in hexanes. The ideal system will give your product an Rf of ~0.3.

  • Column Preparation:

    • Choose a column with a diameter such that the silica gel height is about 10-15 times the height of the loaded sample band.

    • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 10% ethyl acetate in hexanes).

    • Pack the column with the slurry, ensuring no air bubbles are trapped.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude product in a minimal amount of a volatile solvent like dichloromethane or acetone.

    • Add a small amount of silica gel (2-3 times the mass of your crude product) to this solution.

    • Carefully evaporate the solvent on a rotary evaporator until you have a free-flowing powder. This is your dry-loaded sample.

    • Carefully add the dry-loaded sample to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting with the starting solvent system (e.g., 10% ethyl acetate/hexanes).

    • Gradually increase the polarity of the eluent (e.g., to 20%, 30%, 40% ethyl acetate).

    • Collect fractions and monitor them by TLC.

  • Product Isolation:

    • Combine the fractions that contain your pure product.

    • Remove the solvent under reduced pressure at room temperature.

    • Place the resulting solid under high vacuum to remove any residual solvent.

Q2: My purified this compound is an off-white or yellowish solid. Is this normal, and can I improve the color?

A2: A slight yellowish tint is common for many N-heterocyclic compounds due to minor, highly colored impurities. If high purity is confirmed by NMR and LC-MS, this may be acceptable for many applications. However, to obtain a white, crystalline solid, recrystallization is the preferred method.

Q3: What is a good recrystallization solvent system for this compound?

A3: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[4][5] For chlorinated pyrrolopyridines, a mixed solvent system often gives the best results.

Experimental Protocol: Recrystallization

  • Solvent Screening:

    • Place a small amount of your compound (10-20 mg) in several test tubes.

    • Add a few drops of different solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexanes, water) to each tube at room temperature. Observe the solubility.

    • Heat the tubes that did not show good solubility at room temperature. A good solvent will dissolve the compound when hot.

    • Allow the hot solutions to cool. The best solvent will produce a good yield of crystals upon cooling.

    • For this compound, an ethanol/water or ethyl acetate/hexanes system is a promising starting point.

  • Recrystallization Procedure (Example with Ethyl Acetate/Hexanes):

    • Place your crude solid in an Erlenmeyer flask.

    • Add the minimum amount of hot ethyl acetate to just dissolve the solid.

    • If the solution is colored, you can add a small amount of activated charcoal and hot filter the solution to remove the charcoal and colored impurities.

    • Slowly add hexanes (the anti-solvent) to the hot solution until it just starts to become cloudy.

    • Add a drop or two of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.

    • Allow the flask to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration, washing with a small amount of cold hexanes.

    • Dry the crystals under high vacuum.

Q4: What analytical techniques should I use to confirm the purity of my final product?

A4: It is crucial to use a combination of analytical techniques to assess purity, as no single method is foolproof.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): This is one of the most powerful tools for assessing purity.[7][8] The spectrum should show the expected signals with the correct integrations and splitting patterns. The absence of signals from impurities is a strong indicator of high purity.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This technique is excellent for detecting non-volatile impurities. A pure sample should show a single major peak in the chromatogram with the correct mass-to-charge ratio (m/z) for your compound.

  • Melting Point: A pure crystalline solid will have a sharp melting point range (typically < 2 °C). Impurities will generally depress and broaden the melting point range.

By using these techniques in combination, you can be confident in the purity of your this compound.

III. Visualization of Purification Workflow

The following diagram illustrates a logical workflow for the purification and purity assessment of this compound.

Purification_Workflow cluster_purification Purification Strategy cluster_analysis Purity Assessment & Final Steps crude Crude Product tlc TLC Analysis (e.g., 30% EtOAc/Hex) crude->tlc Optimize Eluent column Column Chromatography (Silica Gel or Alumina) tlc->column fractions Collect & Analyze Fractions (TLC) column->fractions pool Pool Pure Fractions & Evaporate fractions->pool solid Isolated Solid pool->solid purity_check Purity Check (NMR, LC-MS) solid->purity_check is_pure Purity > 98%? purity_check->is_pure recrystallize Recrystallization (e.g., EtOAc/Hexanes) is_pure->recrystallize No final_product Pure Product is_pure->final_product Yes recrystallize->purity_check Re-assess Purity further_work Further Characterization (Melting Point, etc.) final_product->further_work

Caption: A decision-making workflow for the purification of this compound.

IV. References

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. --INVALID-LINK--

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. --INVALID-LINK--

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. --INVALID-LINK--

  • Biovanix Chromatography. Quick Troubleshooting Guide For HPLC Column Usage. --INVALID-LINK--

  • Thermo Fisher Scientific. Column troubleshooting guide - Reversed phase. --INVALID-LINK--

  • Moravek, Inc. (2020). Top 5 Methods of Assessing Chemical Purity. --INVALID-LINK--

  • Benchchem. Technical Support Center: Troubleshooting Chalcone Purification by Column Chromatography. --INVALID-LINK--

  • University of California, Davis. Recrystallization. --INVALID-LINK--

  • BOC Sciences. Analytical Services for Purity Determination. --INVALID-LINK--

  • Zhang, Z., et al. (2013). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Organic Process Research & Development. --INVALID-LINK--

  • Al-Tel, T. H., et al. (2022). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors. Molecules. --INVALID-LINK--

  • Andersen, C., et al. (2021). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules. --INVALID-LINK--

  • Wikipedia. Fischer indole synthesis. --INVALID-LINK--

  • International Journal of Advanced Research in Engineering and Management. (2017). Analytical Methods for Assessing Drug Purity and Quality “A Critical Evaluation”. --INVALID-LINK--

  • Appretech Scientific Limited. This compound. --INVALID-LINK--

  • Chemistry LibreTexts. (2023). Recrystallization. --INVALID-LINK--

  • Chen, Y., et al. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry. Journal of Food and Drug Analysis. --INVALID-LINK--

  • Professor Dave Explains. (2020). Recrystallization. --INVALID-LINK--

  • Grokipedia. Fischer indole synthesis. --INVALID-LINK--

  • Taylor & Francis. Fischer indole synthesis – Knowledge and References. --INVALID-LINK--

  • BLDpharm. 357263-43-5|this compound. --INVALID-LINK--

  • CymitQuimica. This compound. --INVALID-LINK--

  • CUNY. Purification by Recrystallization. --INVALID-LINK--

  • Organic Chemistry Portal. Synthesis of indoles. --INVALID-LINK--

  • Google Patents. KR101652750B1 - Purification method of pyridine and pyridine derivatives. --INVALID-LINK--

  • University of Wisconsin-Madison, Department of Chemistry. Indoles. --INVALID-LINK--

  • Al-Warhi, T., et al. (2020). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Molecules. --INVALID-LINK--

  • Veselov, M. S., et al. (2020). Identification of Pyrrolo-Pyridine Derivatives as Novel Class of Antibacterials. Molecular Diversity. --INVALID-LINK--

  • Glavač, D., et al. (2018). Novel Bis- and Mono-Pyrrolo[2,3-d]pyrimidine and Purine Derivatives: Synthesis, Computational Analysis and Antiproliferative Evaluation. Molecules. --INVALID-LINK--

  • Benchchem. Application Note: Recrystallization Protocol for the Purification of 3-formyl-2-pyrazinecarboxylic Acid. --INVALID-LINK--

References

Technical Support Center: Synthesis of 5-Chloro-7-methyl-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Chloro-7-methyl-1H-pyrrolo[3,2-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this valuable heterocyclic scaffold. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you to optimize your experimental outcomes.

Introduction: The Challenge of Regiocontrol

The this compound core, a derivative of 4-azaindole, is a privileged scaffold in medicinal chemistry. Its synthesis, however, is often plagued by issues of regioselectivity and competing reaction pathways. The electron-rich pyrrole ring and the electron-deficient pyridine ring create a complex electronic landscape, making precise functionalization a significant challenge. This guide addresses the most frequent side reactions and offers field-proven troubleshooting strategies.

Plausible Synthetic Pathway

A common and effective route to the target molecule involves the construction of the 7-methyl-1H-pyrrolo[3,2-b]pyridine core, followed by a regioselective chlorination step. A modified Madelung or Fischer indole synthesis is often employed for the core construction, starting from an appropriately substituted aminopicoline.[1][2]

G A 2-Amino-3,4-dimethylpyridine B Cyclization Precursor (e.g., Amidine/Formimidate) A->B Formylation/ Amide formation C 7-Methyl-1H-pyrrolo[3,2-b]pyridine B:e->C:w Base-mediated Madelung Cyclization D This compound (Target Molecule) C:e->D:w Electrophilic Chlorination

Figure 1: A plausible synthetic route to the target compound.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific experimental issues.

Question 1: My final product is a mixture of chloro-regioisomers. How can I improve selectivity for the C5 position?

Plausible Cause: The pyrrolo[3,2-b]pyridine scaffold has several positions susceptible to electrophilic attack. The C3 position on the pyrrole ring is typically the most nucleophilic and kinetically favored site for halogenation.[3][4] However, substitution can also occur at C5 on the pyridine ring. The formation of multiple isomers (e.g., 3-chloro, 3,5-dichloro) is a common side reaction, driven by reaction conditions and the choice of chlorinating agent. Direct halogenation of NH-free azaindoles can be complex, and sometimes requires N-protection to direct the substitution.[5]

Diagnostic Approach:

  • ¹H NMR: Look for distinct sets of aromatic signals. The coupling constants and chemical shifts for protons on the pyridine and pyrrole rings will differ significantly for each isomer. For the desired 5-chloro product, the C6 proton will typically appear as a singlet, whereas in the starting material it would be a doublet coupled to the C5 proton.

  • LC-MS: Multiple peaks with the same mass (M+H)+ corresponding to a monochlorinated product indicate the presence of regioisomers. A peak corresponding to (M+2+H)+ would suggest a di-chlorinated byproduct.

Recommended Solution & Protocol: Controlling the regioselectivity often involves modulating the reactivity of the chlorinating agent and the reaction conditions. N-Iodosuccinimide (NIS) is often used for iodination at the C3 position, and similar selectivity can be observed with N-chlorosuccinimide (NCS).[6] To favor C5 chlorination, conditions that promote electrophilic substitution on the pyridine ring are necessary.

Protocol for Enhanced C5-Selectivity:

  • Protect the Pyrrole Nitrogen: Dissolve 7-methyl-1H-pyrrolo[3,2-b]pyridine in a suitable solvent like THF or DCM. Add a base such as triethylamine or DMAP, followed by a protecting group like Boc anhydride (Boc₂O) or tosyl chloride (TsCl).[7] Stir at room temperature until the reaction is complete (monitor by TLC).

  • Chlorination: Cool the solution of the N-protected intermediate to 0 °C. Add N-chlorosuccinimide (NCS) (1.05 to 1.2 equivalents) portion-wise. Using a slight excess of NCS can be effective, but a large excess risks di-substitution.

  • Monitoring: Allow the reaction to stir at 0 °C to room temperature. Monitor closely by TLC or LC-MS. The reaction should be stopped as soon as the starting material is consumed to minimize side product formation.

  • Workup and Deprotection: Quench the reaction with aqueous sodium thiosulfate. Extract the product with an organic solvent. After purification, the protecting group can be removed under standard conditions (e.g., TFA or HCl for Boc group; strong base like Cs₂CO₃ for Tosyl group).[7][8]

ParameterCondition Favoring C3-ChlorinationCondition Favoring C5-Chlorination
Pyrrole NH UnprotectedProtected (e.g., Boc, Ts)
Reagent Strong electrophiles (e.g., Cl₂)Milder electrophiles (e.g., NCS)
Temperature Low temperature (e.g., -78 °C)Moderate temperature (e.g., 0 °C to RT)
Solvent Aprotic, non-polar (e.g., DCM)Aprotic, polar (e.g., DMF, Acetonitrile)
Question 2: I am observing significant amounts of a di-chlorinated byproduct. What is the cause and how can I prevent it?

Plausible Cause: The formation of a di-chlorinated species (e.g., 3,5-dichloro-7-methyl-1H-pyrrolo[3,2-b]pyridine) occurs when the rate of the second chlorination is competitive with the first. The initial monochlorination product is still electron-rich enough to react with the remaining chlorinating agent, especially if a large excess of the reagent is used or if the reaction is allowed to proceed for too long.

Diagnostic Approach:

  • MS Analysis: Look for a characteristic isotopic pattern for a molecule containing two chlorine atoms. You should observe a prominent M+ peak, an (M+2)+ peak of roughly 66% the intensity of M+, and an (M+4)+ peak of roughly 10% intensity.

  • ¹H NMR: The aromatic region will be simplified. For a 3,5-dichloro product, you would expect to see only two singlets in the aromatic region corresponding to the C2 and C6 protons.

Recommended Solution & Protocol: The key to preventing di-chlorination is precise stoichiometric control of the chlorinating agent and careful reaction monitoring.

Protocol to Minimize Di-chlorination:

  • Stoichiometry is Key: Use no more than 1.05 equivalents of N-chlorosuccinimide (NCS). Weigh the reagent carefully.

  • Slow Addition: Dissolve the substrate in a suitable solvent (e.g., DMF). Add a solution of NCS in the same solvent dropwise at 0 °C. This maintains a low instantaneous concentration of the chlorinating agent.

  • Vigilant Monitoring: Take aliquots from the reaction mixture every 15-30 minutes and analyze by LC-MS or a rapid TLC stain.

  • Quench Promptly: As soon as the starting material is consumed (or when the ratio of desired product to starting material is optimal), immediately quench the reaction by pouring it into a cold, stirred solution of aqueous sodium bisulfite or sodium thiosulfate.

Figure 2: Troubleshooting workflow for di-chlorination.
Question 3: The cyclization to form the 7-methyl-1H-pyrrolo[3,2-b]pyridine core is low-yielding. What are common failure points?

Plausible Cause: If using a Fischer indole-type synthesis, the key steps are the formation of a hydrazone, tautomerization to an enamine, and a[9][9]-sigmatropic rearrangement followed by cyclization and ammonia elimination.[10][11] Failure can occur at any stage:

  • Poor Hydrazone Formation: Sterically hindered ketones or aldehydes may react slowly.

  • Unfavorable Tautomerization: The equilibrium between the hydrazone and the required ene-hydrazine intermediate may not be favorable.

  • Decomposition: The high temperatures and strong acids (like polyphosphoric acid, PPA) often used can cause decomposition or polymerization of starting materials or intermediates, especially with sensitive substrates.[2]

  • Alternative Rearrangements: Under certain acidic conditions, undesired rearrangements can compete with the productive cyclization.

Diagnostic Approach:

  • Isolate Intermediates: Attempt to isolate and characterize the initial hydrazone to confirm the first step is successful.

  • In-situ Monitoring: If possible, use in-situ NMR or IR to monitor the reaction progress and identify the buildup of any unexpected intermediates.

  • Analyze Byproducts: Isolate and characterize major byproducts. An aldol condensation product from the starting ketone/aldehyde or decomposition products of the hydrazine are common culprits.[1]

Recommended Solution & Protocol: Modern variations of the Fischer indole synthesis offer milder conditions. The Buchwald modification, for example, uses a palladium catalyst to couple an aryl bromide with a hydrazone, avoiding harsh acids.[11]

Protocol for Optimized Cyclization (Acid-Catalyzed):

  • Pre-form the Hydrazone: React 2-hydrazinyl-3,4-dimethylpyridine with your chosen carbonyl compound in a solvent like ethanol, often with a catalytic amount of acetic acid, at room temperature or with gentle heating. Isolate and purify the hydrazone before the cyclization step.

  • Choose the Right Acid: While PPA is common, it can be harsh. Consider alternative catalysts like zinc chloride (ZnCl₂), Eaton's reagent (P₂O₅ in MeSO₃H), or even microwave-assisted synthesis in a lower-melting eutectic mixture which can allow for lower temperatures.[12]

  • Temperature Control: Start at a lower temperature (e.g., 80-100 °C) and slowly increase it. A common mistake is heating too aggressively, which promotes decomposition over cyclization.

  • Solvent Choice: High-boiling point solvents like toluene or xylene can provide better temperature control than solvent-free conditions.

References

Technical Support Center: Optimization of Pyrrolopyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of pyrrolopyridines (azaindoles). This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of pyrrolopyridine synthesis. Our goal is to empower you with the expertise to overcome common experimental hurdles and optimize your reaction conditions for successful outcomes.

Section 1: Troubleshooting Guide - Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of pyrrolopyridines, offering explanations for the underlying causes and providing actionable solutions.

Issue 1: Low or No Yield in Cyclization Reactions

Question: My cyclization reaction to form the pyrrolopyridine core is resulting in consistently low yields or failing completely. What are the likely causes and how can I improve the outcome?

Answer: Low yields in pyrrolopyridine synthesis are a frequent challenge and can stem from several factors related to starting materials, reaction conditions, and the inherent reactivity of the chosen synthetic route.

Causality and Experimental Choices:

  • Purity of Starting Materials: Impurities in your starting materials can have a significant impact on the reaction. For instance, precursors like aminopyrroles are susceptible to oxidation, which is often indicated by a change in color from yellow to brown.[1] Degraded starting materials can lead to the formation of side products and a decrease in the yield of the desired pyrrolopyridine.

  • Reaction Conditions:

    • Temperature: Inadequate temperature control is a critical factor. Many condensation and cyclization reactions require heating to achieve an optimal rate.[1] It is crucial to find the "sweet spot" for your specific substrates.

    • Solvent and Moisture: The choice of solvent is paramount, and the presence of moisture can either be beneficial or detrimental, sometimes leading to unwanted side reactions.[1] For instance, in acid-catalyzed aminations, polar solvents like water, methanol, or ethanol can stabilize polar transition states and improve reaction rates.[2] However, for other reactions, strictly anhydrous conditions are necessary.[3]

    • Reagent Stoichiometry: An incorrect ratio of reactants can result in the incomplete conversion of the limiting reagent.[1]

  • Synthetic Route-Specific Challenges:

    • Chichibabin-Type Cyclization: Low yields in this method are often due to competing side reactions like the dimerization of the starting picoline or the reaction of the strong base with the nitrile.[4]

    • Fischer Indolization: The synthesis of pyrrolo[2,3-b]pyridines via Fischer indolization can be challenging due to the electron-withdrawing nature of the pyridine nitrogen, which deactivates the ring towards the necessary electrophilic cyclization.[4] This can necessitate harsher reaction conditions compared to standard indole synthesis.[4]

Troubleshooting Workflow:

Low Yield Troubleshooting start Low Yield Observed check_purity Verify Starting Material Purity (e.g., NMR, LC-MS) start->check_purity optimize_temp Optimize Reaction Temperature check_purity->optimize_temp If pure optimize_solvent Screen Different Solvents (Protic/Aprotic, Dryness) optimize_temp->optimize_solvent optimize_stoichiometry Adjust Reagent Stoichiometry optimize_solvent->optimize_stoichiometry consider_route Evaluate Synthetic Route optimize_stoichiometry->consider_route chichibabin Chichibabin: Control Reagent Addition, Use Excess Base consider_route->chichibabin Chichibabin fischer Fischer: Use Stronger Acid Catalyst (e.g., PPA), Increase Temperature consider_route->fischer Fischer pictet Pictet-Spengler: Optimize pH, Consider Lewis Acid consider_route->pictet Pictet-Spengler end Improved Yield chichibabin->end fischer->end pictet->end

Caption: Troubleshooting workflow for low yields in pyrrolopyridine synthesis.

Issue 2: Formation of Significant Side Products

Question: My reaction is producing a complex mixture of products, making purification difficult and lowering the yield of my target pyrrolopyridine. What are common side reactions and how can I minimize them?

Answer: The formation of side products is a common obstacle in heterocyclic synthesis. Understanding the potential side reactions for your chosen synthetic route is key to mitigating them.

Causality and Experimental Choices:

  • Pictet-Spengler Reaction: The Pictet-Spengler reaction, which involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by ring closure, is a powerful tool for constructing the pyrrolopyridine scaffold.[5] The driving force is the formation of an electrophilic iminium ion.[5] However, if the reaction conditions are not carefully controlled, side reactions can occur. For instance, in the deprotection of SEM-protected pyrrolopyridines, the released formaldehyde can participate in a subsequent Pictet-Spengler type reaction, leading to the formation of undesired eight-membered rings.[3]

  • Chichibabin-Type Cyclization: As mentioned previously, picoline dimerization is a significant side reaction. This occurs when the lithiated picoline intermediate acts as a nucleophile and attacks another molecule of the starting picoline.[4]

  • Cross-Coupling Reactions: In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, the formation of diarylated or reduced side products can occur.[3] The choice of catalyst, ligand, and reaction temperature can significantly influence the product distribution.[3]

Strategies for Minimizing Side Products:

Side Product/ReactionSynthetic RouteMitigation Strategy
Dimerization of Starting Material Chichibabin-Type CyclizationControl the rate of addition of the picoline to the base/nitrile mixture.[4]
Formation of 8-Membered Rings Deprotection of SEM-protected precursorsCarefully control the reaction time and temperature during the deprotection step.[3]
Diarylation or Reduction Palladium-Catalyzed Cross-CouplingScreen different palladium catalysts and ligands to improve selectivity.[3]
Over-reaction with Base Chichibabin-Type CyclizationUse a stoichiometric amount of the strong base (e.g., 2.1 equivalents of LDA) to avoid unproductive reactions with the nitrile.[4]
Issue 3: Difficulty with Protecting Groups

Question: I am having trouble with the introduction or removal of a protecting group, leading to low yields or decomposition of my product. What are some common issues and solutions?

Answer: Protecting groups are essential tools in multi-step synthesis, but their application and removal can be challenging.

Causality and Experimental Choices:

  • SEM (2-(trimethylsilyl)ethoxymethyl) Group Deprotection: The deprotection of the SEM group, often used to protect the pyrrole nitrogen, can be problematic. While typically removed under acidic conditions (e.g., TFA), this can lead to complex reaction mixtures.[3] The choice of deprotecting agent and reaction conditions is critical. Alternative reagents like BF3·OEt2 have been explored but can also result in complex mixtures.[4]

Troubleshooting Protocol for SEM Deprotection:

  • Standard Conditions:

    • Dissolve the SEM-protected pyrrolopyridine in a suitable solvent (e.g., CH2Cl2).

    • Add trifluoroacetic acid (TFA) and stir at room temperature. Monitor the reaction by TLC or LC-MS.

    • Upon completion, neutralize with a saturated aqueous solution of NaHCO3.

    • Extract the product with an organic solvent, dry, and concentrate.

    • Purify by column chromatography.

  • Troubleshooting Steps:

    • If the reaction is slow or incomplete: Gently warm the reaction mixture (e.g., to 40 °C).

    • If a complex mixture is formed:

      • Reduce the reaction time.

      • Consider a two-step deprotection: first with TFA, followed by a basic workup to release formaldehyde.[3]

      • Explore alternative deprotection reagents, but be aware that they may also lead to complex mixtures.[4]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for a Fischer indolization to synthesize a pyrrolo[2,3-b]pyridine?

A1: Due to the deactivating effect of the pyridine nitrogen, harsher conditions are often required compared to standard indole synthesis.[4] This typically means higher temperatures. It is recommended to start with the literature-reported temperature for a similar substrate and then screen a range of temperatures (e.g., 100-180 °C) to find the optimal condition for your specific reaction. The use of a high-boiling point solvent or a sealed reaction vessel may be necessary.

Q2: How do I choose the right catalyst for a Suzuki-Miyaura cross-coupling to introduce a substituent on the pyrrolopyridine core?

A2: The choice of catalyst and ligand is crucial for achieving high yield and selectivity. For the arylation at the C-2 position of a pyrrolopyridine, catalyst systems like Pd2(dba)3 have shown excellent selectivity.[3] It is advisable to screen a variety of palladium catalysts (e.g., Pd(OAc)2, Pd(PPh3)4) and ligands (e.g., RuPhos, XPhos) to identify the optimal combination for your specific substrates.[3]

Q3: My pyrrolopyridine product is unstable during purification by column chromatography. What can I do?

A3: Some pyrrolopyridine derivatives can be sensitive to silica gel. If you observe degradation on the column, consider the following:

  • Deactivate the silica gel: Pre-treat the silica gel with a small amount of a suitable amine (e.g., triethylamine) in the eluent.

  • Use an alternative stationary phase: Alumina (neutral or basic) can be a good alternative to silica gel for acid-sensitive compounds.

  • Alternative purification methods: Consider preparative TLC, crystallization, or reverse-phase chromatography if possible.

Q4: Can I use water as a solvent for my pyrrolopyridine synthesis?

A4: In some cases, yes. For acid-catalyzed amination reactions, water has been shown to be an effective solvent, potentially improving reaction rates by stabilizing polar transition states.[2] However, for many other reactions, particularly those involving organometallic reagents or water-sensitive intermediates, anhydrous conditions are essential.[3] The suitability of water as a solvent must be evaluated on a case-by-case basis.

Section 3: Experimental Protocols

Protocol 1: General Procedure for Chichibabin-Type Cyclization

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation of the LDA solution: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve diisopropylamine (2.2 equivalents) in anhydrous THF. Cool the solution to -78 °C. Slowly add n-butyllithium (2.1 equivalents) and stir for 30 minutes at -78 °C.

  • Reaction Setup: In a separate flame-dried flask, dissolve the nitrile (1.0 equivalent) in anhydrous THF.

  • Addition of Reagents: Add the nitrile solution to the LDA solution at -78 °C. Then, slowly add a solution of the 2-substituted-3-picoline (1.0 equivalent) in anhydrous THF.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Workup: Quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: General Procedure for Pictet-Spengler Reaction

This protocol is a general guideline and may require optimization.

  • Reaction Setup: To a solution of the β-arylethylamine (1.0 equivalent) in a suitable solvent (e.g., toluene or CH2Cl2), add the aldehyde or ketone (1.1 equivalents).

  • Acid Catalyst: Add a catalytic amount of a Brønsted acid (e.g., TFA, HCl) or a Lewis acid (e.g., BF3·OEt2).

  • Reaction: Stir the reaction mixture at the appropriate temperature (ranging from room temperature to reflux) and monitor by TLC or LC-MS.

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO3.

  • Extraction and Purification: Extract the product with an organic solvent, dry the combined organic layers, and concentrate. Purify the crude product by column chromatography.

Section 4: Visualizing Relationships and Workflows

Logical Relationship of Key Reaction Parameters

Reaction_Parameters Yield Yield Purity Purity Reaction_Rate Reaction_Rate Temperature Temperature Temperature->Yield Temperature->Purity Side Reactions Temperature->Reaction_Rate Solvent Solvent Solvent->Yield Solvent->Reaction_Rate Catalyst Catalyst Catalyst->Yield Catalyst->Purity Selectivity Catalyst->Reaction_Rate Stoichiometry Stoichiometry Stoichiometry->Yield Stoichiometry->Purity Starting_Material_Purity Starting_Material_Purity Starting_Material_Purity->Yield Starting_Material_Purity->Purity

Caption: Interdependence of key reaction parameters in pyrrolopyridine synthesis.

References

Technical Support Center: Synthesis of 5-Chloro-7-methyl-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Chloro-7-methyl-1H-pyrrolo[3,2-b]pyridine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, we address common challenges encountered during the synthesis, providing in-depth explanations and practical solutions in a question-and-answer format. Our aim is to equip you with the knowledge to troubleshoot and optimize your synthetic protocols effectively.

Introduction to the Synthesis

The synthesis of this compound, a substituted 6-azaindole, can be approached through several synthetic strategies. A common and logical route involves the initial construction of the 7-methyl-1H-pyrrolo[3,2-b]pyridine core, followed by a regioselective chlorination at the C5 position. This guide will focus on troubleshooting this two-stage approach, which offers a balance of accessibility of starting materials and control over the final product's constitution.

Part 1: Synthesis of 7-methyl-1H-pyrrolo[3,2-b]pyridine Intermediate

A plausible and frequently utilized method for the synthesis of the 7-methyl-1H-pyrrolo[3,2-b]pyridine core is a modification of the Fischer indole synthesis or a related cyclization strategy starting from a suitably substituted pyridine precursor.

Visualizing the Workflow: Synthesis of the Pyrrolopyridine Core

cluster_0 Stage 1: Pyrrolopyridine Core Synthesis Start 2-Amino-3-picoline Step1 Reaction with α-halo-ketone Start->Step1 e.g., Chloroacetone Intermediate1 Pyridyl-imine Intermediate Step1->Intermediate1 Step2 Acid-catalyzed Cyclization Intermediate1->Step2 e.g., PPA, H2SO4 Product1 7-methyl-1H-pyrrolo[3,2-b]pyridine Step2->Product1

Caption: A generalized workflow for the synthesis of the 7-methyl-1H-pyrrolo[3,2-b]pyridine core.

Frequently Asked Questions (FAQs) - Stage 1

Question 1: My cyclization reaction to form the 7-methyl-1H-pyrrolo[3,2-b]pyridine is resulting in a very low yield or failing completely. What are the likely causes and how can I improve it?

Answer:

This is a common issue when constructing the 7-azaindole scaffold. The electron-deficient nature of the pyridine ring can disfavor the key electrophilic cyclization step inherent in reactions like the Fischer indole synthesis.[1]

Common Causes and Solutions:

  • Insufficiently Strong Acid Catalyst: Standard Brønsted acids may not be potent enough to promote the cyclization of the intermediate pyridyl-imine or hydrazone.

    • Solution: Employ stronger acid catalysts such as polyphosphoric acid (PPA) or Eaton's reagent. These reagents act as both a catalyst and a dehydrating agent, driving the reaction towards the cyclized product. A temperature increase may also be necessary, but should be monitored carefully to avoid charring.

  • Unfavorable Electronic Effects: The electron-withdrawing nature of the pyridine nitrogen deactivates the ring towards electrophilic attack.

    • Solution: While you cannot change the inherent electronics of the pyridine ring, optimizing the reaction conditions becomes crucial. Ensure your starting materials are pure and the reaction is conducted under strictly anhydrous conditions, as water can quench the acid catalyst and hydrolyze intermediates.

  • Substrate-Specific Issues: The nature of the α-halo-ketone used can influence the reaction's success. Steric hindrance or competing side reactions can be a factor.

    • Solution: If using chloroacetone, for instance, ensure its purity. Consider using a more reactive α-bromo-ketone, though this may also increase the rate of side reactions.

Question 2: I am observing the formation of multiple products in my cyclization reaction, making purification difficult. What are these byproducts and how can I minimize them?

Answer:

The formation of multiple products often points to a lack of regioselectivity or competing reaction pathways.

Potential Byproducts and Mitigation Strategies:

  • Isomeric Pyrrolopyridines: Depending on the starting materials and reaction conditions, cyclization could potentially occur at different positions on the pyridine ring, although for 2-amino-3-picoline, cyclization to form the pyrrolo[3,2-b]pyridine is generally favored.

    • Solution: Careful control of reaction temperature and the choice of acid catalyst can enhance regioselectivity. Analyzing the crude product by ¹H NMR and comparing it to literature data for known isomers can help identify the byproducts.

  • Polymerization/Charring: The harsh acidic and high-temperature conditions can lead to the degradation of starting materials and products, resulting in a complex mixture of polymeric materials.

    • Solution: Gradually increase the reaction temperature and monitor the reaction progress closely by TLC or LC-MS. Once the starting material is consumed, work up the reaction promptly. Using a milder, yet effective, acid catalyst can also help.

Part 2: Chlorination of 7-methyl-1H-pyrrolo[3,2-b]pyridine

The second stage of the synthesis involves the regioselective chlorination of the 7-methyl-1H-pyrrolo[3,2-b]pyridine intermediate to yield the final product. The C5 position is the target for chlorination.

Visualizing the Workflow: Regioselective Chlorination

cluster_1 Stage 2: Regioselective Chlorination Start2 7-methyl-1H-pyrrolo [3,2-b]pyridine Step3 Chlorination Start2->Step3 e.g., NCS, SO2Cl2 Product2 5-Chloro-7-methyl-1H-pyrrolo [3,2-b]pyridine Step3->Product2 Desired Product Side_Product Other Chloro-isomers Step3->Side_Product Potential Byproduct

Caption: Workflow for the chlorination of the 7-methyl-1H-pyrrolo[3,2-b]pyridine intermediate.

Frequently Asked Questions (FAQs) - Stage 2

Question 3: My chlorination reaction is not selective and I am getting a mixture of mono-chlorinated isomers. How can I improve the regioselectivity for the C5 position?

Answer:

Achieving high regioselectivity in the direct halogenation of 7-azaindoles can be challenging. The electron-rich pyrrole ring can be halogenated at C3, while the pyridine ring can also undergo substitution.

Factors Influencing Regioselectivity and Solutions:

  • Choice of Chlorinating Agent: The reactivity and steric bulk of the chlorinating agent play a significant role.

    • Solution: N-chlorosuccinimide (NCS) is often a good choice for achieving controlled chlorination. It is a milder electrophilic chlorinating agent compared to sulfuryl chloride (SO₂Cl₂) or chlorine gas. The reaction can be run in a polar aprotic solvent like DMF or acetonitrile at room temperature or with gentle heating.

  • Reaction Conditions: Temperature and solvent can influence the position of chlorination.

    • Solution: Start the reaction at a low temperature (e.g., 0 °C) and slowly warm to room temperature. This can help to favor the thermodynamically more stable product. The choice of solvent can also modulate the reactivity of the chlorinating agent.

  • Protecting Groups: In some cases, protecting the pyrrole nitrogen can direct the halogenation to the pyridine ring.

    • Solution: Consider protecting the N1 position with a suitable protecting group, such as a tosyl or a silyl group, prior to chlorination. However, this adds extra steps to the synthesis (protection and deprotection) and the protecting group itself can influence the regioselectivity.

Question 4: I am observing the formation of di-chlorinated byproducts. How can I prevent over-halogenation?

Answer:

Over-halogenation occurs when the mono-chlorinated product is as reactive, or more reactive, than the starting material towards the chlorinating agent.

Strategies to Minimize Di-chlorination:

  • Stoichiometry Control: Carefully control the stoichiometry of the chlorinating agent.

    • Solution: Use only a slight excess (e.g., 1.05-1.1 equivalents) of the chlorinating agent. Adding the agent portion-wise or as a solution over a period of time can help to maintain a low concentration of the reagent in the reaction mixture, thus reducing the likelihood of a second chlorination event.

  • Monitoring the Reaction: Closely follow the progress of the reaction.

    • Solution: Monitor the reaction by TLC or LC-MS. Once the starting material has been consumed and the desired mono-chlorinated product is the major component, quench the reaction immediately.

Part 3: Purification and Characterization

Question 5: I am having difficulty purifying the final product, this compound, from the reaction mixture. What are the recommended purification methods?

Answer:

Purification of halogenated N-heterocycles can sometimes be challenging due to their polarity and potential for interaction with silica gel.

Purification Techniques:

  • Column Chromatography: This is the most common method for purifying compounds of this type.

    • Protocol: Use silica gel as the stationary phase. A gradient elution system of ethyl acetate in hexanes or dichloromethane in methanol is often effective. The polarity of the eluent can be fine-tuned based on the TLC analysis of the crude product. It is advisable to use a relatively non-polar solvent system to start, as the product is likely to be of moderate polarity.

  • Crystallization: If the product is a solid and the impurities have different solubility profiles, crystallization can be a highly effective purification method.

    • Protocol: Attempt to recrystallize the crude product from a suitable solvent or solvent mixture. Common solvents for recrystallization include ethanol, methanol, ethyl acetate, or mixtures with hexanes.

  • Acid-Base Extraction: Since the product has a basic pyridine nitrogen, an acid-base workup can be used to remove non-basic impurities.

    • Protocol: Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous acid (e.g., 1M HCl). The product will move to the aqueous layer. The aqueous layer can then be basified (e.g., with NaHCO₃ or NaOH) and the product extracted back into an organic solvent. This method is particularly useful for removing non-polar, non-basic impurities.

Question 6: What are the expected spectroscopic data (¹H NMR) for this compound to confirm its identity and purity?

Answer:

Predicted ¹H NMR Data (in CDCl₃ or DMSO-d₆):

Proton Approximate Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz) Notes
NH (Pyrrole)10.0 - 12.0Broad singlet-The chemical shift is solvent-dependent and the peak may be broad.
H67.0 - 7.5Singlet or narrow doublet~1-2 HzThis proton is on the pyridine ring, adjacent to the chlorine.
H2 (Pyrrole)7.3 - 7.8Doublet of doublets or triplet~2-3 HzCoupled to H3 and NH.
H3 (Pyrrole)6.5 - 7.0Doublet of doublets or triplet~2-3 HzCoupled to H2 and NH.
CH₃2.4 - 2.7Singlet-Methyl group on the pyridine ring.

Note: These are estimated values. The actual spectrum should be compared with the spectra of the starting materials and any isolated byproducts to confirm the structure. 2D NMR techniques (COSY, HSQC, HMBC) can be invaluable for unambiguous structure elucidation. The molecular weight of the product is 166.61 g/mol .[2]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 7-methyl-1H-pyrrolo[3,2-b]pyridine
  • To a stirred solution of 2-amino-3-picoline (1.0 eq) in a suitable solvent (e.g., ethanol), add chloroacetone (1.1 eq).

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • To the crude intermediate, add polyphosphoric acid (PPA) (10-20 times the weight of the starting amine).

  • Heat the mixture with stirring to 120-150 °C for several hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the acidic solution with a strong base (e.g., NaOH pellets or concentrated NH₄OH) while cooling in an ice bath.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for the Chlorination of 7-methyl-1H-pyrrolo[3,2-b]pyridine
  • Dissolve 7-methyl-1H-pyrrolo[3,2-b]pyridine (1.0 eq) in an anhydrous polar aprotic solvent (e.g., DMF or acetonitrile) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add N-chlorosuccinimide (NCS) (1.05-1.1 eq) portion-wise over 15-30 minutes.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, pour the mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

References

Overcoming poor solubility of 5-Chloro-7-methyl-1H-pyrrolo[3,2-B]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5-Chloro-7-methyl-1H-pyrrolo[3,2-B]pyridine (CAS No. 357263-43-5). This document is designed for researchers, chemists, and drug development professionals who are encountering solubility challenges with this compound. As a nitrogen-containing heterocyclic molecule, its physicochemical properties present both challenges and opportunities for achieving desired concentrations in aqueous and organic media. This guide provides a series of troubleshooting steps and frequently asked questions (FAQs) to systematically address and overcome poor solubility.

Troubleshooting Workflow: A Guided Approach

Before diving into specific techniques, it's crucial to approach the problem systematically. The following workflow provides a logical decision-making process for tackling the solubility issues of this compound.

G cluster_0 cluster_1 Primary Strategies cluster_2 Advanced Strategies cluster_3 start Start: Compound Received char Q1: Characterize Physicochemical Properties start->char baseline Q2: Determine Baseline Kinetic Solubility char->baseline ph_mod Q3 & Q4: pH Modification (Salt Formation) baseline->ph_mod Initial solubility < target cosolvent Q5 & Q6: Co-solvency ph_mod->cosolvent Insufficient solubility or pH incompatible with assay verification Q10: Verify True Solution vs. Colloidal Suspension ph_mod->verification Solubility Goal Met surfactant Q7 & Q8: Surfactants (Micellar Solubilization) cosolvent->surfactant Higher concentration needed or organic solvent incompatibility cosolvent->verification Solubility Goal Met complexation Q9: Complexation (e.g., Cyclodextrins) surfactant->complexation Surfactant interferes with assay surfactant->verification Solubility Goal Met complexation->verification Solubility Goal Met success Proceed with Experiment verification->success

Caption: Decision tree for selecting a solubilization strategy.

Frequently Asked Questions (FAQs)

Section 1: Preliminary Assessment & Characterization

Q1: What are the key physicochemical properties of this compound that influence its solubility?

A1: Understanding the molecule's structure is the first step in diagnosing solubility issues.

  • Nitrogen-Containing Heterocycle: The compound has a pyrrolopyridine core. The pyridine ring contains a basic nitrogen atom that can be protonated.[1][2] This is the most critical feature to exploit for solubility enhancement. The pKa of unsubstituted pyridine is around 5.23; while the exact pKa of this derivative may differ, it suggests the molecule will become cationic and more water-soluble in acidic conditions (pH < 5).[1]

  • Aromaticity and Planarity: The fused aromatic ring system contributes to a relatively flat, rigid structure. Such planar molecules can pack efficiently into a stable crystal lattice, which requires significant energy to break apart during dissolution.[3][4] This high lattice energy is a primary reason for poor solubility.

  • Substituents: The chloro and methyl groups are relatively non-polar and increase the molecule's lipophilicity, which generally decreases aqueous solubility.[5]

  • Hydrogen Bonding: The pyrrole nitrogen contains an N-H group that can act as a hydrogen bond donor, while the pyridine nitrogen can act as a hydrogen bond acceptor. These interactions influence how the molecule interacts with solvents.

Q2: How do I perform a baseline kinetic solubility assessment for my compound?

A2: Before attempting to improve solubility, you must quantify the starting point. A kinetic solubility assay is a high-throughput method to determine the concentration at which a compound, added from a concentrated DMSO stock, precipitates out of an aqueous buffer.[6]

Experimental Protocol: Kinetic Solubility by Shake-Flask Method

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound, for example, 10 mM in 100% Dimethyl Sulfoxide (DMSO).

  • Serial Dilution: In a 96-well plate, add your desired aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4) to each well.

  • Compound Addition: Add a small volume of the DMSO stock solution to the first well to achieve the highest desired concentration (e.g., 200 µM). Ensure the final DMSO concentration is low and consistent across all wells (typically ≤1%).

  • Incubation: Seal the plate and shake at room temperature for a defined period (e.g., 2-4 hours) to allow it to reach equilibrium.

  • Phase Separation: Centrifuge the plate to pellet any precipitated compound.

  • Analysis: Carefully transfer the supernatant to a new analysis plate. Determine the concentration of the dissolved compound using a suitable analytical method like HPLC-UV or UV-Vis spectroscopy by comparing against a standard curve prepared in the same buffer/DMSO mixture.[6][7]

  • Determination: The kinetic solubility is the highest concentration at which no precipitation is observed or the concentration measured in the supernatant of the highest concentration well.

Section 2: Primary Solubilization Strategies

Q3: My compound immediately precipitates when I dilute my DMSO stock into an aqueous buffer at neutral pH. What is the first and most effective strategy I should try?

A3: This phenomenon, often called "crashing out," is typical for poorly soluble bases. The most direct and effective initial strategy is pH modification . Given the basic pyridine nitrogen in the molecule's core, lowering the pH of the aqueous medium is the logical first step.[8][9] At a pH below the molecule's pKa, the nitrogen atom will become protonated, forming a positively charged pyridinium salt.[10] This salt form is an ionic species and will almost always have significantly higher aqueous solubility than the neutral "free base" form.[9][11]

Q4: How do I systematically use pH to enhance solubility and determine the optimal pH for my experiments?

A4: The goal is to generate a pH-solubility profile to find the pH range where your compound is most soluble.

Experimental Protocol: pH-Solubility Profiling

  • Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2, 4, 6, 7.4, 8, 10). Use buffers with appropriate buffering capacity for each range (e.g., citrate for acidic, phosphate for neutral, borate for basic).

  • Equilibration: Add an excess amount of the solid compound to a small volume of each buffer in separate vials. This "excess solid" method aims to determine the thermodynamic solubility.[7]

  • Incubation: Agitate the vials (e.g., on a rotator or shaker) at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 24-48 hours). The presence of undissolved solid should be visible in each vial.

  • Phase Separation: Filter the samples through a 0.22 µm syringe filter (ensure the filter material does not bind your compound) or centrifuge at high speed to pellet the solid.

  • Quantification: Dilute the clear filtrate/supernatant and analyze the concentration using a validated analytical method (e.g., HPLC-UV).

  • Data Plotting: Plot the measured solubility (e.g., in µg/mL or µM) against the pH of the buffer.

Data Presentation: Example pH-Solubility Profile

pHSolubility (µg/mL)Physical StateRationale
2.0>1000Clear SolutionCompound is fully protonated (cationic salt form).
4.0850Clear SolutionCompound is predominantly in its soluble salt form.
6.055Hazy/PrecipitateNearing the pKa; equilibrium shifts to the less soluble free base.
7.4<10Heavy PrecipitateCompound is primarily in its neutral, poorly soluble form.
9.0<10Heavy PrecipitateCompound remains in its neutral form.

Q5: Adjusting the pH is not compatible with my biological assay, or it didn't provide enough solubility. What is the next logical step?

A5: The next step is to modify the solvent itself by using co-solvents . A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system.[12][13] This change in polarity lowers the interfacial tension between the aqueous solution and the hydrophobic solute, thereby increasing its solubility.[14] This is a widely used and effective technique for many poorly soluble drugs.[15]

Q6: Which co-solvents are recommended for this compound, and how do I screen them?

A6: The choice of co-solvent depends on the requirements of your downstream application, especially regarding toxicity in cellular assays.

Data Presentation: Comparison of Common Co-solvents

Co-SolventTypical Starting % (v/v)ProsCons
DMSO 1-5%Excellent solubilizing power for many compounds.Can be toxic to cells at >0.5-1%; can interfere with some assays.
Ethanol 5-20%Less toxic than DMSO; commonly used in formulations.May require higher percentages; can cause protein precipitation.
Propylene Glycol (PG) 5-30%Low toxicity; frequently used in parenteral formulations.[15]Can be viscous; may not be as potent as other co-solvents.
Polyethylene Glycol 400 (PEG 400) 10-40%Very low toxicity; good solubilizer for many APIs.High viscosity; may not be suitable for all applications.

Experimental Protocol: Co-solvent Screening

  • Prepare several vials of your primary aqueous buffer (e.g., PBS, pH 7.4).

  • Add increasing percentages of a single co-solvent to each vial (e.g., 5%, 10%, 20%, 30% ethanol).

  • To each co-solvent/buffer mixture, add an excess of solid this compound.

  • Follow the same equilibration, phase separation, and quantification steps outlined in the pH-Solubility Profiling protocol (Q4).

  • Repeat for each co-solvent you wish to test. This will allow you to determine which co-solvent provides the best solubility enhancement at the lowest, most tolerable concentration for your experiment.

Section 3: Advanced Solubilization Strategies

Q7: I need to achieve a very high concentration for an in vivo study, and co-solvents are not sufficient or are limited by toxicity. What other formulation strategies can I explore?

A7: When pH and co-solvents are insufficient, you should explore more advanced, excipient-based formulation strategies. The two most common approaches are the use of surfactants and complexation agents like cyclodextrins.[8][16] These methods can often increase solubility by several orders of magnitude.[11]

Q8: How do surfactants work, and how do I select one for my formulation?

A8: Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), self-assemble into spherical structures called micelles .[8] These micelles have a hydrophobic core and a hydrophilic shell. Your poorly soluble compound will partition into the hydrophobic core, effectively being encapsulated and solubilized within the aqueous phase.[17] For biological applications, non-ionic surfactants like Polysorbate 80 (Tween 80) or Polysorbate 20 are generally preferred due to their lower toxicity profile.[18][19]

References

Technical Support Center: Purification of 5-Chloro-7-methyl-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5-Chloro-7-methyl-1H-pyrrolo[3,2-b]pyridine (CAS No. 357263-43-5), a key heterocyclic building block in medicinal chemistry and drug development.[1][2] This document provides in-depth troubleshooting advice and detailed protocols to assist researchers in overcoming common purification challenges, ensuring the high purity required for downstream applications.

Section 1: Understanding the Landscape of Impurities

Effective purification begins with understanding the potential impurities. These can arise from unreacted starting materials, side reactions, or degradation. For pyrrolo[3,2-b]pyridine derivatives, common impurities may include regioisomers, precursors from the synthetic route, and solvent adducts. Given that many synthetic routes to similar azaindole scaffolds involve multi-step processes including cyclization and chlorination, a diverse impurity profile is possible.[3]

A crucial first step is a thorough analysis of the crude product. Techniques such as Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable for identifying the number and nature of impurities before selecting a purification strategy.

Section 2: Troubleshooting & Frequently Asked Questions (FAQs)

This section addresses specific issues encountered during the purification of this compound in a practical question-and-answer format.

Q1: My crude product shows multiple spots on TLC with very close Rf values. How should I approach column chromatography?

Answer: This is a common challenge indicating that the impurities have similar polarities to your target compound. A standard isocratic (single solvent mixture) elution is unlikely to provide adequate separation.

Causality & Strategy: The key is to enhance the differential migration of the components on the stationary phase.

  • Solvent System Optimization: Systematically screen solvent systems using TLC. A good starting point for pyrrolopyridine derivatives is a mixture of a non-polar solvent like hexanes or heptane with a more polar solvent like ethyl acetate or dichloromethane.[4][5] Test a range of ratios (e.g., 9:1, 4:1, 2:1 Hexanes:EtOAc). The ideal system will show good separation between the product spot and impurities, with the product having an Rf value between 0.2 and 0.4.

  • Employ Gradient Elution: A shallow solvent gradient during flash column chromatography is highly effective. Start with a low polarity mobile phase (e.g., 5% ethyl acetate in hexanes) and gradually increase the polarity. This will hold the more polar compounds at the top of the column longer while allowing less polar impurities to elute first, sharpening the separation window for your target compound.

  • Consider Alternative Stationary Phases: If silica gel fails to provide separation, the acidic nature of silica might be an issue.[4] Consider using a different stationary phase like neutral or basic alumina, or even a reversed-phase (C18) column if the impurities are significantly more non-polar than the product.

Q2: After column chromatography, my NMR spectrum still shows residual starting material. What went wrong?

Answer: This suggests that the starting material and product co-eluted. This can happen if the polarity difference is minimal or if the column was overloaded.

Troubleshooting Steps:

  • Re-evaluate TLC Conditions: Ensure your TLC solvent system can actually resolve the starting material from the product. If they are inseparable on TLC, they will not separate on a silica column using the same eluent.

  • Reduce Sample Load: Overloading the column is a frequent cause of poor separation. As a rule of thumb, the amount of crude material should be about 1-5% of the mass of the silica gel.

  • Perform a Pre-Purification Wash: Before chromatography, consider an aqueous workup. If the starting material has acidic or basic properties that the product lacks, an acid-base wash can selectively remove it. For instance, washing the crude material (dissolved in an organic solvent like ethyl acetate) with a dilute acid or base solution can remove basic or acidic impurities, respectively.[5]

Q3: My product appears as streaks or "tails" on the TLC plate and during column chromatography. How can I fix this?

Answer: Streaking is often caused by interactions between the compound and the stationary phase, or by solubility issues. Pyrrolopyridines, being nitrogen-containing heterocycles, can interact strongly with the acidic silanol groups on silica gel.[4]

Solutions:

  • Add a Modifier to the Eluent: Adding a small amount of a basic modifier, like triethylamine (~0.1-1%), to the mobile phase can neutralize the acidic sites on the silica gel.[4] This prevents strong ionic interactions and results in sharper, more symmetrical peaks.

  • Use Deactivated Silica: The silica gel can be pre-treated by slurrying it in the mobile phase containing triethylamine before packing the column.

  • Check Solubility: Ensure your compound is fully dissolved in the solvent used to load it onto the column. Use the minimum amount of the strongest solvent in which your compound is soluble to ensure a tight application band.

Q4: I'm considering recrystallization. What is a good starting point for solvent selection?

Answer: Recrystallization is an excellent technique for removing small amounts of impurities, especially if the crude product is already of moderate purity (>90%). The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot.

Methodology for Solvent Screening:

  • Place a small amount of your crude product (10-20 mg) in a test tube.

  • Add a small volume of a test solvent (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, or mixtures like ethanol/water) dropwise at room temperature until the solid just dissolves. If it dissolves easily at room temperature, the solvent is not suitable.

  • If it is insoluble at room temperature, heat the mixture gently. If the solid dissolves completely upon heating, this is a promising candidate solvent.

  • Allow the solution to cool slowly to room temperature, then in an ice bath. Abundant crystal formation indicates a good solvent.

A common and effective technique is to use a binary solvent system. Dissolve the compound in a small amount of a "good" solvent (in which it is very soluble) at an elevated temperature, and then slowly add a "poor" solvent (in which it is insoluble) until the solution becomes turbid. Gentle heating to clarify the solution followed by slow cooling should yield high-purity crystals.

Section 3: Experimental Protocols & Data

Protocol 1: Flash Column Chromatography on Silica Gel

This protocol provides a general framework. The specific solvent system must be optimized via TLC as described in the FAQs.

  • Preparation: Dry the crude this compound under vacuum. Prepare the chosen eluent (e.g., 33:67 ethyl acetate/hexane, v/v).[5]

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent. Pour the slurry into the column and allow it to pack under gentle pressure, ensuring a flat, stable bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, perform a "dry load" by adsorbing the dissolved crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column bed.

  • Elution: Begin elution with the low-polarity mobile phase. If using a gradient, gradually increase the percentage of the more polar solvent.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions, and remove the solvent under reduced pressure to yield the purified product.

Table 1: Example Solvent Systems for Chromatography of Pyrrolopyridine Analogs
Stationary PhaseMobile Phase System (v/v)Application Note
Silica GelEthyl Acetate / Hexanes (Gradient)A standard choice for many nitrogen heterocycles. A gradient from 10% to 50% EtOAc is a good starting point.[4]
Silica GelDichloromethane / Methanol (Gradient)Useful for more polar analogs. A gradient from 1% to 10% MeOH can be effective.[6]
Alumina (Neutral)Ethyl Acetate / HexanesRecommended if the compound shows degradation or significant tailing on silica gel.[4]
Silica Gel + 1% TEAEthyl Acetate / HexanesUse this modifier to suppress tailing and improve peak shape for basic compounds.[4]
Visualization of the Purification Workflow

The following diagram illustrates a logical decision-making process for purifying the target compound.

PurificationWorkflow Purification Decision Workflow cluster_0 Phase 1: Analysis cluster_1 Phase 2: Strategy Selection cluster_2 Phase 3: Execution & Validation Crude Crude Product This compound Analysis Purity Assessment (TLC, LC-MS, NMR) Crude->Analysis Decision Purity >90% & Crystalline? Analysis->Decision Recrystallization Recrystallization Decision->Recrystallization  Yes Chromatography Column Chromatography Decision->Chromatography  No / Complex Mixture Final_Analysis Final Purity Check (NMR, LC-MS, MP) Recrystallization->Final_Analysis Chromatography->Final_Analysis Final_Product Pure Product (>98%) Final_Analysis->Final_Product

Caption: Decision workflow for purifying the target compound.

Visualization of Impurity Sources

This diagram outlines potential sources of impurities during a typical synthetic process.

ImpuritySources Potential Impurity Generation Pathways StartMat Starting Materials (e.g., substituted pyridines) Reaction Core Synthesis (Cyclization, etc.) StartMat->Reaction Impurity1 Unreacted Starting Material StartMat->Impurity1 carry-over CrudeProduct Crude 5-Chloro-7-methyl-1H- pyrrolo[3,2-b]pyridine Reaction->CrudeProduct Impurity2 Reaction By-products (e.g., regioisomers) Reaction->Impurity2 side-reaction Impurity3 Degradation Products CrudeProduct->Impurity3 instability

Caption: Origins of common impurities in synthesis.

Section 4: References

  • BenchChem. (2025). Technical Support Center: Purification of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile. BenchChem. Available at: 4

  • LookChem. (n.d.). How to prepare and apply 4-chloro-1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid? LookChem. Available at: 6

  • ChemicalBook. (n.d.). This compound, 98% Purity. ChemicalBook. Available at: 7

  • ChemicalBook. (n.d.). 5-Chloro-7-methyl-3-nitro-1H-pyrrolo[3,2-b]pyridine. ChemicalBook. Available at: 8

  • Andersen, H. D., et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 25(23), 5733. Available at: --INVALID-LINK--

  • ChemicalBook. (n.d.). 5-CHLORO-1H-PYRROLO[3,2-B] PYRIDINE synthesis. ChemicalBook. Available at: 5

  • Sigma-Aldrich. (n.d.). 5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine. Sigma-Aldrich. Available at: --INVALID-LINK--

  • Google Patents. (2017). CN106279156A - A kind of synthetic method of 5 chlorine 7 azaindoles. Google Patents. Available at: --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). 5-Chloro-1H-pyrrolo[3,2-b]pyridine. Sigma-Aldrich. Available at: --INVALID-LINK--

  • Padilla-Bernal, G., et al. (2023). Multi-Component Synthesis of New Fluorinated-Pyrrolo[3,4-b]pyridin-5-ones Containing the 4-Amino-7-chloroquinoline Moiety and In Vitro–In Silico Studies Against Human SARS-CoV-2. International Journal of Molecular Sciences, 24(5), 4501. Available at: --INVALID-LINK--

  • Veselov, M. S., et al. (2020). Identification of Pyrrolo-Pyridine Derivatives as Novel Class of Antibacterials. Molecular Diversity, 24(1), 233-239. Available at: --INVALID-LINK--

  • PubChem. (n.d.). 5-Chloro-1H-pyrrolo(3,2-b)pyridine. National Center for Biotechnology Information. Available at: --INVALID-LINK--

  • ChemicalBook. (n.d.). 357263-43-5(this compound) Product Description. ChemicalBook. Available at: --INVALID-LINK--

References

Technical Support Center: Synthesis of 5-Chloro-7-methyl-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 5-Chloro-7-methyl-1H-pyrrolo[3,2-b]pyridine. This vital heterocyclic scaffold is a cornerstone in the development of novel therapeutics, particularly as a key intermediate for kinase inhibitors.[1][2] This document provides field-proven insights into alternative synthetic strategies, robust troubleshooting for common experimental hurdles, and answers to frequently encountered questions. Our goal is to empower you, our fellow researchers, to navigate the complexities of this synthesis with confidence and efficiency.

Frequently Asked Questions (FAQs)

This section addresses common issues that can arise during the synthesis of pyrrolopyridine derivatives.

Question: My reaction yield is consistently low. What are the common causes and how can I improve it? Answer: Low yields in heterocyclic synthesis are a frequent challenge and often result from a combination of factors. A systematic approach is the most effective way to troubleshoot this issue.[3] Key areas to investigate include:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentration are critical variables. Small-scale trial reactions are highly recommended to establish optimal parameters before committing large quantities of starting materials.[3]

  • Purity of Reagents and Solvents: Impurities in starting materials or solvents can act as catalyst poisons or introduce competing side reactions. Always use reagents of appropriate purity and ensure solvents are anhydrous, especially for moisture-sensitive reactions like those involving organometallics or strong bases.[3]

  • Atmospheric Contamination: Many organometallic catalysts and intermediates in heterocyclic synthesis are sensitive to oxygen and moisture. Employing proper inert atmosphere techniques, such as a nitrogen or argon blanket and degassed solvents, is crucial for reproducibility and yield.[1]

  • Inefficient Mixing: In heterogeneous reactions (e.g., those involving a solid-phase base or catalyst), inadequate stirring can lead to localized concentration gradients and poor reaction rates. Ensure the stirring is vigorous enough for the scale and viscosity of your reaction mixture.[3]

  • Product Instability: The target molecule may be degrading under the reaction or workup conditions. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can help identify if the product forms and then degrades over time.

Question: I am observing significant impurity formation. How can I identify and minimize these byproducts? Answer: Impurity profiles can offer valuable clues about the reaction pathway. Common impurities in the synthesis of substituted 7-azaindoles (the parent class of your target) include regioisomers, products of over-halogenation, or dehalogenated species.[1][4]

  • Identification: A combination of LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy is essential. Mass spectrometry can help identify the molecular weight of impurities (e.g., confirming dehalogenation or the addition of another substituent), while 1D and 2D NMR (COSY, HSQC, HMBC) can elucidate their exact structure.

  • Minimization Strategies:

    • Regioisomers: The formation of unwanted isomers is a common challenge, particularly during electrophilic substitution or cyclization steps. To improve regioselectivity, consider modifying the solvent, temperature, or catalyst system. The use of N-H protecting groups, such as a benzenesulfonyl or SEM group, can also effectively direct substitution patterns.

    • Dehalogenation: The chloro-substituent can be reductively cleaved, especially during subsequent palladium-catalyzed cross-coupling steps. This can be minimized by careful selection of the palladium catalyst, ligand, and reaction conditions.[1]

    • Purification: If side products are unavoidable, optimizing the purification is key. While column chromatography is common, consider crystallization as a more scalable and often more effective method for achieving high purity.[4]

Question: The final purification by column chromatography is difficult. Are there alternatives? Answer: Absolutely. Over-reliance on silica gel chromatography can lead to low recovery, especially if the product has a tendency to streak or decompose on silica. Consider these alternatives:

  • Crystallization/Recrystallization: This is the most effective method for obtaining high-purity material on a large scale. A systematic screen of solvents and solvent mixtures (e.g., ethyl acetate/hexanes, dichloromethane/methanol) is recommended. The process is operationally simple and avoids the use of large volumes of silica gel.[4]

  • Acid-Base Extraction: The pyrrolo[3,2-b]pyridine core is basic. You can often achieve significant purification by dissolving the crude material in an organic solvent, extracting it into an acidic aqueous solution (e.g., 1M HCl), washing the aqueous layer with an organic solvent to remove non-basic impurities, and then neutralizing the aqueous layer with a base (e.g., NaHCO₃, K₂CO₃) to precipitate or re-extract your purified product.

Troubleshooting Guide

This guide provides a structured approach to resolving specific experimental issues.

Problem Potential Causes Recommended Solutions
Incomplete Conversion 1. Catalyst deactivation.2. Insufficient reaction temperature or time.3. Poor quality of reagents/solvents.4. Reaction equilibrium reached.1. Use fresh catalyst and ensure an inert atmosphere if required.2. Incrementally increase temperature and monitor by TLC/LC-MS.3. Use high-purity, anhydrous reagents and solvents.[3]4. If reversible, consider removing a byproduct (e.g., water) to drive the reaction forward.
Formation of Regioisomers 1. Poor regioselectivity of the key bond-forming step (e.g., cyclization, halogenation).2. Isomerization under reaction conditions.1. Screen different catalysts, solvents, and temperatures. Lewis acids or Brønsted acids can influence the regiochemical outcome of cyclizations.2. Employ N-H protecting groups to block reactive sites and direct substitution.3. Analyze the reaction at earlier time points to see if the undesired isomer forms later.
Dehalogenation (Loss of Cl) 1. Reductive side reactions, often mediated by a palladium catalyst in subsequent steps.2. Unstable intermediate.1. Screen different palladium catalysts and ligands (e.g., use ligands that favor reductive elimination over other pathways).2. Reduce reaction time and temperature.3. Ensure the base used is not overly reductive.
N-H Deprotection Issues 1. Incomplete removal of the protecting group.2. Side reactions caused by deprotection reagents (e.g., SEM deprotection can release formaldehyde, leading to N-methylation or cyclization byproducts).[1]1. Screen different deprotection conditions (e.g., stronger acid/base, different solvent).2. Carefully monitor the reaction to avoid over-exposure to harsh conditions.3. Consider a different protecting group for the synthesis that is more readily cleaved under orthogonal conditions.

Alternative Synthetic Routes

While multiple pathways to the target molecule exist, they generally fall into two strategic categories: building the pyrrole ring onto a pre-existing pyridine core or constructing the pyridine ring from a pyrrole precursor.

Route 1: Pyrrole Ring Annulation onto a Pyridine Core

This is a robust and widely used strategy for azaindole synthesis. The approach involves the formation of the C4-C5 and C7a-N1 bonds of the pyrrole ring, starting from a suitably substituted pyridine. A plausible pathway begins with 2-amino-5-methylpyridine.

Conceptual Workflow:

  • Nitration: Regioselective introduction of a nitro group at the C3 position of the pyridine ring.

  • Chlorination: Introduction of the chloro group at the C6 position (which becomes the C5 position in the final product).

  • Reduction: Conversion of the nitro group to an amine, creating the vicinal diamine precursor.

  • Cyclization (e.g., Bartoli-type): Formation of the pyrrole ring. This step is often the most challenging and may require optimization. A modern alternative involves palladium-catalyzed cyclization.

Diagram: Route 1 Workflow

Route_1 Start 2-Amino-5-methylpyridine Step1 Nitration (HNO3/H2SO4) Start->Step1 Inter1 3-Nitro-5-methylpyridin-2-amine Step1->Inter1 Step2 Chlorination (e.g., NCS) Inter1->Step2 Inter2 6-Chloro-3-nitro-5-methylpyridin-2-amine Step2->Inter2 Step3 Reduction (e.g., Fe/AcOH or H2, Pd/C) Inter2->Step3 Inter3 6-Chloro-5-methylpyridine-2,3-diamine Step3->Inter3 Step4 Pyrrole Ring Formation (e.g., with a glyoxal equivalent) Inter3->Step4 End This compound Step4->End

Caption: Key steps for Route 1, building the pyrrole ring.

Experimental Protocol (Illustrative)

  • Step 1: Synthesis of 6-Chloro-3-nitro-5-methylpyridin-2-amine

    • To a cooled (0 °C) solution of 2-amino-5-methylpyridine in concentrated H₂SO₄, add KNO₃ portion-wise, maintaining the internal temperature below 10 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor by TLC for consumption of starting material.

    • Pour the reaction mixture carefully onto crushed ice and neutralize with a concentrated aqueous base (e.g., NaOH or NH₄OH) to precipitate the nitrated product.

    • Filter the solid, wash with water, and dry.

    • Dissolve the resulting 3-nitro-5-methylpyridin-2-amine in a chlorinated solvent (e.g., DMF or CHCl₃) and add N-chlorosuccinimide (NCS). Heat the reaction to 50-60 °C until the reaction is complete by TLC.

    • Work up by washing with aqueous bisulfite solution and water. The crude product can be purified by crystallization or chromatography.

    • Scientist's Note: The order of nitration and chlorination is critical for regiocontrol. Chlorinating first can deactivate the ring or direct nitration to a different position.

  • Step 2: Synthesis of this compound

    • Suspend 6-Chloro-3-nitro-5-methylpyridin-2-amine in acetic acid or ethanol. Add iron powder or perform catalytic hydrogenation (H₂, Pd/C).

    • Heat the mixture (if using iron) to reflux for 2-4 hours. The reduction is typically rapid and can be monitored by a color change from yellow to brown/black.

    • Filter the reaction mixture hot (if using iron, filter through Celite to remove solids) and concentrate the filtrate to obtain the crude diamine.

    • Immediately dissolve the crude diamine in a suitable solvent (e.g., ethanol). Add an α-halo-ketone or a glyoxal equivalent (e.g., chloroacetaldehyde).

    • Heat the mixture to reflux. The cyclization forms the pyrrole ring.

    • After completion, neutralize the reaction, extract with an organic solvent (e.g., ethyl acetate), and purify the final product by column chromatography or crystallization.

Route 2: Pyridine Ring Construction from a Pyrrole Precursor

This approach begins with a pre-formed, substituted pyrrole and builds the pyridine ring onto it. This can be advantageous if the required pyrrole starting material is readily available.

Conceptual Workflow:

  • Pyrrole Synthesis: Prepare a 2-acetyl-4-methyl-1H-pyrrole. This can be achieved through various established pyrrole syntheses.

  • Formylation: Introduce a formyl group adjacent to the acetyl group, creating a key dicarbonyl precursor.

  • Condensation/Cyclization: React the dicarbonyl intermediate with an ammonia source (or equivalent) to form the pyridine ring.

  • Chlorination: Introduce the chloro group onto the newly formed hydroxypyridine tautomer using a standard chlorinating agent like POCl₃.

Diagram: Route 2 Workflow

Route_2 Start Substituted Pyrrole (e.g., 2-acetyl-4-methyl-1H-pyrrole) Step1 Formylation (Vilsmeier-Haack) Start->Step1 Inter1 Dicarbonyl Pyrrole Intermediate Step1->Inter1 Step2 Condensation/ Cyclization (with NH4OAc) Inter1->Step2 Inter2 7-Methyl-1H-pyrrolo[3,2-b]pyridin-5-ol Step2->Inter2 Step3 Chlorination (POCl3) Inter2->Step3 End This compound Step3->End

Caption: Key steps for Route 2, building the pyridine ring.

Experimental Protocol (Illustrative)

  • Step 1: Synthesis of 7-Methyl-1H-pyrrolo[3,2-b]pyridin-5-ol

    • Synthesize or procure 2-acetyl-4-methyl-1H-pyrrole. Protect the pyrrole nitrogen (e.g., with a tosyl group) if necessary to prevent side reactions.

    • Perform a Vilsmeier-Haack reaction by treating the pyrrole with a pre-formed Vilsmeier reagent (from POCl₃ and DMF) at low temperature to introduce a formyl group at the C3 position.

    • Hydrolyze the resulting iminium salt with aqueous base to yield the 2-acetyl-3-formyl-4-methyl-1H-pyrrole.

    • Heat the dicarbonyl intermediate with ammonium acetate in acetic acid. This condensation reaction will form the pyridine ring.

    • Upon completion, pour the reaction into water to precipitate the product, which exists as the hydroxypyridine tautomer. Filter and dry the solid.

    • Scientist's Note: The Vilsmeier-Haack reaction conditions must be carefully controlled to avoid di-formylation or reaction at other positions. The choice of N-H protecting group can influence the regioselectivity.

  • Step 2: Synthesis of this compound

    • Carefully heat a mixture of 7-Methyl-1H-pyrrolo[3,2-b]pyridin-5-ol and phosphorus oxychloride (POCl₃), either neat or in a high-boiling solvent.

    • Maintain the reaction at reflux for 2-5 hours, monitoring by TLC.

    • After completion, cool the reaction mixture and carefully quench it by pouring it onto a mixture of ice and a neutralizing base (e.g., NaHCO₃ or NH₄OH). This step is highly exothermic and must be done with caution in a well-ventilated fume hood.

    • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sulfate (Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or crystallization to yield the final target molecule.

Summary of Synthetic Strategies

Route Key Reaction Type Starting Material Complexity Potential Advantages Common Challenges
Route 1 Electrophilic Aromatic Substitution & Reductive CyclizationLow (Commercially available aminopyridines)Convergent; well-established transformations for azaindoles.Regiocontrol during nitration/chlorination can be difficult; diamine intermediate can be unstable.[4]
Route 2 Pyrrole Functionalization & Condensation/AromatizationModerate (Requires synthesis of a substituted pyrrole)Avoids handling potentially unstable diamines; good control over pyrrole substitution.Pyrrole starting materials may not be readily available; Vilsmeier-Haack can have regioselectivity issues.

References

Validation & Comparative

A Comparative Guide to Pyrrolopyridine-Based Kinase Inhibitors: Benchmarking Against Established Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

This guide provides an in-depth comparison of kinase inhibitors centered around the pyrrolopyridine scaffold, a privileged structural motif in medicinal chemistry. While the specific compound 5-Chloro-7-methyl-1H-pyrrolo[3,2-b]pyridine serves as a key synthetic intermediate for this class of molecules, this guide will focus on the broader family of pyrrolopyridine derivatives that have been developed as potent and selective kinase inhibitors. We will objectively compare their performance with established, clinically relevant kinase inhibitors, supported by experimental data and detailed protocols to empower your research and development efforts.

The Pyrrolopyridine Scaffold: A Versatile Core for Kinase Inhibition

The pyrrolopyridine core, an isostere of purines, is a highly versatile scaffold for the design of kinase inhibitors. Its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket makes it an ideal starting point for developing potent and selective inhibitors against a range of kinase targets. This guide will explore derivatives of the pyrrolopyridine scaffold targeting key kinases implicated in cancer and inflammatory diseases, including Fibroblast Growth Factor Receptors (FGFR), FMS-like Tyrosine Kinase 3 (FLT3), Janus Kinases (JAK), and Cyclin-Dependent Kinases (CDK).

Comparative Analysis of Pyrrolopyridine-Based Kinase Inhibitors

The following sections provide a comparative analysis of representative pyrrolopyridine-based inhibitors against different kinase families.

Pyrrolo[2,3-b]pyridine Derivatives as FGFR Inhibitors

Abnormal activation of the FGFR signaling pathway is a key driver in various cancers. A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent FGFR inhibitors.[1]

Table 1: In Vitro Inhibitory Activity of a Pyrrolo[2,3-b]pyridine Derivative (Compound 4h) Against FGFR Family Kinases [1]

Kinase TargetIC50 (nM)
FGFR17
FGFR29
FGFR325
FGFR4712

Data sourced from a study on 1H-pyrrolo[2,3-b]pyridine derivatives as FGFR inhibitors.[1]

Compound 4h demonstrates potent, single-digit nanomolar inhibition against FGFR1 and FGFR2, with slightly reduced but still potent activity against FGFR3.[1] The significantly higher IC50 value against FGFR4 suggests a degree of selectivity within the FGFR family.[1]

Pyrrolo[3,2-c]pyridine Derivatives as FMS Kinase Inhibitors

FMS kinase (CSF-1R) is a crucial regulator of macrophage function and is implicated in inflammatory diseases and cancer.[2] A series of pyrrolo[3,2-c]pyridine derivatives have shown potent inhibitory effects against FMS kinase.[2]

Table 2: In Vitro Inhibitory Activity of a Pyrrolo[3,2-c]pyridine Derivative (Compound 1r) Against FMS Kinase [2]

Kinase TargetIC50 (nM)
FMS30

Data from a study on pyrrolo[3,2-c]pyridine derivatives as FMS kinase inhibitors.[2]

Compound 1r exhibits potent FMS kinase inhibition with an IC50 of 30 nM.[2] Further studies in this series demonstrated selectivity for FMS over a panel of other kinases.[2]

Comparison with Clinically Relevant Kinase Inhibitors

To provide a broader context, the following tables compare the pyrrolopyridine-based inhibitors with established drugs targeting the same kinases.

FGFR Inhibitors: Pyrrolopyridine Derivative vs. Erdafitinib

Erdafitinib is an FDA-approved pan-FGFR inhibitor.

Table 3: Comparative Potency of a Pyrrolopyridine-Based FGFR Inhibitor and Erdafitinib

CompoundFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)
Compound 4h7925712
Erdafitinib1.22.54.6159

Compound 4h data from[1]. Erdafitinib data is representative of its known potent, pan-FGFR activity.

FMS Kinase Inhibitors: Pyrrolopyridine Derivative vs. Pexidartinib

Pexidartinib is an FDA-approved inhibitor of CSF1R (FMS), KIT, and FLT3.[3][4]

Table 4: Comparative Potency of a Pyrrolopyridine-Based FMS Inhibitor and Pexidartinib

CompoundFMS (CSF1R) IC50 (nM)KIT IC50 (nM)FLT3 IC50 (nM)
Compound 1r30Not ReportedNot Reported
Pexidartinib17120160

Compound 1r data from[2]. Pexidartinib data from[3].

JAK Inhibitors: Pyrrolopyridine-based Ruxolitinib

Ruxolitinib, a pyrrolo[2,3-d]pyrimidine derivative, is a potent and selective JAK1/2 inhibitor.[5][6][7]

Table 5: Kinase Selectivity Profile of Ruxolitinib [5][6][8]

Kinase TargetIC50 (nM)
JAK13.3
JAK22.8
TYK219
JAK3428

Data sourced from multiple studies on Ruxolitinib's biological activity.[5][6][8]

Ruxolitinib demonstrates high potency against JAK1 and JAK2, with approximately 6-fold selectivity over TYK2 and over 130-fold selectivity against JAK3.[5][6]

CDK Inhibitors: Comparison with Seliciclib (Roscovitine)

Seliciclib (Roscovitine) is a purine-based CDK inhibitor that has undergone clinical investigation.[9][10][11][12]

Table 6: Kinase Selectivity Profile of Seliciclib (Roscovitine) [12]

Kinase TargetIC50 (µM)
CDK2/Cyclin A0.7
CDK2/Cyclin E0.7
CDK5/p350.2
CDK7/Cyclin H-
CDK9/Cyclin T-
CDK4/Cyclin D1>100
CDK6/Cyclin D3>100

Data from a review of Seliciclib's discovery and development.[12]

Seliciclib is a broad-spectrum inhibitor of several CDKs but shows poor activity against CDK4 and CDK6.[9][12]

Signaling Pathways and Mechanisms of Action

The following diagram illustrates a generalized signaling pathway for a receptor tyrosine kinase (RTK) and how ATP-competitive inhibitors, such as those based on the pyrrolopyridine scaffold, exert their effects.

RTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand Ligand RTK Receptor Tyrosine Kinase Ligand->RTK Binding Dimerization Dimerization Autophosphorylation Autophosphorylation Dimerization->Autophosphorylation Dimerization & Autophosphorylation ADP ADP Autophosphorylation->ADP Downstream Signaling Downstream Signaling Autophosphorylation->Downstream Signaling Activation ATP ATP ATP->Autophosphorylation Cellular Response Cellular Response Downstream Signaling->Cellular Response Proliferation, Survival, etc. Inhibitor Pyrrolopyridine Inhibitor Inhibitor->Autophosphorylation Blocks ATP Binding Kinase_Inhibitor_Workflow cluster_discovery Discovery & Screening cluster_characterization In Vitro Characterization cluster_cellular Cellular & In Vivo Validation HTS High-Throughput Screening (e.g., TR-FRET) Hit_Identification Hit Identification HTS->Hit_Identification Biochemical_Assay Biochemical Potency (Radiometric Assay) Hit_Identification->Biochemical_Assay Selectivity_Profiling Kinase Selectivity Panel Biochemical_Assay->Selectivity_Profiling Cell_Based_Assay Cellular Activity (Western Blot) Selectivity_Profiling->Cell_Based_Assay In_Vivo_Models In Vivo Efficacy (Xenograft Models) Cell_Based_Assay->In_Vivo_Models Lead_Candidate Lead Candidate In_Vivo_Models->Lead_Candidate

References

A Comparative Analysis of the Predicted Biological Activity of 5-Chloro-7-methyl-1H-pyrrolo[3,2-b]pyridine and its Bromo-Analog

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Understanding Halogen-Driven Bioactivity in Pyrrolopyridines

In the landscape of medicinal chemistry, the pyrrolo[3,2-b]pyridine scaffold, a 6-azaindole isomer, represents a privileged heterocyclic system. Its derivatives have garnered significant attention for their diverse pharmacological activities, including kinase inhibition, anticancer, and anti-inflammatory properties. The strategic functionalization of this core structure is a key aspect of drug design, with halogenation playing a pivotal role in modulating biological activity. This guide provides an in-depth comparison of 5-Chloro-7-methyl-1H-pyrrolo[3,2-b]pyridine and its corresponding bromo-analog, 5-Bromo-7-methyl-1H-pyrrolo[3,2-b]pyridine. While direct comparative experimental data for these specific congeners is not extensively available in the public domain, this analysis will extrapolate from established structure-activity relationship (SAR) principles of halogenated heterocyclic compounds to predict their differential biological profiles.

The Pyrrolo[3,2-b]pyridine Core: A Foundation for Diverse Bioactivity

The pyrrolo[3,2-b]pyridine nucleus is a bioisostere of indole and purine, allowing its derivatives to interact with a wide array of biological targets. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a crucial interaction for binding to many enzymes, such as kinases.[1] The pyrrole moiety, with its electron-rich nature, can participate in various non-covalent interactions. The overall planarity of the fused ring system facilitates stacking interactions with aromatic residues in protein binding pockets. Modifications at various positions of this scaffold have led to the discovery of potent biological agents.[2][3]

The Halogen Effect: A Tale of Two Atoms in Drug Design

The introduction of a halogen atom into a drug candidate can profoundly influence its pharmacokinetic and pharmacodynamic properties. Chlorine and bromine, both members of the halogen group, share similarities but also possess distinct characteristics that can be exploited in drug design.

Physicochemical Properties of Chlorine vs. Bromine:

PropertyChlorine (Cl)Bromine (Br)Implication for Biological Activity
Atomic Radius (Å) 0.991.14Bromine is larger and can form more significant van der Waals interactions, potentially leading to increased binding affinity. However, its larger size might also cause steric hindrance.
Electronegativity (Pauling Scale) 3.162.96Chlorine is more electronegative, leading to a more polarized C-X bond. This can affect the molecule's dipole moment and its ability to engage in dipole-dipole interactions.
Lipophilicity (Hansch-Leo π parameter) +0.71+0.86The bromo-substituent is generally more lipophilic than the chloro-substituent. This can enhance membrane permeability and cellular uptake but may also increase metabolic susceptibility and non-specific binding.
Halogen Bonding WeakerStrongerBromine is a better halogen bond donor than chlorine. Halogen bonding is an increasingly recognized non-covalent interaction that can contribute significantly to ligand-protein binding affinity and selectivity.

Predicted Biological Activity Profile: 5-Chloro- vs. 5-Bromo-7-methyl-1H-pyrrolo[3,2-b]pyridine

Based on the principles of SAR for halogenated compounds, we can predict potential differences in the biological activities of the chloro and bromo analogs.

Kinase Inhibition:

Many pyrrolopyridine derivatives function as kinase inhibitors by competing with ATP for the binding site.[1] The halogen at the 5-position can influence binding affinity and selectivity. The larger size and greater polarizability of bromine may lead to enhanced van der Waals interactions within the hydrophobic regions of the kinase ATP binding pocket. Furthermore, the potential for stronger halogen bonding with backbone carbonyl oxygens could confer higher potency to the bromo-analog. Conversely, the higher electronegativity of chlorine might be favorable for specific electrostatic interactions in certain kinase active sites.

Antiproliferative and Cytotoxic Activity:

The antiproliferative activity of halogenated pyrrolopyrimidines has been documented, with the nature of the halogen influencing potency.[4] The increased lipophilicity of the bromo-analog could lead to better cell penetration and higher intracellular concentrations, potentially resulting in greater cytotoxicity against cancer cell lines. However, this is not a universal rule, and the specific cellular targets and mechanisms of action would be determining factors. Some studies on other pyridine derivatives have shown that the presence of halogens can sometimes lead to lower antiproliferative activity.[5]

Metabolic Stability:

The carbon-halogen bond is a potential site for metabolic transformation. The C-Br bond is generally weaker than the C-Cl bond, making the bromo-analog potentially more susceptible to metabolic dehalogenation. This could lead to a shorter in vivo half-life for the bromo compound compared to its chloro counterpart.

Experimental Protocols for Comparative Evaluation

To empirically validate these predictions, a series of in vitro and in vivo experiments would be necessary.

In Vitro Kinase Inhibition Assay

A panel of kinases relevant to diseases such as cancer would be selected.

Methodology:

  • Compound Preparation: The 5-chloro- and 5-bromo-7-methyl-1H-pyrrolo[3,2-b]pyridine analogs are dissolved in DMSO to create stock solutions.

  • Kinase Reaction: Recombinant kinase, a suitable substrate (e.g., a peptide or protein), and ATP are combined in a reaction buffer.

  • Inhibition Assessment: The test compounds are added to the kinase reaction at various concentrations. A control reaction without the inhibitor is also performed.

  • Detection: The kinase activity is measured by quantifying the amount of phosphorylated substrate. This can be done using methods such as radioisotope incorporation (³²P-ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).

  • IC50 Determination: The concentration of the compound that inhibits 50% of the kinase activity (IC50) is calculated by plotting the percentage of inhibition against the compound concentration.

Caption: Workflow for in vitro kinase inhibition assay.

Cell-Based Antiproliferative Assay

This assay determines the effect of the compounds on the proliferation of cancer cells.

Methodology:

  • Cell Culture: A panel of human cancer cell lines is cultured in appropriate media.

  • Cell Seeding: Cells are seeded into 96-well plates and allowed to attach overnight.

  • Compound Treatment: The cells are treated with serial dilutions of the chloro- and bromo-analogs for a specified period (e.g., 72 hours).

  • Viability Assessment: Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a luminescence-based assay like CellTiter-Glo®.

  • GI50 Determination: The concentration of the compound that causes 50% growth inhibition (GI50) is determined.

Antiproliferative_Assay start Seed Cancer Cells in 96-well Plates incubate1 Incubate 24h start->incubate1 treat Treat with Serial Dilutions of Chloro & Bromo Analogs incubate1->treat incubate2 Incubate 72h treat->incubate2 add_reagent Add Viability Reagent (e.g., MTT, CellTiter-Glo®) incubate2->add_reagent measure Measure Signal (Absorbance/Luminescence) add_reagent->measure calculate Calculate GI50 Values measure->calculate

Caption: Steps in a cell-based antiproliferative assay.

Conclusion

In the absence of direct head-to-head experimental data, a comparative analysis of this compound and its bromo-analog relies on well-established principles of medicinal chemistry and structure-activity relationships. The subtle yet significant differences in the physicochemical properties of chlorine and bromine are anticipated to translate into distinct biological profiles. The bromo-analog, with its larger size, greater lipophilicity, and enhanced halogen bonding capability, may exhibit higher potency in certain biological assays, particularly those driven by hydrophobic and halogen bonding interactions. However, this potential for increased activity might be offset by reduced metabolic stability. The chloro-analog, being smaller and more electronegative, could offer advantages in terms of specificity and metabolic robustness. Ultimately, only empirical testing through the types of experimental protocols outlined in this guide can definitively elucidate the comparative biological activities of these two closely related compounds, paving the way for the rational design of more effective therapeutic agents based on the versatile pyrrolo[3,2-b]pyridine scaffold.

References

A Comparative Guide to the In Vivo Efficacy of Novel Kinase Inhibitors: Evaluating 5-Chloro-7-methyl-1H-pyrrolo[3,2-b]pyridine Derivatives Against Established Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Potent and Selective Kinase Inhibitors

In the landscape of targeted cancer therapy, protein kinase inhibitors have emerged as a cornerstone of precision medicine. The pyrrolo[2,3-b]pyridine scaffold, a deaza-isostere of adenine, is a privileged structure in this domain, forming the core of numerous ATP-competitive kinase inhibitors.[1] Its inherent ability to bind to the hinge region of kinase ATP pockets makes it a fertile ground for developing novel therapeutics.[2] This guide focuses on the therapeutic potential of a specific subclass, the 5-Chloro-7-methyl-1H-pyrrolo[3,2-b]pyridine derivatives, which are recognized as key intermediates in the synthesis of kinase inhibitors for oncology.[3]

While specific in vivo efficacy data for this nascent class of compounds is emerging, a robust framework for its evaluation can be established by comparing its potential against a well-characterized, clinically successful kinase inhibitor. This guide will use Vemurafenib (PLX4032), a potent and selective inhibitor of the BRAFV600E kinase, as a benchmark. Vemurafenib has revolutionized the treatment of BRAF-mutant metastatic melanoma, providing a clear example of successful targeted therapy.[4][5]

We will delve into the mechanism of action of BRAF inhibition, present the established in vivo efficacy of Vemurafenib, and provide a comprehensive, standardized protocol for the preclinical in vivo evaluation of novel this compound derivatives.

Mechanism of Action: Targeting the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical cascade that regulates cell proliferation, differentiation, and survival.[6] In many cancers, particularly melanoma, a mutation in the BRAF gene (most commonly V600E) leads to constitutive activation of the BRAF protein kinase, resulting in uncontrolled downstream signaling through MEK and ERK, and ultimately, unchecked cell growth.[4][6][7]

Vemurafenib and other BRAF inhibitors function by selectively binding to the ATP-binding site of the mutated BRAF kinase, inhibiting its activity and shutting down the aberrant signaling cascade.[4][6] This targeted inhibition leads to cell cycle arrest and apoptosis in cancer cells harboring the BRAF mutation. The this compound scaffold is designed to mimic this ATP-competitive binding, offering a potential new avenue for targeting kinases within this or other critical pathways.

MAPK_Pathway cluster_0 cluster_1 cluster_2 GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS BRAF BRAF (V600E Mutant) RAS->BRAF MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Vemurafenib Vemurafenib / This compound Derivative (Hypothesized) Vemurafenib->BRAF

Caption: The MAPK signaling pathway and the inhibitory action of BRAF inhibitors.

Comparative In Vivo Efficacy: Vemurafenib as the Gold Standard

The preclinical in vivo efficacy of Vemurafenib is well-documented, primarily using cell line-derived xenograft (CDX) models where human melanoma cells with the BRAFV600E mutation are implanted into immunocompromised mice.[4][8] These studies are crucial for establishing proof-of-concept before advancing to clinical trials.[9]

Parameter Vemurafenib (BRAFV600E Models) This compound Derivative
Animal Model Nude mice bearing A375 or Colo829 human melanoma xenograftsTo be determined (TBD) - Nude mice with relevant kinase-driven xenografts
Dosing Regimen 20-75 mg/kg, oral (p.o.), once or twice daily[6]TBD - Dose-ranging studies required
Primary Efficacy Endpoint Tumor Growth Inhibition (TGI); Tumor RegressionTBD - Tumor Growth Inhibition (TGI); Tumor Regression
Observed Efficacy Dose-dependent tumor growth inhibition, with higher doses causing tumor regression.[6] Rapid suppression of ERK signaling observed in tumor tissue.[4]Hypothetical Goal: Achieve significant TGI, ideally demonstrating superiority or non-inferiority to Vemurafenib in a relevant model.
Toxicity Profile Generally well-tolerated in animal models at effective doses.[10] Known clinical side effects include rash and arthralgia.[10]TBD - Monitored via body weight changes, clinical observations, and terminal histopathology.
Pharmacodynamic (PD) Marker Inhibition of p-ERK in tumor tissueTBD - Inhibition of the target kinase's phosphorylation or a key downstream substrate.

Experimental Protocol: A Framework for In Vivo Efficacy Assessment

This section outlines a detailed, self-validating protocol for assessing the in vivo anti-tumor activity of a novel this compound derivative (designated "Test Article") compared to Vemurafenib (designated "Positive Control").

Causality behind Experimental Choices:

  • Animal Model: Immunocompromised mice (e.g., BALB/c nude) are selected to prevent rejection of human tumor xenografts.[8] The choice of cell line (e.g., A375 for BRAFV600E) is critical and must express the target kinase in a constitutively active or oncogenic state.

  • Dosing: Oral gavage is chosen to reflect the intended clinical route for many small molecule inhibitors. A dose-response study is essential to identify the optimal therapeutic window.

  • Endpoints: Tumor volume is the primary efficacy measure. Body weight is a key indicator of systemic toxicity.[11] Pharmacodynamic markers (like p-ERK) provide mechanistic proof that the drug is engaging its target in vivo.[4]

InVivo_Workflow cluster_groups Treatment Phase (e.g., 21 days) Start Start: Cell Culture (e.g., A375 Melanoma) Implantation Subcutaneous Implantation of Tumor Cells into Nude Mice Start->Implantation TumorGrowth Tumor Growth Monitoring (Wait until ~100-150 mm³) Implantation->TumorGrowth Randomization Randomization into Treatment Groups TumorGrowth->Randomization Vehicle Group 1: Vehicle Control Randomization->Vehicle TestLow Group 2: Test Article (Low Dose) Randomization->TestLow TestHigh Group 3: Test Article (High Dose) Randomization->TestHigh Positive Group 4: Positive Control (Vemurafenib) Randomization->Positive Monitoring Daily Monitoring: - Tumor Volume (Calipers) - Body Weight - Clinical Signs Vehicle->Monitoring TestLow->Monitoring TestHigh->Monitoring Positive->Monitoring Endpoint Study Endpoint: - Tumor Weight - Tissue Collection (Tumor, Plasma) Monitoring->Endpoint At study termination or humane endpoint Analysis Data Analysis: - TGI Calculation - Statistical Analysis - PD Marker Analysis (e.g., Western Blot) Endpoint->Analysis Finish End: Efficacy & Tolerability Report Analysis->Finish

Caption: Standard workflow for a preclinical in vivo xenograft study.

Step-by-Step Methodology
  • Cell Culture and Implantation:

    • Culture A375 (BRAFV600E) human melanoma cells under standard conditions (RPMI-1640, 10% FBS, 37°C, 5% CO2).

    • Harvest cells during the logarithmic growth phase. Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 107 cells/mL.

    • Subcutaneously inject 0.1 mL of the cell suspension (5 x 106 cells) into the right flank of 6-8 week old female BALB/c nude mice.

  • Tumor Growth and Group Randomization:

    • Monitor tumor growth using digital calipers, calculating volume with the formula: (Length x Width2) / 2.

    • Once tumors reach an average volume of 100-150 mm3, randomize mice into treatment groups (n=8-10 per group) ensuring similar mean tumor volumes across groups.

      • Group 1: Vehicle Control (e.g., 0.5% methylcellulose)

      • Group 2: Test Article (e.g., 25 mg/kg, p.o., QD)

      • Group 3: Test Article (e.g., 75 mg/kg, p.o., QD)

      • Group 4: Positive Control (Vemurafenib, 50 mg/kg, p.o., QD)

  • Treatment and Monitoring:

    • Administer treatments daily via oral gavage for a predetermined period (e.g., 21 days).

    • Measure tumor volume and body weight at least three times per week.

    • Conduct daily clinical observations for any signs of toxicity (e.g., changes in posture, activity, fur texture).

  • Endpoint and Tissue Collection:

    • Euthanize mice at the end of the study or if humane endpoints are reached (e.g., tumor volume > 2000 mm3, >20% body weight loss).

    • At necropsy, excise tumors and record their final weight.

    • Collect blood for pharmacokinetic analysis.

    • Flash-freeze a portion of the tumor for pharmacodynamic analysis (e.g., Western blot for p-ERK) and fix the remainder in formalin for histopathology.

  • Data Analysis:

    • Calculate the percent Tumor Growth Inhibition (%TGI) for each treatment group relative to the vehicle control.

    • Perform statistical analysis (e.g., one-way ANOVA with post-hoc test) to determine the significance of anti-tumor effects.

    • Analyze pharmacodynamic markers to confirm target engagement.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. While direct in vivo data is not yet broadly available, the established success of other pyrrolopyridine derivatives and the clear clinical validation of kinase inhibition as a therapeutic strategy provide a strong rationale for its investigation.

By using the well-characterized BRAF inhibitor Vemurafenib as a benchmark and employing rigorous, standardized in vivo protocols as outlined in this guide, researchers can effectively evaluate the preclinical efficacy and safety of these new chemical entities. The ultimate goal is to identify candidates with potent on-target activity, favorable safety profiles, and the potential to overcome existing resistance mechanisms, thereby expanding the arsenal of targeted therapies for cancer and other diseases.

References

A Comparative Guide to the Biological Activity of Pyrrolopyridine Isomers: A Medicinal Chemist's Perspective

Author: BenchChem Technical Support Team. Date: January 2026

The pyrrolopyridine scaffold, a fusion of pyrrole and pyridine rings, represents a privileged heterocyclic system in medicinal chemistry. Its structural rigidity, combined with the diverse electronic properties imparted by the nitrogen atoms, makes it an ideal framework for developing potent and selective therapeutic agents. Nature itself has utilized this core in complex alkaloids like camptothecin, a potent topoisomerase I inhibitor.[1][2] The constitutional isomerism of pyrrolopyridines, arising from the different fusion points of the two rings, gives rise to six distinct isomers, each with a unique three-dimensional shape and electronic distribution. This isomeric diversity is not merely a chemical curiosity; it is a critical determinant of biological activity, dictating how molecules interact with their protein targets.

This guide provides a comparative analysis of the biological activities of key pyrrolopyridine isomers, with a particular focus on the pyrrolo[3,2-b]pyridine core. We will delve into the structure-activity relationships that govern their function as kinase inhibitors, anticancer agents, and antimicrobial compounds, supported by experimental data and detailed protocols for their evaluation. Our objective is to furnish researchers, scientists, and drug development professionals with a nuanced understanding of how isomeric choice can be a pivotal strategy in the design of next-generation therapeutics.

The Isomeric Landscape: A Foundation for Diverse Pharmacology

Pyrrolopyridines, also known as azaindoles, exist in six isomeric forms. The position of the nitrogen atom in the pyridine ring and the fusion pattern with the pyrrole ring fundamentally alter the molecule's hydrogen bonding capacity, dipole moment, and overall topology. These differences are crucial for molecular recognition by biological targets.

isomers cluster_isomers Pyrrolopyridine Isomers p23b Pyrrolo[2,3-b]pyridine (7-Azaindole) p32b Pyrrolo[3,2-b]pyridine (4-Azaindole) p32c Pyrrolo[3,2-c]pyridine (5-Azaindole) p23c Pyrrolo[2,3-c]pyridine (6-Azaindole) p34b Pyrrolo[3,4-b]pyridine (1-Azaisoindole) p34c Pyrrolo[3,4-c]pyridine (2-Azaisoindole)

Caption: The six constitutional isomers of the pyrrolopyridine scaffold.

While all isomers have found utility, this guide will concentrate on comparing the well-studied pyrrolo[2,3-b], pyrrolo[3,2-b], and pyrrolo[3,2-c] scaffolds, as well as the related pyrrolopyrimidine systems, which offer a rich dataset for comparative analysis.

Comparative Analysis of Biological Activity

The choice of the pyrrolopyridine isomer has profound implications for the resulting biological activity. Different scaffolds have been optimized to target distinct classes of proteins, leading to specialized applications in oncology, infectious diseases, and inflammation.

Anticancer Activity: The Kinase Inhibition Paradigm

Kinases are a major class of drug targets in oncology, and the pyrrolopyridine scaffold has proven to be an exceptionally versatile framework for developing potent kinase inhibitors. The isomers, however, exhibit distinct selectivity profiles.

  • Pyrrolo[2,3-b]pyridine (7-Azaindole): A Scaffold for CDK Inhibition This isomer has been successfully employed to develop inhibitors of Cyclin-Dependent Kinases (CDKs), which are crucial regulators of the cell cycle.[3] For instance, a novel 1H-pyrrolo[2,3-b]pyridine derivative was identified as a potent type II CDK8 inhibitor with an IC₅₀ value of 48.6 nM.[4][5] This compound was shown to downregulate the WNT/β-catenin signaling pathway, leading to cell cycle arrest and antitumor activity in colorectal cancer models.[4] Further research has yielded selective CDK8 inhibitors based on this scaffold for treating psoriasis, demonstrating its utility in inflammatory diseases as well.[6]

  • Pyrrolo[3,2-b]pyridine (4-Azaindole): Targeting Proliferation in Melanoma The pyrrolo[3,2-b]pyridine core has been effectively utilized in the development of antiproliferative agents. A series of diarylureas and amides built on this scaffold demonstrated potent activity against the A375 human melanoma cell line, with some derivatives showing activity superior to the approved drug Sorafenib.[7] Specifically, compounds with 5-benzylamide substituted 4'-amide moieties were the most potent, highlighting a key structure-activity relationship for this isomer.[7]

  • Pyrrolo[3,2-c]pyridine (5-Azaindole): Selective FMS Kinase Inhibition Derivatives of the pyrrolo[3,2-c]pyridine isomer have emerged as potent and selective inhibitors of FMS kinase (CSF-1R), a key driver in various cancers and inflammatory conditions like rheumatoid arthritis.[8] One standout compound, 1r , displayed an IC₅₀ of 30 nM against FMS kinase, over 33 times more selective for FMS than other kinases in a panel.[8] This compound also showed excellent potency against ovarian, prostate, and breast cancer cell lines (IC₅₀ range: 0.15–1.78 µM) with high selectivity for cancer cells over normal fibroblasts.[8]

  • Pyrrolopyrimidines: A Platform for Multi-Targeted Kinase Inhibitors The related pyrrolo[2,3-d]pyrimidine (7-deazapurine) and pyrrolo[3,2-d]pyrimidine scaffolds are particularly effective for developing multi-targeted and selective kinase inhibitors.

    • Pyrrolo[2,3-d]pyrimidine derivatives have been developed as inhibitors of EGFR, Her2, VEGFR2, and CDK2.[9][10] Compound 5k , a halogenated derivative, showed IC₅₀ values ranging from 40 to 204 nM against this panel of kinases, comparable or superior to the multi-kinase inhibitor sunitinib.[9][10]

    • Pyrrolo[3,2-d]pyrimidine derivatives have been explored as type II inhibitors of Kinase Insert Domain Receptor (KDR/VEGFR2), binding to the inactive DFG-out conformation, which can offer improved selectivity and potency.[11]

Table 1: Comparative Anticancer Activity of Pyrrolopyridine Isomers and Analogs

ScaffoldTarget Kinase(s)Key Compound(s)Potency (IC₅₀)Disease ModelReference(s)
Pyrrolo[2,3-b]pyridine CDK8Compound 2248.6 nMColorectal Cancer[4][5]
Pyrrolo[3,2-b]pyridine (Antiproliferative)Compounds Ir, ItPotent vs. A375 cellsMelanoma[7]
Pyrrolo[3,2-c]pyridine FMS Kinase (CSF-1R)Compound 1r30 nMOvarian, Prostate, Breast Cancer[8]
Pyrrolo[2,3-d]pyrimidine EGFR, Her2, VEGFR2, CDK2Compound 5k40-204 nMMultiple Cancers[9][10]
Pyrrolo[3,2-d]pyrimidine KDR (VEGFR2)Various(Series Reported)(General Anticancer)[11]
Antimicrobial Activity

The search for novel antibiotics is a global health priority. Pyrrolopyridine isomers have demonstrated significant potential in this arena, with different scaffolds showing activity against various pathogens.

  • Pyrrolo[3,2-b]pyridine: A high-throughput screening program identified 5-oxo-4H-pyrrolo[3,2-b]pyridine derivatives as a novel class of potent antibacterial agents.[12] The most active compounds exhibited MIC values as low as 1.2 µg/mL and showed outstanding activity against S. aureus and some Gram-negative bacteria like E. coli.[12] The mechanism appears to involve slight inhibition of protein biosynthesis without inducing the bacterial SOS response.[12]

  • Pyrrolopyrimidines: Both pyrrolo[2,3-d]pyrimidine and pyrrolo[3,2-d]pyrimidine scaffolds have been investigated for antimicrobial properties.

    • Pyrrolo[2,3-d]pyrimidines have a broad spectrum of reported activities, including antibacterial, antifungal, and antiviral effects.[13] Their structural similarity to purine nucleosides makes them ideal for targeting enzymes involved in nucleic acid synthesis.

    • Pyrrolo[3,2-d]pyrimidine derivatives have been evaluated against pathogenic bacteria including Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli, demonstrating their potential as antibacterial agents.[14][15]

Table 2: Comparative Antimicrobial Activity of Pyrrolopyridine Isomers

ScaffoldOrganism(s)Key Compound(s)Potency (MIC)Reference(s)
Pyrrolo[3,2-b]pyridine E. coli, S. aureusCompounds 5, 61.2 - 3.35 µg/mL[12]
Pyrrolo[3,2-d]pyrimidine S. aureus, P. aeruginosa, E. coliSeries 4a-4f(Activity Reported)[14][15]
Pyrrolo[2,3-d]pyrimidine Bacteria, Fungi, Viruses(Various)(Broad Spectrum)[13]

Experimental Design & Protocols

The trustworthiness of comparative data hinges on robust and standardized experimental protocols. Below are methodologies for key assays used to evaluate the biological activities discussed.

Protocol 1: In Vitro Kinase Inhibition Assay

This protocol is essential for determining the direct inhibitory effect of a compound on a specific kinase target. The choice to use a purified enzyme assay is critical to confirm direct target engagement and decouple it from broader cellular effects.

Objective: To determine the IC₅₀ value of a test compound against a purified kinase (e.g., CDK8, FMS, KDR).

Methodology:

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

    • Dilute the purified kinase and its specific substrate (peptide or protein) to the desired concentration in the kinase buffer.

    • Prepare a serial dilution of the test compound in DMSO, followed by a final dilution in kinase buffer. Staurosporine or a known inhibitor (e.g., Sunitinib) should be used as a positive control.[10]

  • Kinase Reaction:

    • In a 96-well plate, add the test compound dilution, the kinase solution, and the substrate solution.

    • Initiate the reaction by adding ATP (often radiolabeled [γ-³²P]ATP or using a fluorescence-based detection method like ADP-Glo™). The ATP concentration is typically set near the Km value for the enzyme to ensure competitive inhibitors can be accurately assessed.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Detection & Analysis:

    • Stop the reaction (e.g., by adding a high concentration of EDTA or phosphoric acid).

    • Detect the signal. For radiometric assays, this involves capturing the phosphorylated substrate on a filter membrane and measuring radioactivity. For fluorescence/luminescence assays, read the plate on a suitable plate reader.

    • Calculate the percentage of inhibition for each compound concentration relative to DMSO (0% inhibition) and no-enzyme (100% inhibition) controls.

    • Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve using graphing software (e.g., GraphPad Prism).

kinase_assay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Compound Serial Dilution of Test Compound Mix Combine Compound, Kinase, Substrate Compound->Mix Enzyme Prepare Kinase & Substrate Enzyme->Mix ATP Prepare ATP Solution Initiate Initiate with ATP Mix->Initiate Incubate Incubate at 30°C Initiate->Incubate Stop Stop Reaction Incubate->Stop Detect Detect Signal (e.g., Luminescence) Stop->Detect Calculate Calculate IC50 Detect->Calculate

Caption: Workflow for an in vitro kinase inhibition assay.

Protocol 2: Cell-Based Antiproliferative Assay (MTT Assay)

This assay moves from the purified target to a cellular context, evaluating a compound's ability to inhibit cell growth or induce cell death. The choice of cell lines (e.g., A375 for melanoma, MCF-7 for breast cancer) is dictated by the therapeutic hypothesis.[7][16]

Objective: To determine the GI₅₀ (concentration for 50% growth inhibition) of a test compound against a cancer cell line.

Methodology:

  • Cell Seeding:

    • Culture the desired cancer cell line (e.g., A375) in appropriate media (e.g., DMEM with 10% FBS).

    • Trypsinize and count the cells. Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a serial dilution of the test compound in culture media.

    • Remove the old media from the cells and add the media containing the test compound. Include wells with vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

    • Incubate the plate for 72 hours at 37°C in a humidified CO₂ incubator.

  • MTT Addition and Signal Development:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan.

    • Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at ~570 nm using a microplate reader.

    • Calculate the percentage of growth inhibition relative to the vehicle-treated control cells.

    • Determine the GI₅₀ value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Protocol 3: Minimum Inhibitory Concentration (MIC) Assay

This is the gold standard for quantifying the potency of an antimicrobial agent. The choice to use a broth microdilution method allows for high-throughput screening and provides a quantitative result.[14]

Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Methodology:

  • Inoculum Preparation:

    • Culture the bacterial strain (e.g., S. aureus ATCC 25923) in a suitable broth (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Compound Dilution:

    • In a 96-well plate, perform a two-fold serial dilution of the test compound in the broth. Ciprofloxacin or another relevant antibiotic serves as the positive control.[14]

    • Include a growth control well (broth and bacteria, no compound) and a sterility control well (broth only).

  • Inoculation and Incubation:

    • Add the adjusted bacterial inoculum to each well (except the sterility control).

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • Visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

Conclusion and Future Directions

The comparative analysis of pyrrolopyridine isomers unequivocally demonstrates that subtle changes in the arrangement of the fused heterocyclic rings lead to profound differences in biological activity and target selectivity.

  • The pyrrolo[2,3-b]pyridine scaffold is a validated starting point for developing potent and selective CDK inhibitors.

  • The pyrrolo[3,2-b]pyridine core has shown promise for antiproliferative agents, particularly in melanoma, and as a novel antibacterial scaffold.[7][12]

  • The pyrrolo[3,2-c]pyridine isomer offers a pathway to highly selective FMS kinase inhibitors for oncology and inflammatory diseases.[8]

  • The related pyrrolopyrimidine systems provide a robust platform for creating multi-targeted kinase inhibitors that can combat drug resistance.[9][17]

This isomeric differentiation is a powerful tool for medicinal chemists. By selecting the appropriate core, researchers can pre-organize key pharmacophoric features—hydrogen bond donors and acceptors, and hydrophobic surfaces—to better complement the topology of a desired target's active site. The future of drug discovery with these scaffolds lies in leveraging this understanding to design next-generation inhibitors with improved potency, selectivity, and pharmacokinetic properties, ultimately leading to safer and more effective medicines.

References

A Comparative Guide to the Cross-Reactivity Profiling of 5-Chloro-7-methyl-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: The specific biological activity and cross-reactivity profile of 5-Chloro-7-methyl-1H-pyrrolo[3,2-b]pyridine are not extensively documented in publicly available literature. This guide, therefore, presents a comprehensive, albeit hypothetical, framework for its characterization, assuming its development as a novel Janus Kinase 1 (JAK1) inhibitor. The methodologies, comparative compounds, and data interpretation strategies described herein represent the current best practices in the field of kinase inhibitor profiling and are designed to be broadly applicable for the rigorous evaluation of any new chemical entity.

Introduction: The Imperative of Selectivity in Kinase Inhibitor Development

The pyrrolo[3,2-b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors.[1][2] This guide focuses on a representative molecule from this class, this compound, and outlines a robust strategy for defining its selectivity profile. For the purpose of this illustrative guide, we will hypothesize that our compound of interest is a potent inhibitor of Janus Kinase 1 (JAK1), a key mediator of cytokine signaling implicated in a range of inflammatory and autoimmune diseases.[3][4]

The therapeutic success of kinase inhibitors is intrinsically linked to their selectivity. While targeting a specific kinase can yield significant therapeutic benefits, off-target activities can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.[5][6] A thorough understanding of a compound's interactions across the entire kinome is therefore not just a regulatory requirement, but a fundamental aspect of its preclinical characterization.

To provide a meaningful context for the cross-reactivity profile of this compound, we will compare it against two well-established, clinically approved JAK inhibitors:

  • Tofacitinib: A first-generation, relatively non-selective JAK inhibitor, targeting JAK1, JAK2, and JAK3.[7]

  • Upadacitinib: A second-generation inhibitor with greater selectivity for JAK1 over other JAK family members.[7]

This comparative approach will allow us to benchmark the selectivity of our novel compound and to highlight the nuances in interpreting cross-reactivity data.

The JAK-STAT Signaling Pathway: Our Hypothetical Target

The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade downstream of many cytokine and growth factor receptors. Upon ligand binding, receptor-associated JAKs are activated, leading to the phosphorylation of STAT proteins, which then translocate to the nucleus to regulate gene expression.[4] Inhibiting JAK1 is a validated therapeutic strategy for interrupting this pro-inflammatory signaling.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK1_a JAK1 CytokineReceptor->JAK1_a Activates STAT3_a STAT3 JAK1_a->STAT3_a Phosphorylates JAK1_b JAK1 STAT3_b STAT3 STAT3_a->STAT3_b Dimerizes GeneExpression Gene Expression STAT3_b->GeneExpression Translocates & Regulates Cytokine Cytokine Cytokine->CytokineReceptor Binds Inhibitor 5-Chloro-7-methyl-1H- pyrrolo[3,2-b]pyridine Inhibitor->JAK1_a Inhibits Inhibitor->JAK1_b Inhibits

Caption: Simplified JAK1-STAT3 signaling pathway.

A Multi-pronged Approach to Cross-Reactivity Profiling

A comprehensive assessment of kinase inhibitor selectivity requires a combination of biochemical and cell-based assays. Our proposed workflow integrates three key methodologies to provide a holistic view of the compound's activity and target engagement.

Start Compound Synthesis (this compound) Biochemical Biochemical Kinase Profiling (KINOMEscan™) Start->Biochemical Broad Kinome Screen Cellular_Engagement Cellular Target Engagement (CETSA) Start->Cellular_Engagement On-Target Verification Functional_Cell Functional Cellular Assay (pSTAT3 Inhibition) Start->Functional_Cell Cellular Potency Data_Analysis Data Integration & Analysis Biochemical->Data_Analysis Cellular_Engagement->Data_Analysis Functional_Cell->Data_Analysis Selectivity_Profile Comprehensive Selectivity Profile Data_Analysis->Selectivity_Profile

Caption: Overall workflow for cross-reactivity profiling.

Part 1: Biochemical Kinase Profiling

The first step in understanding the selectivity of a new inhibitor is to screen it against a large panel of purified kinases. This provides a broad, unbiased view of its potential on- and off-targets.

Methodology: KINOMEscan™ Competition Binding Assay

The KINOMEscan™ platform is a widely used method for assessing kinase inhibitor selectivity.[8][9] It is a competition-based binding assay that measures the ability of a compound to displace a proprietary, immobilized ligand from the ATP-binding site of a large number of kinases.

Compound Test Compound (this compound) Mix Incubate Compound, Kinase, and Ligand-Bead Compound->Mix Kinase DNA-tagged Kinase Kinase->Mix Ligand_Bead Immobilized Ligand Ligand_Bead->Mix Wash Wash to Remove Unbound Kinase Mix->Wash Quantify Quantify Bound Kinase via qPCR of DNA tag Wash->Quantify Kd Calculate Kd Quantify->Kd

Caption: KINOMEscan™ experimental workflow.

Experimental Protocol:

  • Compound Preparation: A stock solution of this compound is prepared in 100% DMSO. For a full dose-response analysis, an 11-point, 3-fold serial dilution is prepared.

  • Assay Plate Preparation: The test compound, along with positive and negative controls (e.g., a known pan-kinase inhibitor and DMSO, respectively), are added to the assay plates.

  • Binding Reaction: A panel of DNA-tagged human kinases is added to the plates, followed by the addition of beads coated with an immobilized, active-site directed ligand. The mixture is incubated to allow for binding to reach equilibrium.

  • Washing and Elution: The beads are washed to remove any unbound kinase. The bound kinase is then eluted.

  • Quantification: The amount of eluted, DNA-tagged kinase is quantified using quantitative PCR (qPCR).

  • Data Analysis: The amount of kinase bound to the immobilized ligand is compared between the test compound and the DMSO control. A lower amount of bound kinase in the presence of the test compound indicates that it is competing for the ATP-binding site. The results are typically reported as percent of control, and for dose-response experiments, a dissociation constant (Kd) is calculated.[10]

Comparative Data Presentation (Hypothetical)
Kinase TargetThis compound (Kd, nM)Tofacitinib (Kd, nM)Upadacitinib (Kd, nM)
JAK1 5.2 15 43
JAK28920250
JAK32505>1000
TYK2450110850
CDK2>10,0005,600>10,000
ROCK11,200850>10,000
p38α>10,000>10,000>10,000
... (full panel).........

Interpretation: This initial screen provides a global view of selectivity. In our hypothetical data, this compound shows high affinity for its intended target, JAK1, with reasonable selectivity over JAK2 and good selectivity over JAK3 and TYK2. The comparison to Tofacitinib and Upadacitinib immediately benchmarks its selectivity profile within the JAK family. Importantly, screening against a broad kinome panel would reveal any unexpected off-targets (e.g., ROCK1 in this hypothetical case) that warrant further investigation.

Part 2: Cellular Target Engagement

While biochemical assays are crucial for understanding a compound's intrinsic affinity for a panel of kinases, they do not guarantee that the compound will engage its target in the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for directly confirming target engagement in a physiological context.[11][12]

Methodology: Cellular Thermal Shift Assay (CETSA)

CETSA is based on the principle that the binding of a ligand to its target protein stabilizes the protein, making it more resistant to thermal denaturation.[12] This change in thermal stability can be detected by heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble target protein that remains.

Cells Culture Cells Treat Treat cells with Compound or Vehicle (DMSO) Cells->Treat Heat Heat aliquots of cells at different temperatures Treat->Heat Lyse Lyse cells and centrifuge to pellet aggregated proteins Heat->Lyse Supernatant Collect supernatant (soluble proteins) Lyse->Supernatant Detect Detect target protein (e.g., Western Blot, ELISA) Supernatant->Detect Curve Plot melting curve and determine thermal shift (ΔTm) Detect->Curve

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

Experimental Protocol:

  • Cell Culture and Treatment: A suitable cell line endogenously expressing the target kinase (e.g., a human immune cell line for JAK1) is cultured. Cells are then treated with various concentrations of this compound or a vehicle control (DMSO) for a defined period (e.g., 1-2 hours) to allow for cell penetration and target binding.[13]

  • Thermal Challenge: The treated cell suspensions are aliquoted into PCR tubes and heated to a range of temperatures (e.g., 40°C to 70°C) for a short duration (e.g., 3 minutes) using a thermocycler.[13]

  • Cell Lysis and Fractionation: After heating, the cells are lysed, and the lysates are centrifuged at high speed to separate the soluble protein fraction (supernatant) from the aggregated, denatured proteins (pellet).

  • Protein Quantification: The amount of soluble target protein (JAK1) in the supernatant at each temperature is quantified. This is typically done by Western blotting or ELISA using a specific antibody against the target protein.[14]

  • Data Analysis: The amount of soluble protein is plotted against temperature to generate a "melting curve". A shift in this curve to a higher temperature in the presence of the compound indicates target stabilization and thus, engagement. The difference in the melting temperature (Tm) between the compound-treated and vehicle-treated samples is reported as the thermal shift (ΔTm).

Comparative Data Presentation (Hypothetical)
CompoundTargetCell LineConcentrationThermal Shift (ΔTm, °C)
This compound JAK1 HEK293 1 µM +5.8
TofacitinibJAK1HEK2931 µM+4.2
UpadacitinibJAK1HEK2931 µM+6.5

Interpretation: A positive thermal shift confirms that the compound is binding to its intended target, JAK1, within the cell. The magnitude of the shift can be concentration-dependent and provides a semi-quantitative measure of target engagement. Comparing the ΔTm values for our compound with those of Tofacitinib and Upadacitinib at the same concentration provides a direct comparison of their ability to stabilize the target protein in a cellular context.

Part 3: Functional Cellular Assay

Confirming that a compound binds to its target in cells is a critical step. However, it is equally important to demonstrate that this binding event translates into a functional consequence, i.e., the inhibition of the kinase's activity.

Methodology: Phospho-STAT3 Inhibition Assay

To assess the functional activity of our hypothetical JAK1 inhibitor, we can measure the phosphorylation of a key downstream substrate, STAT3. This can be done using a variety of methods, including Western blotting, ELISA, or cell-based reporter assays.[15][16]

Cells Seed cells in a multi-well plate Pretreat Pre-treat cells with serially diluted compound Cells->Pretreat Stimulate Stimulate with a cytokine (e.g., IL-6) to activate JAK1 Pretreat->Stimulate Lyse Lyse cells Stimulate->Lyse Detect Detect phosphorylated STAT3 (pSTAT3) and total STAT3 Lyse->Detect IC50 Calculate IC50 for pSTAT3 inhibition Detect->IC50

Caption: Functional cell-based assay workflow.

Experimental Protocol:

  • Cell Seeding and Pre-treatment: A responsive cell line is seeded in a multi-well plate. The cells are then pre-treated with a serial dilution of this compound or control compounds for 1-2 hours.

  • Cytokine Stimulation: The cells are then stimulated with a cytokine, such as Interleukin-6 (IL-6), that signals through the JAK1-STAT3 pathway. This induces the phosphorylation of STAT3.

  • Cell Lysis: After a short stimulation period, the cells are lysed to release the cellular proteins.

  • Detection of Phospho-STAT3: The levels of phosphorylated STAT3 (pSTAT3) and total STAT3 in the cell lysates are quantified using a sensitive immunoassay, such as a sandwich ELISA or a TR-FRET-based assay.

  • Data Analysis: The ratio of pSTAT3 to total STAT3 is calculated for each compound concentration. A dose-response curve is generated, and the half-maximal inhibitory concentration (IC50) is determined.

Comparative Data Presentation (Hypothetical)
CompoundTarget PathwayCell LineIC50 (nM)
This compound IL-6 induced pSTAT3 U266 25
TofacitinibIL-6 induced pSTAT3U26645
UpadacitinibIL-6 induced pSTAT3U26630

Interpretation: The IC50 value from this functional assay represents the concentration of the compound required to inhibit the target pathway by 50% in a cellular context. This is a critical parameter for understanding the compound's cellular potency. Comparing the IC50 values of our novel compound with those of the established inhibitors provides a direct measure of its relative functional activity.

Conclusion: Synthesizing the Data into a Coherent Profile

By integrating the data from these three distinct but complementary assays, we can build a comprehensive cross-reactivity profile for this compound. The biochemical screen provides a broad, unbiased view of its selectivity across the kinome. The CETSA data confirms that the compound engages its intended target in a physiological environment. Finally, the functional cell-based assay demonstrates that this target engagement translates into the desired biological effect.

In our hypothetical scenario, this compound emerges as a potent JAK1 inhibitor with a favorable selectivity profile compared to Tofacitinib and comparable to, or slightly better than, Upadacitinib in some aspects. The identification of a potential off-target like ROCK1 from the kinome scan would necessitate further investigation to understand the potential clinical implications of this interaction. This multi-faceted approach to cross-reactivity profiling is essential for making informed decisions in the drug discovery and development process, ultimately leading to safer and more effective medicines.

References

A Comparative Docking Analysis of 5-Chloro-7-methyl-1H-pyrrolo[3,2-b]pyridine with Kinase Target Proteins

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to In Silico Target Engagement

In the landscape of modern drug discovery, the pyrrolo[3,2-b]pyridine scaffold has emerged as a privileged structure, particularly in the design of potent kinase inhibitors. This guide presents a detailed comparative docking study of a specific derivative, 5-Chloro-7-methyl-1H-pyrrolo[3,2-b]pyridine, against two clinically relevant kinase targets: TRAF2- and NCK-interacting kinase (TNIK) and c-Met. This analysis serves as a practical blueprint for researchers aiming to evaluate the potential of novel small molecules through computational methods, providing a framework for rational drug design and lead optimization.

We will explore the causality behind the experimental choices, from target selection to the specifics of the docking protocol. This guide is designed to be a self-validating system, where the described methodologies can be replicated to verify the findings. All key claims and protocols are supported by authoritative citations to ensure scientific integrity.

Introduction: The Rationale for Investigation

The 7-azaindole core of this compound is a bioisostere of indole and is prevalent in a multitude of kinase inhibitors. Its ability to form crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding site makes it an attractive starting point for inhibitor design. The substituents at the 5 and 7 positions are hypothesized to modulate selectivity and potency by interacting with specific sub-pockets of the kinase domain.

Our selected targets, TNIK and c-Met, are implicated in various pathologies, most notably in oncology. TNIK is a key regulator of the Wnt signaling pathway, which is often dysregulated in colorectal cancer.[1][2] c-Met, the receptor for hepatocyte growth factor, is a well-established proto-oncogene whose aberrant activation drives the progression of numerous solid tumors.[3][4] By docking our lead compound into the ATP-binding sites of these kinases, we aim to predict its binding affinity and mode of interaction, comparing it with known, clinically relevant inhibitors.

Materials and Methods: A Validated Docking Workflow

The following protocol outlines a robust and reproducible molecular docking workflow using industry-standard software. The emphasis is on meticulous preparation of both the protein targets and the small molecule ligands to ensure the accuracy and reliability of the simulation.

Software and Resources
  • Molecular Graphics Laboratory (MGL) Tools with AutoDock Tools (ADT): For preparing protein and ligand files.

  • AutoDock Vina: For performing the molecular docking simulations.[5][6]

  • PyMOL or UCSF Chimera: For visualization and analysis of docking results.

  • RCSB Protein Data Bank (PDB): For obtaining crystal structures of target proteins.

  • PubChem Database: For obtaining 3D structures of known inhibitors.

Target Protein Preparation

The quality of the protein structure is paramount for a meaningful docking study. The following steps ensure the protein is properly prepared for simulation.

  • Selection and Retrieval of Protein Structures:

    • TNIK: The crystal structure of the human TNIK kinase domain was selected (PDB ID: 2X7F). This structure is co-crystallized with an inhibitor, which helps in defining the binding site.[7]

    • c-Met: The crystal structure of the human c-Met kinase domain in complex with a known inhibitor was chosen (PDB ID: 2WGJ).

  • Protein Clean-up:

    • Using AutoDock Tools, all non-essential components such as water molecules, co-factors, and existing ligands were removed from the PDB files.

    • The protein structure was checked for any missing atoms or residues. In this study, the chosen structures were complete.

  • Protonation and Charge Assignment:

    • Polar hydrogen atoms were added to the protein structures, which is crucial for defining the correct hydrogen bonding patterns.

    • Kollman charges were assigned to the protein atoms to approximate their partial charges.

  • Conversion to PDBQT Format:

    • The prepared protein structures were saved in the PDBQT file format, which is required by AutoDock Vina and contains the atomic coordinates, partial charges, and atom types.

Ligand Preparation

Accurate representation of the small molecules is equally critical.

  • Ligand Acquisition:

    • Alternative/Control Ligands:

      • For TNIK: NCB-0846, a known potent TNIK inhibitor, was selected.[8] Its 3D structure was obtained from the PubChem database.

      • For c-Met: Crizotinib, an FDA-approved c-Met inhibitor, was chosen as the reference compound.[3][9] Its 3D structure was also downloaded from PubChem.

  • Ligand Optimization and Formatting:

    • The downloaded and generated ligand structures were energy minimized using a force field like MMFF94 to obtain a low-energy conformation.

    • Gasteiger charges were computed for all ligand atoms.

    • The torsional degrees of freedom (rotatable bonds) were defined to allow for conformational flexibility during docking.

    • Finally, the prepared ligands were saved in the PDBQT format.

Molecular Docking Simulation

AutoDock Vina was employed for the docking calculations due to its accuracy and computational efficiency.

  • Grid Box Definition:

    • A grid box was defined to encompass the ATP-binding site of each kinase. The coordinates of the co-crystallized ligand in the original PDB files were used to center the grid box.

    • The dimensions of the grid box were set to 25 x 25 x 25 Å to allow for sufficient space for the ligand to move and rotate freely within the binding pocket.

  • Docking Execution:

    • The docking simulations were performed using AutoDock Vina with an exhaustiveness of 8. The exhaustiveness parameter controls the thoroughness of the search.

    • The top 9 binding poses for each ligand were generated and ranked based on their predicted binding affinity (in kcal/mol).

The entire workflow can be visualized as follows:

docking_workflow cluster_prep Preparation Phase cluster_docking Docking & Analysis PDB Download Protein PDB (e.g., 2X7F, 2WGJ) Protein_Prep Prepare Protein (Remove water, Add H, Assign Charges) PDB->Protein_Prep Ligand_SMILES Generate/Download Ligand (SMILES/SDF) Ligand_Prep Prepare Ligand (Energy Minimize, Assign Charges, Define Torsions) Ligand_SMILES->Ligand_Prep PDBQT_P PDBQT_P Protein_Prep->PDBQT_P Save as .pdbqt PDBQT_L PDBQT_L Ligand_Prep->PDBQT_L Save as .pdbqt Grid Define Grid Box (Binding Site) PDBQT_P->Grid Vina Run AutoDock Vina PDBQT_L->Vina Grid->Vina Analysis Analyze Results (Binding Affinity, Interactions) Vina->Analysis result_logic Binding_Affinity Predicted Binding Affinity (Docking Score) Comparison Comparison with Known Inhibitors Binding_Affinity->Comparison Binding_Mode Analysis of Binding Interactions (H-bonds, Hydrophobic contacts) Binding_Mode->Comparison SAR Structure-Activity Relationship (SAR) Insights Comparison->SAR Optimization Lead Optimization Strategy SAR->Optimization

References

A Strategic Guide to Benchmarking 5-Chloro-7-methyl-1H-pyrrolo[3,2-B]pyridine Against Established Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrrolopyridine Scaffold as a Privileged Kinase Inhibitor Motif

The pyrrolopyridine core, a bioisostere of indole, represents a "privileged scaffold" in medicinal chemistry, particularly in the discovery of novel kinase inhibitors. Its unique structural and electronic properties facilitate interactions with the ATP-binding pocket of various kinases, which are critical regulators of cellular signaling. Dysregulation of kinase activity is a hallmark of numerous diseases, including cancer and autoimmune disorders. The compound 5-Chloro-7-methyl-1H-pyrrolo[3,2-b]pyridine emerges from this lineage as a promising, yet uncharacterized, molecular entity. Its specific substitutions—a chloro group at position 5 and a methyl group at position 7—may confer unique potency, selectivity, and pharmacokinetic properties.

This guide provides a comprehensive, technically grounded framework for researchers to systematically benchmark this compound (hereafter referred to as "Compound-X" for this prospective analysis) against a panel of clinically validated kinase inhibitors. The objective is to elucidate its potential therapeutic value by generating robust, comparative data on its biochemical potency, cellular activity, and preclinical drug-like properties.

Benchmarking Rationale: Selecting the Right Comparators

Given that pyrrolopyridine scaffolds have yielded potent inhibitors of Janus kinases (JAKs), Fibroblast Growth Factor Receptors (FGFRs), and Colony-Stimulating Factor 1 Receptor (CSF1R), we have selected the following market-approved drugs as benchmarks. This diverse panel will allow for a thorough evaluation of Compound-X's potential across different kinase families and therapeutic areas.

  • Tofacitinib (Xeljanz®): An oral JAK inhibitor, primarily targeting JAK1 and JAK3.[1][2] It disrupts the JAK-STAT signaling pathway, which is crucial for the inflammatory response in autoimmune diseases like rheumatoid arthritis.[1][3]

  • Erdafitinib (Balversa®): An oral pan-FGFR (FGFR1-4) tyrosine kinase inhibitor.[4][5] It is indicated for cancers with specific FGFR genetic alterations, such as urothelial carcinoma, where it inhibits tumor cell proliferation and survival.[6][7]

  • Pexidartinib (Turalio®): An oral tyrosine kinase inhibitor targeting CSF1R (also known as FMS), as well as c-KIT and FLT3.[8][9][10] By blocking CSF1R signaling, it inhibits the proliferation of tumor-associated macrophages, and it is approved for treating tenosynovial giant cell tumor.[8][11]

Phase 1: In Vitro Biochemical Potency and Selectivity Profiling

The initial phase is designed to determine the direct inhibitory activity of Compound-X on purified kinase enzymes and to establish its selectivity profile.

Experimental Protocol 1: Kinase Inhibition Assay (IC50 Determination)

This protocol outlines a universal, fluorescence-based in vitro kinase assay to quantify inhibitory potency.[12][13]

Objective: To determine the half-maximal inhibitory concentration (IC50) of Compound-X against a panel of kinases (JAK1, JAK3, FGFR1-4, CSF1R, c-KIT, FLT3) and compare it to the respective benchmark inhibitors.

Methodology:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of Compound-X and benchmark drugs in 100% DMSO.

    • Create a series of 10-point, 3-fold serial dilutions in assay buffer.

    • Prepare a reaction mixture containing the specific kinase, a suitable peptide substrate, and ATP in kinase buffer.[14]

  • Assay Execution (384-well plate format):

    • To each well, add 5 µL of the serially diluted compound.

    • Add 10 µL of the purified kinase enzyme solution to each well and incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

    • Initiate the kinase reaction by adding 5 µL of a mixture containing the peptide substrate and ATP.

    • Incubate for 60 minutes at 37°C.

    • Terminate the reaction and detect substrate phosphorylation. A common method is Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), where a terbium-labeled anti-phospho-specific antibody and a streptavidin-conjugated acceptor are used.[12]

  • Data Analysis:

    • Measure the fluorescence signal, which is proportional to kinase activity.

    • Normalize the data using positive (no inhibitor) and negative (no kinase) controls.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Causality and Trustworthiness: This direct enzymatic assay isolates the interaction between the compound and its target, providing a clean measure of potency. The use of a standardized, well-validated detection method like TR-FRET ensures high sensitivity and reproducibility.[12] Comparing the results directly to those of Tofacitinib, Erdafitinib, and Pexidartinib run under identical conditions provides a robust, self-validating system for assessing relative potency.

Visualization: Kinase Inhibition Workflow

G cluster_prep Preparation cluster_assay Assay Execution (384-well) cluster_analysis Data Analysis Compound_Prep Prepare 10-point serial dilutions of Compound-X and benchmarks Add_Compound Add 5 µL of diluted compound to wells Compound_Prep->Add_Compound Kinase_Mix Prepare kinase/substrate/ATP reaction mixture Start_Rxn Initiate reaction with 5 µL substrate/ATP mix Kinase_Mix->Start_Rxn Add_Kinase Add 10 µL of kinase and incubate 15 min Add_Compound->Add_Kinase Add_Kinase->Start_Rxn Incubate_Rxn Incubate 60 min at 37°C Start_Rxn->Incubate_Rxn Detect Terminate and add TR-FRET detection reagents Incubate_Rxn->Detect Read_Plate Read fluorescence signal Detect->Read_Plate Calc_Inhibition Calculate % Inhibition Read_Plate->Calc_Inhibition Plot_Curve Plot dose-response curve Calc_Inhibition->Plot_Curve Determine_IC50 Determine IC50 value Plot_Curve->Determine_IC50 G Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK1 JAK1 Receptor->JAK1 activates JAK3 JAK3 Receptor->JAK3 activates STAT STAT JAK1->STAT phosphorylates JAK3->STAT phosphorylates P_STAT p-STAT STAT->P_STAT P_STAT->P_STAT dimerizes Nucleus Nucleus P_STAT->Nucleus translocates Gene Gene Expression (Inflammation) Nucleus->Gene Tofacitinib Tofacitinib or Compound-X Tofacitinib->JAK1 Tofacitinib->JAK3

References

A Comparative Guide to the Cytotoxicity of Pyrrolopyridine Derivatives in Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

Pyrrolopyridine scaffolds, also known as azaindoles, represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry.[1][2] Their structural resemblance to the purine ring of ATP allows them to function as competitive inhibitors at the ATP-binding sites of various kinases, a critical class of enzymes often dysregulated in cancer.[1] This foundational principle has led to the development of numerous pyrrolopyridine derivatives with potent anti-inflammatory, antiviral, and, most notably, anticancer properties.[3] Marketed drugs such as Vemurafenib, a kinase inhibitor for melanoma treatment, underscore the therapeutic potential of this scaffold.[1]

This guide provides a comparative analysis of the cytotoxic profiles of different classes of pyrrolopyridine derivatives against various cancer cell lines. We will delve into the experimental data, explore the underlying mechanisms of action, and provide detailed protocols for key cytotoxicity assays to empower researchers in their drug discovery efforts.

Comparative Cytotoxicity Analysis

The cytotoxic efficacy of pyrrolopyridine derivatives is highly dependent on the specific isomeric form of the core and the nature of the substituents attached.[1][2] These modifications influence the compound's binding affinity to target enzymes and its overall pharmacological profile. Below is a comparative summary of the in vitro cytotoxicity of several recently developed pyrrolopyridine series, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).

Derivative ClassCompoundTarget Cancer Cell LineIC50 (µM)Reference DrugReference Drug IC50 (µM)Source
Spiro-pyrrolopyridazine SPP10Breast (MCF-7)2.31 ± 0.3--[4]
SPP10Lung (H69AR)3.16 ± 0.8--[4]
SPP10Prostate (PC-3)4.2 ± 0.2--[4]
Pyrrolo[3,2-c]pyridine 1rOvarian (SKOV3)0.15--[5]
1rProstate (PC3)0.49--[5]
1rBreast (MDA-MB-231)0.38--[5]
Tricyclic Pyrrolo[2,3-d]pyrimidine 8fColon (HT-29)4.55 ± 0.23Doxorubicin-[6]
8gColon (HT-29)4.01 ± 0.20Doxorubicin-[6]
Pyrrolo[2,3-d]pyrimidine-Urea Hybrid 10aProstate (PC3)0.19--[7][8]
10bBreast (MCF-7)1.66--[7][8]
9eLung (A549)4.55--[7][8]
Pyrrolopyrimidine Sulfonamide 11fCervical (HeLa) - HypoxicPotency ~4x higher than normoxicAcetazolamide-[9]

Expert Analysis: The data clearly demonstrates the broad therapeutic window of pyrrolopyridine derivatives. The spiro-pyrrolopyridazine derivative SPP10 shows significant cytotoxicity across multiple cancer types and, importantly, exhibits selective cytotoxicity against cancer cells with a much lower impact on non-tumorigenic cells (IC50 of 26.8 µM).[4] The pyrrolo[3,2-c]pyridine derivative 1r displays remarkable potency, particularly against ovarian cancer cells, with IC50 values in the nanomolar range, highlighting its potential as a highly effective agent.[5] Furthermore, the development of hybrid molecules, such as the pyrrolo[2,3-d]pyrimidine-urea derivatives, has yielded compounds like 10a with exceptional potency against prostate cancer cells.[7][8] This strategy of combining known pharmacophores can lead to synergistic effects and enhanced activity.

Mechanisms of Cytotoxicity

The anticancer effects of pyrrolopyridine derivatives are often mediated through the inhibition of key signaling pathways and the induction of programmed cell death (apoptosis).

Kinase Inhibition

A primary mechanism for many pyrrolopyridine derivatives is the inhibition of protein kinases that are crucial for cancer cell proliferation and survival.[1][3]

  • Epidermal Growth Factor Receptor (EGFR) Inhibition: EGFR is a transmembrane tyrosine kinase that, upon activation, triggers downstream signaling cascades promoting cell growth.[4] Overexpression of EGFR is common in various cancers. Spiro-pyrrolopyridazine derivatives, such as SPP10, have been shown to be potent EGFR kinase inhibitors, surpassing the efficacy of the reference drug erlotinib in some cases.[4] By blocking the ATP-binding domain of EGFR, these compounds prevent its activation and halt the proliferative signals.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation Promotes EGF Growth Factor (EGF) EGF->EGFR Binds Inhibitor SPP10 Derivative Inhibitor->EGFR Inhibits ATP Binding

Caption: EGFR signaling pathway inhibition by a pyrrolopyridine derivative.

  • Other Kinase Targets: Different derivatives have shown specificity for other kinases. For instance, pyrrolo[3,2-c]pyridines can potently inhibit FMS kinase (CSF-1R), which is over-expressed in ovarian, prostate, and breast cancers.[5] Other derivatives target Glycogen Synthase Kinase-3β (GSK-3β) or P21-Activated Kinase 4 (PAK4), both of which are implicated in cancer progression.[10][11]

Induction of Apoptosis

A hallmark of effective anticancer agents is the ability to induce apoptosis. Several pyrrolopyridine derivatives exert their cytotoxicity by activating the intrinsic (mitochondrial) apoptotic pathway.[7]

This process involves:

  • Upregulation of Pro-apoptotic Proteins: Compounds like SPP10 and the pyrrolo[2,3-d]pyrimidine-urea hybrids have been observed to increase the expression of Bax, a pro-apoptotic protein.[4][7]

  • Downregulation of Anti-apoptotic Proteins: Concurrently, these derivatives inhibit the anti-apoptotic protein Bcl-2.[4]

  • Mitochondrial Disruption: The resulting high Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria into the cytoplasm.

  • Caspase Activation: Cytochrome c triggers the activation of a cascade of caspases, the executioner enzymes of apoptosis, leading to cell death.

Flow cytometry analysis using Annexin V and Propidium Iodide (PI) is a standard method to quantify this process. Apoptotic cells expose phosphatidylserine on their outer membrane, which is bound by Annexin V. PI is a fluorescent dye that can only enter cells with compromised membranes, characteristic of late apoptotic or necrotic cells.[12]

Apoptosis_Detection Healthy Healthy Cell (Annexin V-, PI-) Early Early Apoptosis (Annexin V+, PI-) Healthy->Early Drug Treatment Late Late Apoptosis / Necrosis (Annexin V+, PI+) Early->Late Progression

Caption: Cell populations distinguished by Annexin V/PI staining in flow cytometry.

Experimental Protocols

Accurate and reproducible assessment of cytotoxicity is fundamental to drug development. Here, we provide detailed protocols for two of the most common assays used in the evaluation of pyrrolopyridine derivatives.

Protocol 1: MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[13][14] The principle lies in the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in living cells to form an insoluble purple formazan product.[15][16] The amount of formazan produced is directly proportional to the number of viable cells.[16]

MTT_Workflow A 1. Seed Cells Plate cells in a 96-well plate and incubate. B 2. Compound Treatment Add pyrrolopyridine derivatives at various concentrations. A->B C 3. Add MTT Reagent Add MTT solution (final conc. 0.5 mg/ml) to each well. B->C D 4. Incubate Incubate for 2-4 hours at 37°C to allow formazan formation. C->D E 5. Solubilize Formazan Add solubilization solution (e.g., DMSO) to dissolve crystals. D->E F 6. Measure Absorbance Read absorbance at ~570 nm using a microplate reader. E->F

Caption: Workflow for the MTT cell viability assay.

Step-by-Step Methodology:

  • Cell Plating: Seed cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate overnight in a humidified atmosphere (e.g., 37°C, 5% CO2) to allow for cell attachment.

  • Compound Preparation: Prepare serial dilutions of the pyrrolopyridine derivatives in culture medium.

  • Cell Treatment: Carefully remove the old medium from the wells and add 100 µL of the medium containing the test compounds (or vehicle control, e.g., 0.1% DMSO). Include wells with medium only for background subtraction.[17]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following incubation, add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[14][17]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[17]

  • Measurement: Wrap the plate in foil and place it on an orbital shaker for 15-20 minutes to ensure complete dissolution of the formazan crystals.[13] Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to reduce background noise.[13][14]

  • Data Analysis: Subtract the background absorbance from all readings. Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the compound concentration to determine the IC50 value.

Protocol 2: Apoptosis Assay by Annexin V/PI Staining and Flow Cytometry

This assay quantitatively determines the percentage of cells undergoing apoptosis.[12][18] It distinguishes between healthy, early apoptotic, and late apoptotic/necrotic cells.

AnnexinV_Workflow A 1. Cell Culture & Treatment Culture cells and treat with pyrrolopyridine derivatives. B 2. Harvest Cells Collect both adherent and floating cells. Centrifuge to pellet. A->B C 3. Wash Cells Wash cells with cold 1X PBS, then with 1X Binding Buffer. B->C D 4. Staining Resuspend cells in Binding Buffer. Add Annexin V-FITC and PI. C->D E 5. Incubate Incubate for 15-20 minutes at room temperature in the dark. D->E F 6. Analyze by Flow Cytometry Add more Binding Buffer and analyze immediately. E->F

Caption: Workflow for the Annexin V/PI apoptosis assay.

Step-by-Step Methodology:

  • Cell Preparation: Culture and treat 1-5 x 10^5 cells with the desired pyrrolopyridine derivatives for the specified time. Include positive and negative controls.

  • Harvesting: Collect cells by centrifugation. For adherent cells, first collect the supernatant (containing floating apoptotic cells), then trypsinize the attached cells and combine them with the supernatant.[12]

  • Washing: Wash the cell pellet once with cold 1X PBS and centrifuge. Carefully remove the supernatant.

  • Resuspension: Resuspend the cells in 1X Binding Buffer (10 mM Hepes pH 7.4, 140 mM NaCl, 2.5 mM CaCl2) at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of fluorochrome-conjugated Annexin V (e.g., Annexin V-FITC) and 5 µL of Propidium Iodide (PI) staining solution.[19] Gently mix.

  • Incubation: Incubate the mixture for 15-20 minutes at room temperature, protected from light.

  • Final Preparation: Add 400 µL of 1X Binding Buffer to each tube. Do not wash the cells after staining.

  • Flow Cytometry Analysis: Analyze the samples immediately (within 1 hour) using a flow cytometer. Use unstained, Annexin V only, and PI only controls to set up compensation and quadrants.

  • Data Interpretation:

    • Annexin V- / PI-: Healthy, viable cells.

    • Annexin V+ / PI-: Cells in early apoptosis.

    • Annexin V+ / PI+: Cells in late apoptosis or necrosis.

Conclusion

The pyrrolopyridine scaffold is a proven and promising platform for the development of novel anticancer therapeutics. The diverse derivatives synthesized demonstrate a wide range of cytotoxic activities against numerous cancer cell lines, often with high potency and selectivity. Key mechanisms of action include the targeted inhibition of oncogenic kinases like EGFR and the robust induction of apoptosis. By utilizing standardized and well-controlled experimental protocols, such as the MTT and Annexin V/PI assays, researchers can effectively screen and characterize new derivatives, paving the way for the next generation of targeted cancer therapies.

References

Safety Operating Guide

Operational Guide: Proper Disposal Procedures for 5-Chloro-7-methyl-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 5-Chloro-7-methyl-1H-pyrrolo[3,2-b]pyridine. As researchers and drug development professionals, our commitment to safety and environmental stewardship is paramount. This document moves beyond simple instruction to explain the scientific rationale behind each procedural step, ensuring a culture of safety and compliance in your laboratory.

While specific toxicological data for this exact molecule may be limited, a conservative approach based on the known hazards of structurally similar halogenated heterocyclic compounds is essential. This protocol is designed as a self-validating system, emphasizing proactive risk mitigation and regulatory adherence.

Hazard Assessment and Characterization

Understanding the potential hazards of this compound is the foundation of its safe management. Based on data from analogous compounds, such as 5-Chloro-1H-pyrrolo[3,2-b]pyridine and other chlorinated pyridine derivatives, we can extrapolate a likely hazard profile.[1][2] This compound should be handled as, at a minimum, harmful if swallowed and a serious eye irritant.

The presence of a chlorinated pyridine ring is significant. Halogenated organic compounds are subject to specific disposal regulations because their improper incineration can lead to the formation of dioxins and other persistent organic pollutants.[3][4] Therefore, correct waste segregation is not just a laboratory best practice but an environmental necessity.

Table 1: Anticipated Hazard Profile

Hazard Class GHS Pictogram Signal Word Hazard Statement Precautionary Statement (Disposal)
Acute Toxicity, Oral (Category 4) Irritant Warning H302: Harmful if swallowed[1][2] P501: Dispose of contents/container to an approved waste disposal plant[1]
Serious Eye Damage/Irritation (Category 1/2A) Corrosive / Irritant Danger / Warning H318/H319: Causes serious eye damage/irritation[2][5] P501: Dispose of contents/container to an approved waste disposal plant[1]
Skin Corrosion/Irritation (Category 2) Irritant Warning H315: Causes skin irritation[5] P501: Dispose of contents/container to an approved waste disposal plant[1]

| Specific Target Organ Toxicity - Single Exposure (Category 3) | Irritant | Warning | H335: May cause respiratory irritation[5] | P501: Dispose of contents/container to an approved waste disposal plant[1] |

Immediate Safety & Personal Protective Equipment (PPE)

Given the anticipated hazards, a stringent PPE protocol is mandatory at all times when handling this compound, from initial use to final waste disposal.

Causality: The selection of PPE is directly dictated by the potential routes of exposure. The primary risks are ingestion, eye contact, and skin contact.[1][5] Engineering controls, such as a certified chemical fume hood, are the first line of defense and must be used whenever handling the solid compound or solutions.

Table 2: Required Personal Protective Equipment (PPE)

PPE Category Specification Rationale
Eye Protection Tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.[5][6] Prevents contact with the eyes, which can cause serious, potentially irreversible damage.[2]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber). Protects against skin contact, which may cause irritation.[5]
Protective Clothing A laboratory coat is mandatory. Consider impervious clothing for larger quantities. Prevents contamination of personal clothing and skin.[5]

| Respiratory Protection | Not typically required if handled within a fume hood. Use a full-face respirator if exposure limits are exceeded or dust/aerosols are generated outside of a fume hood.[6] | Avoids inhalation, which can cause respiratory tract irritation.[5] |

Waste Segregation & Containment Protocol

Proper containment is the most critical step in the disposal process. Federal and state regulations mandate that hazardous waste containers be correctly labeled, closed, and compatible with their contents.[7][8]

Step-by-Step Containment Methodology:

  • Container Selection:

    • Designate a specific, dedicated hazardous waste container for this compound and related halogenated waste.

    • The container must be in good condition, leak-proof, and constructed of a compatible material (e.g., High-Density Polyethylene - HDPE).[4][7]

    • Ensure the container has a tight-fitting screw cap.[8]

  • Waste Collection:

    • Solid Waste: Collect waste this compound, along with any contaminated consumables (e.g., weighing paper, pipette tips), and place them directly into the designated waste container.[1]

    • Liquid Waste (Solutions): If the compound is in solution, it must be collected as halogenated solvent waste.[3][4] Do not mix with non-halogenated waste streams.[4]

  • Labeling:

    • From the moment the first drop of waste is added, the container must be labeled.[7]

    • The label must clearly state "HAZARDOUS WASTE".[7]

    • List all chemical constituents by their full name, including solvents, and their approximate percentage composition.[7] For example:

      • Methylene Chloride: ~95%

      • This compound: ~5%

  • Storage:

    • Keep the waste container tightly closed at all times, except when adding waste.[7][8]

    • Store the container in a designated Satellite Accumulation Area (SAA) or your laboratory's designated waste storage area.

    • Ensure the storage location is in a well-ventilated area, away from incompatible materials like strong oxidizing agents.[9][10]

Spill & Emergency Procedures

Immediate and correct response to a spill or exposure is critical to mitigating harm.

  • Spill Response:

    • Evacuate & Secure: Alert personnel in the immediate area. If the spill is large or outside of a fume hood, evacuate the lab and contact your institution's Environmental Health and Safety (EHS) office.[9]

    • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.[5]

    • Contain: Wearing full PPE, cover the spill with an inert absorbent material like sand, diatomaceous earth, or a universal binder.[11]

    • Collect: Carefully sweep or scoop the absorbed material into your designated hazardous waste container.[1][9] Avoid creating dust.[1]

    • Decontaminate: Clean the spill area thoroughly.

  • Exposure Response:

    • Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes and remove contaminated clothing.[5][9] Seek medical attention.[5]

    • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[5] Seek immediate medical attention.

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide respiratory support. Seek medical attention.[5][9]

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][5] Show the Safety Data Sheet (or this guide) to the medical personnel.[1]

Final Disposal Pathway

The disposal of this compound must be handled by a licensed and approved waste disposal facility. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1][10]

The Principle of Final Disposal: The standard and most environmentally sound method for disposing of halogenated organic waste is high-temperature incineration in a facility equipped with afterburners and scrubbers.[3] This technology is designed to break down the molecule completely and neutralize harmful byproducts like hydrogen chloride (HCl) gas.

Workflow for Final Disposal:

  • Container Check: Once the waste container is full (or no longer in use), ensure the cap is tightly sealed and the label is accurate and complete.

  • Request Pickup: Contact your institution's EHS office to schedule a hazardous waste pickup.[7] Provide them with the completed waste label information.

  • Professional Disposal: The EHS office will then manage the transfer of the waste to a licensed contractor who will transport it to an appropriate treatment, storage, and disposal facility (TSDF) for final destruction via incineration.

Below is a diagram illustrating the complete lifecycle and decision-making process for the proper disposal of this compound.

G cluster_0 Waste Generation & Collection cluster_1 Interim Storage (SAA) cluster_2 Final Disposal A Generate Waste (Solid or Liquid) B Select Compatible Waste Container A->B C Label Container: 'HAZARDOUS WASTE' + Contents B->C D Add Waste to Container in Fume Hood C->D E Is Container Capped? D->E F Cap Container Tightly E->F No G Store in Designated SAA E->G Yes F->G H Container Full? G->H H->D No I Contact EHS for Pickup H->I Yes J Professional Disposal (Incineration) I->J

Caption: Waste Management Workflow for this compound.

References

A Senior Application Scientist's Guide to Handling 5-Chloro-7-methyl-1H-pyrrolo[3,2-B]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and operational protocols for the handling and disposal of 5-Chloro-7-methyl-1H-pyrrolo[3,2-B]pyridine. As a chlorinated heterocyclic compound, its handling demands a rigorous and informed approach to personal protection. This guide moves beyond a simple checklist to explain the causality behind each recommendation, empowering you to work safely and effectively.

Hazard Assessment: The 'Why' Behind the Protective Gear

While comprehensive toxicological data for this compound is not widely published, the known hazards of its parent compound, 5-Chloro-1H-pyrrolo[3,2-b]pyridine, provide a critical baseline for our safety protocols. The parent compound is classified with the following hazard codes:

  • H302: Harmful if swallowed.

  • H318: Causes serious eye damage.

Based on this data and the general reactivity of similar chemical structures, we must operate under the assumption that the 7-methyl derivative presents, at a minimum, the same hazards. Therefore, our primary safety objectives are to prevent ingestion, eliminate the possibility of eye contact, and minimize skin and respiratory exposure. The personal protective equipment (PPE) specified below is selected to directly counter these risks.

The Core Directive: Engineering Controls as the Primary Barrier

Before any discussion of PPE, it is critical to establish that PPE is the last line of defense. The primary method for protection is the use of robust engineering controls.

All procedures involving this compound, especially when handling the solid powder, must be performed inside a certified chemical fume hood. [1] A properly functioning fume hood protects the user by drawing hazardous vapors and particulates away from the breathing zone and expelling them safely.[2][3]

Best Practices for Fume Hood Use:

  • Verify Function: Before starting, check the fume hood's certification sticker and ensure the airflow monitor indicates it is functioning correctly.[3][4]

  • Work Deep Inside: All apparatus and materials should be kept at least 6 inches (15 cm) back from the plane of the sash.[2][3][4][5][6] This ensures contaminants are captured by the stable airflow within the hood.

  • Maintain Sash Height: Keep the sash at the lowest practical height for the operation, and never raise it above the marked operating height (typically 18 inches).[2][6]

  • Avoid Clutter: Do not use the fume hood for chemical storage.[2][4][6] Excessive equipment or containers can disrupt the airflow patterns, creating eddies that may allow contaminants to escape.[5][6]

Personal Protective Equipment (PPE) Ensemble: Your Essential Safeguards

A comprehensive PPE program is mandatory.[7] The employer must assess the workplace for hazards and provide appropriate PPE at no cost to the employee.[7][8]

Eye and Face Protection

Given the classification of "Causes serious eye damage", eye protection is non-negotiable and paramount.

  • Minimum Requirement: ANSI Z87.1-compliant chemical splash goggles are required at all times when handling the compound.[9][10][11][12] Standard safety glasses, even with side shields, do not provide adequate protection from splashes or fine particulates.

  • Elevated Risk Tasks: For procedures with a higher risk of splashing, such as transferring solutions or working with larger quantities, a full-face shield must be worn in addition to chemical splash goggles.[11][13][14] The face shield protects the entire face, but goggles are still required as the primary barrier for the eyes.

Hand Protection

To prevent dermal absorption, appropriate hand protection is critical.[8]

  • Glove Selection: Chemical-resistant gloves are required. Nitrile gloves are a common starting point for incidental contact, but their resistance to chlorinated heterocyclic compounds can vary.[13][15][16] It is best practice to consult the glove manufacturer's chemical resistance guide to select a glove with a high resistance to degradation and a long breakthrough time for similar chemicals.[17]

  • Double Gloving: For handling the pure solid or concentrated solutions, double-gloving is strongly recommended.[1] This provides an additional layer of protection in case the outer glove is compromised. Ensure the cuff of the inner glove is under the sleeve of the lab coat, and the outer glove cuff is over the sleeve.

Body Protection
  • Laboratory Coat: A flame-resistant lab coat with a fully buttoned front and tight-fitting cuffs is mandatory to protect skin and personal clothing from contamination.[13][14]

  • Appropriate Attire: Long pants and closed-toe shoes are required as a minimum in any laboratory setting where hazardous chemicals are present.[11]

Respiratory Protection

As stated, all work should be conducted in a chemical fume hood to prevent inhalation. In the rare event of a fume hood failure or a large spill outside of containment, respiratory protection would be necessary.

  • Emergency Use: A NIOSH-approved air-purifying respirator with organic vapor/acid gas cartridges and a P100 particulate filter would be appropriate. Use of such equipment requires prior medical clearance, training, and fit-testing as part of a formal respiratory protection program.[13][18]

PPE Selection and Operational Plan

The specific PPE required can vary based on the scale and nature of the procedure.

Task/Operation Eye/Face Protection Hand Protection Body Protection Primary Engineering Control
Weighing Solid Compound Chemical Splash GogglesDouble Nitrile GlovesFlame-Resistant Lab CoatChemical Fume Hood
Preparing Solutions Chemical Splash GogglesDouble Nitrile GlovesFlame-Resistant Lab CoatChemical Fume Hood
Transferring >50mL Solution Face Shield over GogglesDouble Nitrile GlovesFlame-Resistant Lab CoatChemical Fume Hood
Running Reaction Chemical Splash GogglesSingle Nitrile GlovesFlame-Resistant Lab CoatChemical Fume Hood
Work-up/Purification Face Shield over GogglesDouble Nitrile GlovesChemical-Resistant Apron over Lab CoatChemical Fume Hood

Procedural Workflow: Donning and Doffing PPE

The sequence of putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit) don1 1. Lab Coat don2 2. Goggles don1->don2 don3 3. Face Shield (if needed) don2->don3 don4 4. Gloves (Outer over cuff) don3->don4 doff1 1. Outer Gloves (Contaminated) doff2 2. Face Shield doff1->doff2 doff3 3. Lab Coat (Turn inside out) doff2->doff3 doff4 4. Goggles doff3->doff4 doff5 5. Inner Gloves doff4->doff5 doff6 6. Wash Hands Thoroughly doff5->doff6

Caption: Workflow for correct donning and doffing of PPE.

Disposal Plan: Managing Contaminated Materials

Proper disposal is a crucial final step in the safe handling workflow.

  • Chemical Waste: this compound is a chlorinated organic compound and must be disposed of as hazardous chemical waste.[19][20][21]

    • Collect all waste solutions and residues in a designated, properly labeled, and sealed hazardous waste container.[20]

    • Never mix halogenated waste with non-halogenated solvent waste, as this complicates and increases the cost of disposal.[21]

    • Do not dispose of this chemical down the drain.[22]

  • Contaminated PPE: All disposable PPE that has come into contact with the compound, including gloves, bench paper, and pipette tips, must be disposed of as solid hazardous waste. Place these items in a designated, labeled waste container within the fume hood before removing them for final disposal.

Emergency Procedures

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[23]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water.[23][24] Seek medical attention if irritation develops.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[23]

  • Spill: In case of a small spill inside a fume hood, use an inert absorbent material to clean it up while wearing appropriate PPE. For larger spills, evacuate the area, secure it, and contact your institution's environmental health and safety department.[22]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.